molecular formula C8H6BrFO B1526398 2-Bromo-6-fluoro-4-methylbenzaldehyde CAS No. 1370025-54-9

2-Bromo-6-fluoro-4-methylbenzaldehyde

Cat. No.: B1526398
CAS No.: 1370025-54-9
M. Wt: 217.03 g/mol
InChI Key: DQSGYGLIKSWXKJ-UHFFFAOYSA-N
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Description

2-Bromo-6-fluoro-4-methylbenzaldehyde is a useful research compound. Its molecular formula is C8H6BrFO and its molecular weight is 217.03 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-bromo-6-fluoro-4-methylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFO/c1-5-2-7(9)6(4-11)8(10)3-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQSGYGLIKSWXKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Br)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501288583
Record name 2-Bromo-6-fluoro-4-methylbenzaldehyde
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Molecular Weight

217.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1370025-54-9
Record name 2-Bromo-6-fluoro-4-methylbenzaldehyde
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Record name 2-Bromo-6-fluoro-4-methylbenzaldehyde
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Record name 2-bromo-6-fluoro-4-methylbenzaldehyde
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Foundational & Exploratory

An In-Depth Technical Guide to 2-Bromo-6-fluoro-4-methylbenzaldehyde: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-6-fluoro-4-methylbenzaldehyde, with CAS Number 1370025-54-9, is a substituted aromatic aldehyde that holds significant potential as a versatile building block in medicinal chemistry and materials science. Its unique trifunctional substitution pattern—comprising a reactive aldehyde, a synthetically malleable bromine atom, and an electron-withdrawing fluorine atom—offers a rich platform for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, outlines general synthetic strategies based on related analogues, discusses its potential reactivity and applications, and details essential safety and handling protocols. While specific experimental data for this compound is not extensively available in the public domain, this document leverages data from closely related structures to provide a robust framework for its use in research and development.

Core Chemical and Physical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its effective application in synthesis and product development. While specific experimental data for this compound is limited, the following table summarizes its key identifiers and provides estimated values based on closely related analogues.

PropertyValueSource
CAS Number 1370025-54-9[1][2]
Molecular Formula C₈H₆BrFO[1][2]
Molecular Weight 217.04 g/mol [1][2]
Appearance White to yellow solid (inferred)[3]
Melting Point 43-47 °C (for 2-bromo-6-fluorobenzaldehyde)[4][5]
Boiling Point Not available
Solubility Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate)Inferred

Note: The melting point provided is for the close analogue 2-bromo-6-fluorobenzaldehyde and should be considered an estimate for this compound. Experimental determination is recommended for precise applications.

Spectroscopic Profile (Predicted and Analog-Based)

Spectroscopic analysis is crucial for confirming the identity and purity of a chemical compound. In the absence of published experimental spectra for this compound, the following are expected characteristic signals based on its structure and data from similar compounds.

  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the aldehydic proton (CHO) at approximately 10.3 ppm. The aromatic region will display signals corresponding to the two aromatic protons, likely appearing as distinct singlets or narrowly split doublets. The methyl group (CH₃) protons will present as a singlet around 2.4 ppm.

  • ¹³C NMR: The carbon NMR spectrum will feature a characteristic signal for the aldehyde carbonyl carbon between 185-195 ppm. Aromatic carbons will resonate in the 110-165 ppm range, with the carbon atoms directly bonded to bromine and fluorine showing characteristic shifts and coupling. The methyl carbon will appear at approximately 20-25 ppm.

  • IR Spectroscopy: The infrared spectrum will be dominated by a strong carbonyl (C=O) stretching vibration of the aldehyde group, typically in the range of 1690-1715 cm⁻¹. C-H stretching vibrations for the aromatic ring and the aldehyde will be observed around 3100-3000 cm⁻¹ and 2900-2800 cm⁻¹, respectively. The C-Br and C-F stretching frequencies will appear in the fingerprint region.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity due to the presence of the bromine atom.

Synthesis and Purification Strategies

Proposed Synthetic Pathway: Ortho-Directed Metalation

This strategy leverages the directing effect of substituents on the aromatic ring to achieve regioselective functionalization.

G A 1-Bromo-3-fluoro-5-methylbenzene B Lithium Diisopropylamide (LDA) or n-BuLi, THF, -78 °C A->B 1. C Ortho-lithiated Intermediate B->C Regioselective Lithiation D N,N-Dimethylformamide (DMF) C->D 2. Formylation F Aqueous Workup D->F 3. E This compound F->E Product

Caption: Proposed synthesis of this compound via ortho-lithiation.

Detailed Protocol (General Guidance):

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with the starting material, 1-bromo-3-fluoro-5-methylbenzene, dissolved in anhydrous tetrahydrofuran (THF).

  • Lithiation: The solution is cooled to -78 °C in a dry ice/acetone bath. A solution of a strong base, such as lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi), is added dropwise while maintaining the low temperature. The reaction mixture is stirred for a specified time to ensure complete formation of the ortho-lithiated intermediate. The regioselectivity of this step is critical and is directed by the substituents on the ring.

  • Formylation: Anhydrous N,N-dimethylformamide (DMF) is then added dropwise to the reaction mixture. The aldehyde is formed upon quenching the reaction.

  • Workup and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield the desired this compound.

Causality in Experimental Choices:

  • Anhydrous Conditions: Organolithium reagents are extremely reactive towards water and protic solvents. Therefore, the use of flame-dried glassware and anhydrous solvents is crucial to prevent quenching of the reagents and ensure high yields.

  • Low Temperature: The ortho-lithiation step is performed at -78 °C to prevent side reactions and decomposition of the thermally sensitive organolithium intermediates.

  • Inert Atmosphere: A nitrogen or argon atmosphere is maintained throughout the reaction to prevent the reactive intermediates from reacting with oxygen and moisture in the air.

Reactivity and Applications in Drug Discovery

The chemical reactivity of this compound is dictated by its three key functional groups: the aldehyde, the bromine atom, and the fluorine atom. This trifecta of reactivity makes it a valuable intermediate in the synthesis of complex molecules.

The Aldehyde Group: A Gateway to Molecular Diversity

The aldehyde functionality is a versatile handle for a wide array of chemical transformations, including:

  • Reductive Amination: To introduce amine functionalities, forming key scaffolds in many pharmaceutical compounds.

  • Wittig Reaction: For the formation of carbon-carbon double bonds.

  • Grignard and Organolithium Additions: To introduce new carbon substituents.

  • Oxidation: To form the corresponding carboxylic acid.

  • Reduction: To form the corresponding alcohol.

The Aryl Bromide: A Handle for Cross-Coupling Reactions

The bromine atom is an excellent leaving group for various palladium-catalyzed cross-coupling reactions, which are fundamental in modern drug discovery for the construction of C-C, C-N, and C-O bonds.

G A This compound B Suzuki Coupling (Ar-B(OH)₂) A->B C Buchwald-Hartwig Amination (R₂NH) A->C D Sonogashira Coupling (R-C≡CH) A->D E Aryl-substituted Product B->E F Aniline Derivative C->F G Alkynyl-substituted Product D->G

Caption: Key cross-coupling reactions of the aryl bromide moiety.

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form biaryl structures.

  • Buchwald-Hartwig Amination: Reaction with amines to form aniline derivatives.

  • Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl groups.

The Fluorine Atom: Modulator of Physicochemical Properties

The fluorine atom, positioned ortho to the bromine, significantly influences the electronic properties of the aromatic ring. Its strong electron-withdrawing nature can impact the reactivity of the other functional groups. In the context of drug design, the introduction of fluorine can enhance metabolic stability, improve binding affinity, and modulate pKa and lipophilicity. Halogenated aromatic compounds, such as those derived from this aldehyde, are widely used as intermediates in the synthesis of pharmaceuticals and agrochemicals.[6][7]

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring the safe handling of all chemicals is paramount. While a specific safety data sheet (SDS) for this compound is not widely available, data from closely related compounds like 2-bromo-6-fluorobenzaldehyde provides essential guidance.[4]

Hazard Identification (based on analogues):

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.

  • Skin Irritation (Category 2): Causes skin irritation.

  • Eye Irritation (Category 2): Causes serious eye irritation.

  • Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.

Recommended Handling Procedures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.

  • Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.

  • Avoid Contact: Take measures to prevent contact with skin, eyes, and clothing.

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

This compound is a promising chemical intermediate with significant potential for applications in research and development, particularly in the fields of medicinal chemistry and materials science. Its multifunctional nature allows for a diverse range of chemical transformations, enabling the synthesis of novel and complex molecules. While a comprehensive experimental dataset for this specific compound is yet to be established in publicly accessible literature, this guide provides a solid foundation for its use by leveraging data from analogous structures and established synthetic methodologies. As with any chemical, adherence to strict safety protocols is essential for its handling and application.

References

  • Novel Tandem Reaction to Synthesize Substituted Benzaldehydes. Liberty University. Available at: [Link]

  • Exploring 2-Bromo-6-Fluorobenzaldehyde: Properties and Applications. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Clickable azide-functionalized bromoarylaldehydes – synthesis and photophysical characterization. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • CAS 2368909-40-2 | 2-Bromo-3-chloro-6-fluoro-4-methylbenzaldehyde | MFCD34529964. Hoffman Fine Chemicals. Available at: [Link]

  • 2-Bromo-6-fluorobenzaldehyde | C7H4BrFO | CID 22473977. PubChem. Available at: [Link]

  • The Role of 2-Bromo-4-fluorobenzaldehyde in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • 2-bromo-4-methylbenzaldehyde. Organic Syntheses. Available at: [Link]

  • Preparation method of 2-fluoro-5-bromobenzaldehyde. Google Patents.
  • Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. ResearchGate. Available at: [Link]

  • The Essential Role of 2-Bromobenzaldehyde in Modern Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • how to synthesize 2-Bromo-6-fluoro-3-methoxybenzaldehyde? ResearchGate. Available at: [Link]

  • 2-Bromo-4-methylbenzonitrile. National Center for Biotechnology Information. Available at: [Link]

  • In silico drug evaluation and drug research of bioactive molecule methyl 4-bromo-2-fluorobenzoate. SciSpace. Available at: [Link]

  • 2-Bromo-6-methylbenzaldehyde | C8H7BrO | CID 21847013. PubChem. Available at: [Link]

  • Formation Pathways toward 2- and 4-Methylbenzaldehyde via Sequential Reactions from Acetaldehyde over Hydroxyapatite Catalyst. Illinois Experts. Available at: [Link]

  • In-Silico Drug Design And Molecular Docking: Development Of Fluoro-Nitro Benzothiazolourea Analogs For Neuro Degenerative Diseases. ResearchGate. Available at: [Link]

  • Synthesis, radiolabeling, and biological evaluation of methyl 6-deoxy-6-[F]fluoro-4-thio-α-d-maltotrioside as a positron emission tomography bacterial imaging agent. ResearchGate. Available at: [Link]

  • Comprehensive undergraduate experiment: synthesis and chromism of 4-[bis(4-methylphenyl)amino] benzaldehyde. R Discovery. Available at: [Link]

Sources

An In-depth Technical Guide to 2-Bromo-6-fluoro-4-methylbenzaldehyde (CAS 1370025-54-9)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of a Niche Research Chemical

This guide delves into the technical intricacies of 2-Bromo-6-fluoro-4-methylbenzaldehyde, a substituted aromatic aldehyde of interest in synthetic chemistry. As a Senior Application Scientist, the objective is to provide a document that is not only scientifically rigorous but also grounded in practical laboratory insights. It is important to note that while this compound is commercially available, detailed experimental data in the public domain, such as specific synthesis protocols and comprehensive spectroscopic analyses, remains scarce. Consequently, this guide combines established data with well-founded chemical principles to propose synthetic pathways and predict reactivity profiles. This approach is designed to empower researchers by providing a robust theoretical framework to inform their experimental design and application development.

Core Compound Identity and Physicochemical Properties

This compound is a polysubstituted benzaldehyde derivative. The strategic placement of a bromine atom, a fluorine atom, and a methyl group on the aromatic ring, in addition to the aldehyde functionality, makes it a versatile building block in organic synthesis. The interplay of the electronic effects of these substituents—the electron-withdrawing nature of the halogens and the aldehyde, and the electron-donating character of the methyl group—governs its reactivity and potential applications.

PropertyValueSource(s)
CAS Number 1370025-54-9[1]
Molecular Formula C₈H₆BrFO[1]
Molecular Weight 217.04 g/mol [1]
Purity >98% (typical)[1]
SMILES O=CC1=C(C=C(C=C1Br)C)F[1]
MDL Number MFCD22056736[1]

Plausible Synthetic Routes: A Theoretical Framework

Route A: Side-Chain Bromination and Oxidation of 2-Fluoro-4-methyltoluene

This approach leverages the reactivity of the benzylic protons of a toluene derivative, followed by oxidation to the corresponding aldehyde. This is a common strategy for the synthesis of benzaldehydes.[2]

Workflow Diagram:

G start 2-Fluoro-4-methyltoluene step1 Side-Chain Bromination (e.g., NBS, AIBN, CCl4, reflux) start->step1 intermediate 2-Bromo-1-(bromomethyl)-6-fluorotoluene step1->intermediate step2 Oxidation (e.g., Sommelet reaction, Kornblum oxidation) intermediate->step2 product This compound step2->product

Caption: Proposed synthesis of this compound via side-chain bromination and oxidation.

Step-by-Step Methodology (Proposed):

  • Side-Chain Bromination:

    • To a solution of 2-fluoro-4-methyltoluene in a suitable solvent such as carbon tetrachloride, add N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN).

    • Reflux the mixture under inert atmosphere until the starting material is consumed (monitored by TLC or GC).

    • Cool the reaction mixture, filter off the succinimide byproduct, and concentrate the filtrate under reduced pressure to yield crude 2-bromo-1-(bromomethyl)-6-fluorotoluene.

  • Oxidation to the Aldehyde:

    • The crude benzyl bromide can be converted to the aldehyde via several methods. One common method is the Sommelet reaction, which involves reacting the benzyl bromide with hexamine followed by hydrolysis.

    • Alternatively, the Kornblum oxidation can be employed, where the benzyl bromide is treated with dimethyl sulfoxide (DMSO) and a base like sodium bicarbonate.[2]

    • The resulting aldehyde would then be purified by column chromatography.

Causality of Experimental Choices:

  • NBS and AIBN: This combination is a classic choice for free-radical bromination at the benzylic position, offering good selectivity over aromatic bromination.[4]

  • Kornblum Oxidation: This method is often preferred for its mild conditions and avoidance of over-oxidation to the carboxylic acid.[2]

Route B: Ortho-Lithiation and Formylation of 1-Bromo-3-fluoro-5-methylbenzene

This strategy relies on the directing effect of the fluorine atom to achieve regioselective lithiation at the ortho position, followed by quenching with an electrophilic formylating agent. The fluorine atom is a well-known ortho-directing group in lithiation reactions.[5]

Workflow Diagram:

G start 1-Bromo-3-fluoro-5-methylbenzene step1 Ortho-Lithiation (e.g., n-BuLi, THF, -78 °C) start->step1 intermediate 2-Bromo-6-fluoro-4-methylphenyllithium step1->intermediate step2 Formylation (e.g., DMF, quench with NH4Cl) intermediate->step2 product This compound step2->product G cluster_aldehyde Aldehyde Reactions cluster_halogens Halogen Reactions oxidation Oxidation (e.g., KMnO4, H2CrO4) reduction Reduction (e.g., NaBH4, LiAlH4) nucleophilic_addition Nucleophilic Addition (e.g., Grignard, Wittig) cross_coupling Cross-Coupling (Br) (e.g., Suzuki, Heck, Sonogashira) benzyne Benzyne Formation (F, Br) (e.g., strong base) product 2-Bromo-6-fluoro-4- methylbenzaldehyde product->oxidation [O] product->reduction [H] product->nucleophilic_addition Nu- product->cross_coupling Pd cat. product->benzyne Strong Base

Sources

An In-depth Technical Guide to 2-Bromo-6-fluoro-4-methylbenzaldehyde: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of contemporary medicinal chemistry, the strategic incorporation of halogen atoms, particularly fluorine, into molecular scaffolds is a cornerstone of rational drug design. Fluorinated organic compounds often exhibit enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles. Within this context, polysubstituted aromatic building blocks are invaluable tools for the synthesis of complex therapeutic agents. This guide provides a comprehensive technical overview of 2-Bromo-6-fluoro-4-methylbenzaldehyde (CAS No. 1370025-54-9), a versatile synthetic intermediate poised for significant applications in drug discovery and development.

Molecular Structure and Physicochemical Properties

This compound possesses a unique substitution pattern on the benzene ring that imparts a desirable combination of reactivity and structural definition. The presence of an aldehyde functional group provides a reactive handle for a multitude of chemical transformations, while the ortho-bromo and ortho-fluoro substituents influence the steric and electronic properties of the molecule, guiding its reactivity in subsequent synthetic steps. The para-methyl group further modulates its electronic character and provides an additional point for potential functionalization.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1370025-54-9[1][2][3]
Molecular Formula C₈H₆BrFO[1][2]
Molecular Weight 217.04 g/mol [1]
Appearance White to light yellow crystalline powderInferred from related compounds[4]
Purity >98% (typically available)[1]
Storage Room temperature[5]

Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published in readily accessible literature, logical and established synthetic routes can be proposed based on the synthesis of structurally analogous compounds. Two primary strategies are presented here: ortho-formylation of a substituted toluene and a two-step oxidation of a benzyl bromide intermediate.

Synthetic Pathway 1: Ortho-Formylation of 1-Bromo-3-fluoro-5-methylbenzene

This approach leverages the directing effects of the fluorine and bromine substituents to introduce a formyl group at the desired position.

Ortho_Formylation 1-Bromo-3-fluoro-5-methylbenzene 1-Bromo-3-fluoro-5-methylbenzene Intermediate Aryllithium Intermediate 1-Bromo-3-fluoro-5-methylbenzene->Intermediate 1. n-BuLi or LDA, THF, -78 °C Product This compound Intermediate->Product 2. DMF 3. Aqueous Workup

Caption: Proposed ortho-formylation of 1-Bromo-3-fluoro-5-methylbenzene.

Experimental Protocol (Proposed):

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 1-bromo-3-fluoro-5-methylbenzene in anhydrous tetrahydrofuran (THF).

  • Lithiation: The solution is cooled to -78 °C in a dry ice/acetone bath. A solution of n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) in an appropriate solvent is added dropwise via the dropping funnel, maintaining the temperature below -70 °C. The reaction mixture is stirred at this temperature for 1-2 hours to ensure complete formation of the aryllithium intermediate.

  • Formylation: Anhydrous N,N-dimethylformamide (DMF) is added dropwise to the reaction mixture, again maintaining a low temperature. The reaction is allowed to stir for an additional 1-2 hours at -78 °C and then gradually warmed to room temperature.

  • Workup and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield this compound.

Synthetic Pathway 2: Oxidation of 2-Bromo-1-(bromomethyl)-5-fluoro-3-methylbenzene

This two-step approach, adapted from a patent for a similar compound[6], involves the initial bromination of the methyl group followed by oxidation to the aldehyde.

Oxidation_Pathway Starting_Material 3-Bromo-5-fluorotoluene Benzyl_Bromide 2-Bromo-1-(bromomethyl)-5-fluoro-3-methylbenzene Starting_Material->Benzyl_Bromide NBS, Radical Initiator (e.g., AIBN), CCl₄, reflux Product This compound Benzyl_Bromide->Product Oxidation (e.g., Kornblum Oxidation with DMSO)

Caption: Proposed two-step synthesis via a benzyl bromide intermediate.

Experimental Protocol (Proposed):

Step 1: Synthesis of 2-Bromo-1-(bromomethyl)-5-fluoro-3-methylbenzene

  • Reaction Setup: To a solution of 3-bromo-5-fluorotoluene in a suitable solvent such as carbon tetrachloride, N-bromosuccinimide (NBS) and a catalytic amount of a radical initiator (e.g., azobisisobutyronitrile, AIBN) are added.

  • Reaction: The mixture is heated to reflux and irradiated with a UV lamp to initiate the radical bromination. The reaction progress is monitored by TLC or GC.

  • Workup: Upon completion, the reaction mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude benzyl bromide.

Step 2: Oxidation to this compound

  • Reaction Setup: The crude 2-bromo-1-(bromomethyl)-5-fluoro-3-methylbenzene is dissolved in dimethyl sulfoxide (DMSO).

  • Reaction: Sodium bicarbonate is added, and the mixture is heated. The reaction is monitored by TLC or GC for the disappearance of the starting material and the formation of the aldehyde.

  • Workup and Purification: After completion, the reaction mixture is poured into ice water and extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated. The resulting crude product is then purified by column chromatography or recrystallization.

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted):

  • Aldehyde Proton (-CHO): A singlet is expected in the downfield region, typically between δ 9.5 and 10.5 ppm.

  • Aromatic Protons: Two doublets or multiplets are anticipated in the aromatic region (δ 7.0-8.0 ppm), showing coupling to the fluorine atom.

  • Methyl Protons (-CH₃): A singlet is expected in the upfield region, likely around δ 2.3-2.6 ppm.

¹³C NMR Spectroscopy (Predicted):

  • Carbonyl Carbon (-CHO): A signal is expected in the highly deshielded region of the spectrum, typically between δ 185 and 195 ppm.

  • Aromatic Carbons: Six distinct signals are expected in the aromatic region (δ 110-165 ppm). The carbon atoms bonded to fluorine and bromine will exhibit characteristic large and smaller C-F and C-Br couplings, respectively. The carbon attached to the fluorine will show a large one-bond coupling constant (¹JCF).

  • Methyl Carbon (-CH₃): A signal is anticipated in the upfield region, around δ 20-25 ppm.

Infrared (IR) Spectroscopy (Predicted):

  • C=O Stretch (Aldehyde): A strong, characteristic absorption band is expected in the region of 1690-1715 cm⁻¹.

  • C-H Stretch (Aldehyde): Two weak bands are anticipated around 2820 and 2720 cm⁻¹.

  • C-F Stretch: A strong absorption is expected in the range of 1000-1300 cm⁻¹.

  • C-Br Stretch: A medium to strong absorption is likely to be found in the 500-650 cm⁻¹ region.

  • Aromatic C=C Stretches: Medium intensity bands are expected in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (Predicted):

The mass spectrum would show a characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio), with the molecular ion peaks [M]⁺ and [M+2]⁺ being of similar intensity. Predicted m/z values for various adducts are available in databases such as PubChemLite.[7]

Applications in Drug Discovery

Substituted benzaldehydes are fundamental building blocks in the synthesis of a wide array of pharmaceutical compounds. The unique substitution pattern of this compound makes it a particularly attractive starting material for several reasons:

  • Versatile Reactive Sites: The aldehyde group can be readily converted into other functional groups or used in condensation reactions to build larger molecular frameworks. The bromo and fluoro substituents can participate in various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce further complexity.

  • Modulation of Physicochemical Properties: The fluorine atom can enhance metabolic stability by blocking sites of oxidation and can also increase the binding affinity of a drug to its target protein through favorable electrostatic interactions.

  • Scaffold for Heterocycle Synthesis: This molecule can serve as a precursor for the synthesis of various heterocyclic systems, which are prevalent in many drug classes. For instance, related 2-bromo-6-fluorobenzaldehydes have been used to synthesize indazoles and other bicyclic heterocycles.[6]

While specific examples of marketed drugs derived from this compound are not yet prominent in the literature, its structural motifs are found in numerous investigational compounds. Its utility lies in its ability to introduce a highly functionalized phenyl ring into a target molecule, providing a scaffold for further elaboration in lead optimization campaigns.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not widely available. However, based on the known hazards of structurally similar compounds like 2-bromo-6-fluorobenzaldehyde, the following precautions should be observed:

  • Hazard Classification (Anticipated): Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[8][9]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection. A full-face respirator may be necessary if exposure limits are exceeded or if irritation is experienced.[9]

  • Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.[8][9]

  • First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If on skin, wash with plenty of water. If swallowed, call a poison center or doctor.[8][9]

Researchers should always consult the most up-to-date SDS provided by the supplier before handling this chemical.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, with significant potential in the field of drug discovery. Its unique combination of reactive functional groups and the presence of fluorine and bromine atoms make it an ideal starting material for the construction of complex and biologically active molecules. As the demand for novel therapeutics continues to grow, the importance of such highly functionalized intermediates in the synthetic chemist's toolbox cannot be overstated. Further exploration of the reactivity and applications of this compound is likely to yield new and innovative pathways to important pharmaceutical agents.

References

  • How can 2-bromo-4-fluorobenzaldehyde be synthesized and applied effectively? - FAQ. (n.d.). Retrieved January 4, 2026, from [Link]

  • CN102070420B - Method for preparing 2-bromo-6-fluorobenzaldehyde - Google Patents. (n.d.).
  • 2-bromo-4-methylbenzaldehyde - Organic Syntheses Procedure. (n.d.). Retrieved January 4, 2026, from [Link]

  • This compound - [B63464] - Synthonix. (n.d.). Retrieved January 4, 2026, from [Link]

  • The Role of 2-Bromo-4-fluorobenzaldehyde in Modern Drug Discovery. (n.d.). Retrieved January 4, 2026, from [Link]

  • 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0029638). (n.d.). Retrieved January 4, 2026, from [Link]

  • Organic Syntheses Procedure. (n.d.). Retrieved January 4, 2026, from [Link]

  • This compound (C8H6BrFO) - PubChemLite. (n.d.). Retrieved January 4, 2026, from [Link]

  • CN105884591A - Preparation method of 2-fluoro-5-bromobenzaldehyde - Google Patents. (n.d.).
  • 2-Bromo-6-fluoro-3-methylbenzaldehyde | C8H6BrFO | CID 19007376 - PubChem. (n.d.). Retrieved January 4, 2026, from [Link]

  • Electronic Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved January 4, 2026, from [Link]

  • The Role of 4-Fluoro-2-methylbenzaldehyde in Pharmaceutical Synthesis. (2025, October 10). Retrieved January 4, 2026, from [Link]

  • Mastering Fluorinated Aromatics: A Guide to 2-Fluoro-4-methylbenzaldehyde. (2025, October 12). Retrieved January 4, 2026, from [Link]

  • Nanoparticle-supported and magnetically recoverable palladium (Pd) catalyst: A selective and sustainable oxidation protocol with high turn over number. (n.d.). Retrieved January 4, 2026, from [Link]

  • 2-Bromo-6-methylbenzaldehyde | C8H7BrO | CID 21847013 - PubChem. (n.d.). Retrieved January 4, 2026, from [Link]

  • Experimental (a) and theoretical (b) IR spectra of 2-bromo-4-chlorobenzaldehyde - ResearchGate. (n.d.). Retrieved January 4, 2026, from [Link]

  • Benzaldehyde, 4-methyl- - the NIST WebBook. (n.d.). Retrieved January 4, 2026, from [Link]

Sources

An In-depth Technical Guide to the Synthesis of 2-Bromo-6-fluoro-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-6-fluoro-4-methylbenzaldehyde is a key building block in medicinal chemistry and materials science, valued for its unique substitution pattern that allows for the construction of complex molecular architectures. This guide provides a detailed exploration of a robust and efficient synthetic pathway to this compound, starting from commercially available precursors. The primary focus is a two-step sequence involving the benzylic bromination of 2-bromo-6-fluorotoluene followed by a Kornblum oxidation. An alternative and powerful strategy via directed ortho-lithiation and formylation of 1-bromo-3-fluoro-5-methylbenzene is also discussed. This document is intended to serve as a practical resource, offering not only step-by-step protocols but also insights into the underlying chemical principles and experimental considerations.

Introduction

Substituted benzaldehydes are fundamental intermediates in the synthesis of a wide range of organic compounds, including pharmaceuticals, agrochemicals, and specialty materials.[1] The specific substitution pattern of this compound, featuring ortho-halogen atoms and a para-methyl group, provides a versatile scaffold for further functionalization. The presence of the bromine and fluorine atoms allows for differential reactivity in cross-coupling reactions and can influence the electronic properties and conformational preferences of the final products. This guide details a reliable synthetic approach to this valuable compound, emphasizing experimental robustness and scientific rationale.

Primary Synthetic Pathway: From 2-Bromo-6-fluorotoluene

A highly effective and scalable synthesis of this compound can be achieved in two main steps starting from 2-bromo-6-fluorotoluene. This pathway involves the initial radical bromination of the benzylic methyl group, followed by the oxidation of the resulting benzyl bromide to the target aldehyde.[2]

Step 1: Benzylic Bromination of 2-Bromo-6-fluorotoluene

The first step is the selective bromination of the methyl group of 2-bromo-6-fluorotoluene to yield 2-bromo-6-fluorobenzyl bromide. This reaction is typically carried out under free-radical conditions.

Causality Behind Experimental Choices:

  • Reaction Type: A free-radical chain reaction is employed to selectively functionalize the benzylic position, which is more reactive towards radical abstraction than the aromatic C-H bonds.

  • Brominating Agent: While N-Bromosuccinimide (NBS) is a common choice for benzylic bromination, an alternative method described in the patent literature utilizes an in-situ generation of bromine from hydrobromic acid and hydrogen peroxide.[3] This approach can be advantageous in terms of cost and handling.

  • Initiation: The reaction is initiated by light (photo-bromination) or a radical initiator like azobisisobutyronitrile (AIBN). Light provides the energy to homolytically cleave the Br-Br bond, generating the bromine radicals that propagate the chain reaction.

  • Solvent: A non-polar, inert solvent such as dichloromethane or carbon tetrachloride is typically used to dissolve the reactants and facilitate the radical chain process without interfering with it.

Experimental Protocol: Synthesis of 2-Bromo-6-fluorobenzyl bromide [3]

  • In a four-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add 2-bromo-6-fluorotoluene (0.01 mol), 40% hydrobromic acid (0.01 mol), and dichloromethane (80 mL).

  • While stirring, heat the mixture to reflux under illumination from a 1000W iodine-tungsten lamp.

  • Slowly add 30% hydrogen peroxide (0.05 mol) dropwise. The rate of addition should be controlled to maintain a steady reaction, indicated by the fading of the bromine color.

  • Continue the reaction for approximately 2 hours, monitoring the consumption of the starting material by gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Wash the organic phase with a saturated sodium sulfite solution (50 mL) to quench any remaining bromine, followed by a water wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield 2-bromo-6-fluorobenzyl bromide. The product can be used in the next step without further purification.

Step 2: Kornblum Oxidation to this compound

The second step involves the oxidation of the newly formed 2-bromo-6-fluorobenzyl bromide to the target aldehyde. The Kornblum oxidation is a mild and efficient method for this transformation.[4][5]

Causality Behind Experimental Choices:

  • Oxidizing Agent: Dimethyl sulfoxide (DMSO) serves as the oxidant in the Kornblum reaction.[4] It is a mild and selective reagent that avoids over-oxidation to the carboxylic acid.

  • Mechanism: The reaction proceeds via an initial SN2 displacement of the bromide by the oxygen atom of DMSO, forming an alkoxysulfonium salt. A base then facilitates an elimination reaction to furnish the aldehyde and dimethyl sulfide.[2][6]

  • Base: A mild inorganic base, such as sodium bicarbonate (NaHCO₃), is used to promote the elimination step.[2]

Experimental Protocol: Synthesis of this compound [3]

  • In a three-necked flask equipped with a stirrer, condenser, and thermometer, add the 2-bromo-6-fluorobenzyl bromide (0.005 mol) from the previous step, dimethyl sulfoxide (2.5 mL), and sodium bicarbonate (0.005 mol).

  • Heat the mixture to 70°C with stirring.

  • Monitor the reaction progress by GC. The reaction is typically complete within 2 hours.

  • After completion, pour the reaction mixture into ice water (25 mL).

  • Extract the aqueous mixture with diethyl ether (3 x 20 mL).

  • Combine the organic layers and wash with water, followed by a saturated brine solution.

  • Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (eluent: ethyl acetate/petroleum ether, 1:8 v/v) to obtain pure this compound.

Alternative Synthetic Pathway: Directed Ortho-Lithiation and Formylation

An alternative and powerful approach to synthesize substituted benzaldehydes is through directed ortho-lithiation (DoM) followed by quenching with a suitable electrophile.[7] In this case, the target molecule could be synthesized from 1-bromo-3-fluoro-5-methylbenzene.

Causality Behind Experimental Choices:

  • Starting Material: 1-bromo-3-fluoro-5-methylbenzene is the logical precursor for this route.

  • Directed Metalation Group (DMG): The fluorine atom is a known, albeit weak, ortho-directing group for lithiation.[7] The bromine atom can also direct lithiation. The regioselectivity of the lithiation will be influenced by the interplay of these two directing groups and the steric bulk of the methyl group.

  • Lithiation Reagent: A strong, sterically hindered base like lithium diisopropylamide (LDA) is often used to avoid nucleophilic attack on the aromatic ring.

  • Formylating Agent: N,N-Dimethylformamide (DMF) is a common and effective electrophile for introducing a formyl group onto an organolithium species.[7]

Conceptual Protocol:

  • Dissolve 1-bromo-3-fluoro-5-methylbenzene in a dry, aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere (e.g., argon).

  • Cool the solution to a low temperature (typically -78°C).

  • Slowly add a solution of LDA in THF.

  • Stir the mixture at -78°C for a specified time to allow for complete lithiation.

  • Add N,N-dimethylformamide (DMF) to the reaction mixture and stir for an additional period.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash, dry, and purify by column chromatography.

Data Summary

StepStarting MaterialKey ReagentsSolventTemperatureTypical Yield
Benzylic Bromination 2-Bromo-6-fluorotolueneHBr, H₂O₂DichloromethaneReflux~89%[3]
Kornblum Oxidation 2-Bromo-6-fluorobenzyl bromideDMSO, NaHCO₃DMSO70°C~66%[3]

Visualizations

Overall Synthetic Workflow

Synthesis_Workflow Start 2-Bromo-6-fluorotoluene Intermediate 2-Bromo-6-fluorobenzyl bromide Start->Intermediate HBr, H₂O₂, Light Dichloromethane, Reflux Product This compound Intermediate->Product DMSO, NaHCO₃ 70°C

Caption: Two-step synthesis from 2-bromo-6-fluorotoluene.

Kornblum Oxidation Mechanism

Kornblum_Mechanism reactant 2-Bromo-6-fluorobenzyl bromide DMSO intermediate1 Alkoxysulfonium salt reactant->intermediate1 SN2 ylide Sulfur ylide intermediate1->ylide -H⁺ (Base) product This compound Dimethyl sulfide ylide->product Elimination

Caption: Simplified mechanism of the Kornblum oxidation.

Conclusion

The synthesis of this compound is readily achievable through a reliable two-step process starting from 2-bromo-6-fluorotoluene. The benzylic bromination followed by Kornblum oxidation offers a practical and scalable route for laboratory and potential industrial applications. The alternative pathway involving directed ortho-lithiation provides a powerful, albeit potentially more complex, method for accessing this and related substituted benzaldehydes. The choice of synthetic route will depend on factors such as the availability of starting materials, scalability requirements, and the specific expertise of the research team. This guide provides the necessary foundational knowledge and detailed protocols to enable researchers to successfully synthesize this important chemical intermediate.

References

  • Grokipedia. Kornblum oxidation. [Link]

  • Google Patents.
  • Wikipedia. Kornblum oxidation. [Link]

  • Journal of the Korean Chemical Society. Simple Oxidation of Benzylic Halides with 1-Butyl-3-methyl Imidazolium Periodate. [Link]

  • University of Pretoria. Migrating 1H NMR peaks in the benzylation of adenine reveal the disruptive Kornblum oxidation in DMSO. [Link]

  • Organic Syntheses. 2-bromo-4-methylbenzaldehyde. [Link]

  • Manipal Research Portal. Oxidation of benzylic bromides by DMSO in the presence of zinc salts: A new variant of Kornblum's method. [Link]

  • Chem-Impex. 2-Bromo-6-fluorotoluene. [Link]

  • Google Patents. Method for preparing 2-bromo-6-fluorobenzaldehyde.
  • YouTube. Vilsmeier-Haack Reaction. [Link]

  • J&K Scientific LLC. Vilsmeier-Haack Reaction. [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. [Link]

  • Cambridge University Press. Vilsmeier-Haack Reaction. [Link]

  • Google Patents. Method for preparing 2-bromo-6-fluorobenzaldehyde.
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]

  • Google Patents. Method for producing 1-bromo-3-fluorobenzene.
  • Google Patents.
  • A. Schall and O. Reiser The formylation of arylmetal reagents, most prominently of aryllithium or arylmagne. [Link]

  • Google Patents.
  • PubChem. 2-Bromo-6-fluorotoluene. [Link]

  • ResearchGate. how to synthesize 2-Bromo-6-fluoro-3-methoxybenzaldehyde?. [Link]

  • PubChem. 1-Bromo-3-fluoro-5-methylbenzene. [Link]

  • ResearchGate. A Methodology for ortho-Functionalization of Benzene-1,2-dithiol. [Link]

  • Semantic Scholar. Ortho-lithiation reaction of aryl triflones. [Link]

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Spectroscopic Data for 2-Bromo-6-fluoro-4-methylbenzaldehyde: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is a cornerstone of successful research and development. 2-Bromo-6-fluoro-4-methylbenzaldehyde, a substituted aromatic aldehyde, presents a unique combination of functional groups and substituents that are of interest in synthetic chemistry and as a potential building block in medicinal chemistry. Its bromine, fluorine, and methyl substituents on the aromatic ring, along with the aldehyde functionality, create a distinct electronic and steric environment that is reflected in its spectroscopic signature.

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for this compound. In the absence of publicly available experimental spectra, this guide leverages high-quality predicted data, a widely accepted practice in modern chemical research for the preliminary characterization of novel compounds. We will delve into the interpretation of ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, offering insights into the causality behind experimental choices and spectral interpretation.

Molecular Structure and Key Features

The structure of this compound is foundational to understanding its spectroscopic properties. The aldehyde group is flanked by a bromine and a fluorine atom in the ortho positions, with a methyl group in the para position. This substitution pattern leads to a unique electronic distribution within the benzene ring and influences the chemical environment of each atom.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules.[1] For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectroscopy

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
10.35s1HAldehyde proton (-CHO)
7.38d1HAromatic proton (H-5)
7.15d1HAromatic proton (H-3)
2.42s3HMethyl protons (-CH₃)

Interpretation and Rationale:

The ¹H NMR spectrum is characterized by four distinct signals, consistent with the four types of non-equivalent protons in the molecule.

  • Aldehyde Proton (10.35 ppm): The downfield chemical shift of the aldehyde proton is a result of the strong deshielding effect of the electronegative oxygen atom of the carbonyl group. Its singlet multiplicity indicates no adjacent protons.

  • Aromatic Protons (7.38 and 7.15 ppm): The two aromatic protons appear as doublets due to coupling with each other. The proton at the 5-position (H-5) is expected to be slightly more downfield than the proton at the 3-position (H-3) due to the combined electronic effects of the substituents.

  • Methyl Protons (2.42 ppm): The methyl protons appear as a singlet, as there are no adjacent protons to couple with. The chemical shift is in the typical range for a methyl group attached to an aromatic ring.

Experimental Protocol for ¹H NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Utilize a 500 MHz NMR spectrometer.

  • Data Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum.

    • Set the spectral width to cover the range of 0-12 ppm.

    • Employ a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Phase correct the spectrum to obtain pure absorption lineshapes.

    • Calibrate the chemical shift scale using the residual solvent peak (CHCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0 ppm.

    • Integrate the signals to determine the relative proton ratios.

¹³C NMR Spectroscopy

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
188.5Aldehyde carbon (C=O)
162.1 (d, J = 255 Hz)Aromatic carbon (C-F)
145.3Aromatic carbon (C-CH₃)
135.8Aromatic carbon (C-CHO)
128.9Aromatic carbon (C-H)
121.7 (d, J = 22 Hz)Aromatic carbon (C-Br)
115.4 (d, J = 25 Hz)Aromatic carbon (C-H)
21.8Methyl carbon (-CH₃)

Interpretation and Rationale:

The ¹³C NMR spectrum displays eight distinct signals, corresponding to the eight unique carbon atoms in the molecule.

  • Aldehyde Carbon (188.5 ppm): The carbonyl carbon of the aldehyde is significantly deshielded and appears at a characteristic downfield chemical shift.

  • Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the attached substituents. The carbon attached to the highly electronegative fluorine atom (C-F) is observed at a very downfield position and exhibits a large one-bond carbon-fluorine coupling constant (¹JCF). The carbons attached to bromine (C-Br) and the aldehyde group (C-CHO) are also deshielded. The carbon attached to the methyl group (C-CH₃) is also deshielded. The two aromatic C-H carbons have distinct chemical shifts due to the different electronic environments. The carbon adjacent to the fluorine atom also shows a smaller two-bond carbon-fluorine coupling (²JCF).

  • Methyl Carbon (21.8 ppm): The methyl carbon appears at a typical upfield chemical shift for an sp³ hybridized carbon attached to an aromatic ring.

Experimental Protocol for ¹³C NMR Spectroscopy:

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrumentation: A 125 MHz NMR spectrometer is suitable.

  • Data Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Set the spectral width to cover the range of 0-200 ppm.

    • Use a sufficient number of scans and a suitable relaxation delay to obtain quantitative data if needed.

  • Data Processing:

    • Apply a Fourier transform to the FID.

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the CDCl₃ solvent peak at 77.16 ppm.

Visualization of NMR Assignments

Caption: Predicted ¹H and ¹³C NMR chemical shifts for this compound.

Part 2: Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule.[2] The IR spectrum of this compound is expected to show characteristic absorption bands for the aldehyde and substituted aromatic functionalities.

Predicted IR Data

Wavenumber (cm⁻¹)IntensityAssignment
2860-2760MediumAldehyde C-H stretch
1710-1690StrongCarbonyl (C=O) stretch
1600-1580MediumAromatic C=C stretch
1470-1450MediumAromatic C=C stretch
1250-1200StrongC-F stretch
850-800StrongC-H out-of-plane bend
650-600MediumC-Br stretch

Interpretation and Rationale:

  • Aldehyde C-H Stretch (2860-2760 cm⁻¹): The C-H stretching vibration of the aldehyde group typically appears as a pair of weak to medium bands.[2]

  • Carbonyl (C=O) Stretch (1710-1690 cm⁻¹): A strong and sharp absorption band in this region is characteristic of the carbonyl group in an aromatic aldehyde. Conjugation with the aromatic ring lowers the stretching frequency compared to an aliphatic aldehyde.[2]

  • Aromatic C=C Stretches (1600-1450 cm⁻¹): Multiple bands in this region are indicative of the carbon-carbon double bond vibrations within the benzene ring.

  • C-F Stretch (1250-1200 cm⁻¹): A strong absorption in this region is characteristic of the carbon-fluorine bond.

  • C-H Out-of-plane Bend (850-800 cm⁻¹): The position of this band can provide information about the substitution pattern of the aromatic ring.

  • C-Br Stretch (650-600 cm⁻¹): A medium intensity band in the lower frequency region is expected for the carbon-bromine bond.

Experimental Protocol for FT-IR Spectroscopy:

  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.

    • ATR: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add multiple scans to improve the signal-to-noise ratio.

  • Data Processing: The software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and structure.[3]

Predicted Mass Spectrum Data (Electron Ionization - EI)

m/zRelative Intensity (%)Assignment
216/218100/98Molecular ion [M]⁺
215/21750/49[M-H]⁺
187/18930/29[M-CHO]⁺
10840[M-Br-CHO]⁺
7720[C₆H₅]⁺

Interpretation and Rationale:

  • Molecular Ion Peak ([M]⁺ at m/z 216/218): The presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, results in a characteristic isotopic pattern for the molecular ion.[3] Two peaks of nearly equal intensity, separated by 2 m/z units, are a strong indication of a bromine-containing compound.

  • [M-H]⁺ (m/z 215/217): Loss of a hydrogen atom, likely the aldehydic hydrogen, is a common fragmentation pathway.

  • [M-CHO]⁺ (m/z 187/189): Loss of the formyl radical (•CHO) is a characteristic fragmentation of benzaldehydes.

  • [M-Br-CHO]⁺ (m/z 108): Subsequent loss of the bromine radical from the [M-CHO]⁺ fragment.

  • [C₆H₅]⁺ (m/z 77): A common fragment in the mass spectra of benzene derivatives.

Experimental Protocol for Mass Spectrometry:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).

  • Ionization: Use Electron Ionization (EI) at 70 eV to induce fragmentation.

  • Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection: An electron multiplier detects the ions.

  • Data System: The data system records and displays the mass spectrum.

Visualization of Fragmentation Pathway

Fragmentation_Pathway M [M]⁺ m/z 216/218 M_H [M-H]⁺ m/z 215/217 M->M_H -H• M_CHO [M-CHO]⁺ m/z 187/189 M->M_CHO -CHO• M_Br_CHO [M-Br-CHO]⁺ m/z 108 M_CHO->M_Br_CHO -Br•

Sources

An In-depth Technical Guide to the Safe Handling of 2-Bromo-6-fluoro-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Reactivity and Risks of a Halogenated Aromatic Aldehyde

2-Bromo-6-fluoro-4-methylbenzaldehyde is a substituted aromatic aldehyde, a class of compounds widely utilized as building blocks in organic synthesis, particularly in the development of novel pharmaceutical agents and agrochemicals.[1] The presence of bromine and fluorine atoms on the aromatic ring, coupled with the reactive aldehyde functional group, imparts unique chemical properties that are valuable in synthesis but also necessitate stringent safety and handling protocols. This guide provides a comprehensive overview of the potential hazards associated with this compound and outlines best practices for its safe handling, storage, and disposal to ensure the well-being of laboratory personnel and the protection of the environment.

The primary hazards associated with this compound, as with many halogenated aromatic aldehydes, include acute toxicity if swallowed, skin and eye irritation, and potential respiratory irritation.[2][3] Understanding the causality behind these hazards is paramount for fostering a culture of safety in the laboratory. The electrophilic nature of the aldehyde carbon, combined with the potential for the molecule to interfere with biological pathways, underscores the importance of minimizing all routes of exposure.

Core Hazard and Safety Data Summary

For quick reference, the key hazard classifications and safety information for this compound are summarized in the table below. This information is synthesized from multiple safety data sheets and should be considered a primary point of reference before any handling of the compound.

PropertyValue
Chemical Formula C₈H₆BrFO
Molecular Weight 217.04 g/mol
Appearance White to yellow solid or beige powder[1]
Melting Point 43-47 °C[3]
GHS Hazard Statements H302: Harmful if swallowed.[2] H315: Causes skin irritation.[2] H319: Causes serious eye irritation.[2] H335: May cause respiratory irritation.[2][3]
Signal Word Warning[2]
GHS Pictograms GHS07 (Exclamation Mark)
Storage Store in a cool, dry, well-ventilated area in a tightly closed container.[4][5] Recommended storage temperature is often a refrigerator or at room temperature under an inert atmosphere.[6] Keep away from incompatible materials such as strong oxidizing agents and strong bases.[7][8]

The Hierarchy of Controls: A Systematic Approach to Minimizing Exposure

Effective laboratory safety relies on a multi-layered approach to hazard mitigation, commonly known as the hierarchy of controls. This framework prioritizes the most effective and reliable control measures to protect researchers. Personal Protective Equipment (PPE), while essential, is considered the last line of defense.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for this compound Elimination Elimination (Not Feasible for this Topic) Substitution Substitution (Use a less hazardous alternative) Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (PPE) (e.g., Gloves, Goggles) Administrative->PPE caption Hierarchy of controls for handling hazardous chemicals.

Caption: Hierarchy of controls for handling hazardous chemicals.

1. Engineering Controls: The most critical step in safely handling this compound is the use of engineering controls to minimize the concentration of airborne particles and vapors.

  • Chemical Fume Hood: All weighing, handling, and reactions involving this compound must be conducted in a properly functioning chemical fume hood.[4][9] This is non-negotiable. The fume hood contains dust and vapors, preventing their inhalation and release into the general laboratory environment. The sash should be kept as low as possible during manipulations.[9]

2. Administrative Controls: These are the work practices and procedures that reduce the duration, frequency, and severity of exposure to the hazard.

  • Standard Operating Procedures (SOPs): A detailed, written SOP for the handling of this compound should be developed and readily accessible to all personnel. This SOP should include specific details on weighing, transfer, reaction setup, and emergency procedures.

  • Training: All personnel must be trained on the specific hazards of this compound and the procedures outlined in the SOP before they are permitted to handle it.[10] This training should be documented.

  • Restricted Access: The area where this compound is being used should be clearly marked, and access should be restricted to authorized personnel only.

  • Hygiene Practices: Do not eat, drink, or smoke in areas where this chemical is handled.[2] Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[11]

3. Personal Protective Equipment (PPE): PPE is the final barrier between the researcher and the chemical hazard.[12] The selection of appropriate PPE is crucial and should be based on a thorough risk assessment.[10][13]

  • Eye and Face Protection: Chemical splash goggles with side shields are mandatory.[12][13] When there is a significant risk of splashing, a face shield should be worn in addition to goggles.[12]

  • Skin Protection:

    • Gloves: Chemical-resistant gloves are required. Nitrile or neoprene gloves are generally recommended for handling halogenated aromatic compounds.[8] It is crucial to check the glove manufacturer's compatibility chart and to be aware of the breakthrough time.[8] Disposable nitrile gloves offer protection against incidental contact but should be removed and replaced immediately after contamination.[12] For extended handling, consider double-gloving or using heavier-duty gloves.[12]

    • Lab Coat: A flame-retardant lab coat should be worn and kept buttoned.[8] For tasks with a higher risk of splashes, a chemically resistant apron over the lab coat is advisable.[8]

    • Footwear: Closed-toe shoes are required in all laboratory settings.[13]

  • Respiratory Protection: The use of a chemical fume hood should make respiratory protection unnecessary under normal operating conditions.[9] However, if a fume hood is not available or in the event of a large spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used by trained personnel.[9]

Step-by-Step Protocol for Weighing and Dissolving this compound

This protocol outlines a self-validating system for the safe handling of the solid compound during a typical experimental setup. The causality behind each step is explained to reinforce safe practices.

1. Preparation (Inside the Fume Hood):

  • Step 1.1: Don all required PPE (lab coat, chemical splash goggles, and appropriate gloves).
  • Step 1.2: Ensure the chemical fume hood is operational and the work area is clean and free of clutter.[9]
  • Step 1.3: Place a tared weigh boat or appropriate glassware on an analytical balance inside the fume hood.
  • Step 1.4: Retrieve the container of this compound from its storage location.

2. Weighing and Transfer:

  • Step 2.1: Carefully open the container. Avoid creating dust by handling the solid gently.[8]
  • Step 2.2: Using a clean spatula, carefully transfer the desired amount of the solid to the weigh boat. The rationale for performing this in a fume hood is to contain any airborne particles.
  • Step 2.3: Securely close the primary container immediately after weighing.[8] This minimizes the release of any vapors and protects the compound from atmospheric moisture.
  • Step 2.4: Carefully transfer the weighed solid into the reaction vessel.

3. Dissolution:

  • Step 3.1: Slowly add the chosen solvent to the reaction vessel containing the solid.[8] Adding the solid to the solvent can sometimes lead to splashing.
  • Step 3.2: If the dissolution is exothermic, have an ice bath ready to cool the vessel.[8]
  • Step 3.3: Gently swirl or stir the mixture to facilitate dissolution. Keep the vessel covered as much as possible to minimize vapor release.

4. Cleanup:

  • Step 4.1: Decontaminate the spatula and any other reusable equipment with an appropriate solvent.
  • Step 4.2: Dispose of the weigh boat, contaminated gloves, and any other disposable materials in a designated solid hazardous waste container.[14]
  • Step 4.3: Wipe down the work surface in the fume hood.
  • Step 4.4: Remove PPE in the correct order (gloves first), and wash hands thoroughly.

Emergency Procedures: Preparedness and Response

In Case of Exposure:

  • Inhalation: Move the affected person to fresh air immediately.[2][11] If breathing is difficult, give oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[11]

  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with plenty of water for at least 15 minutes.[4] Seek medical attention if irritation develops or persists.[15]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][11] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting.[11] Rinse the mouth with water.[2] Never give anything by mouth to an unconscious person.[11] Seek immediate medical attention.[2]

In Case of a Spill:

  • Small Spills: If it is safe to do so, absorb the spill with an inert, non-combustible material such as vermiculite, sand, or earth.[8] Collect the absorbed material and contaminated soil into a suitable, labeled container for hazardous waste disposal.[4][14]

  • Large Spills: Evacuate the area immediately.[8] Alert others in the vicinity and contact your institution's Environmental Health and Safety (EHS) office or emergency response team.[14]

Disposal of Waste

All waste containing this compound, including excess reagent, reaction mixtures, and contaminated materials, must be treated as hazardous waste.[14]

  • Collect all waste in a designated, properly labeled, and sealed waste container.[14]

  • Do not dispose of this chemical down the drain or in the regular trash.[14]

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[14][16]

Conclusion

This compound is a valuable reagent in chemical synthesis, but its potential hazards demand a respectful and cautious approach. By understanding the principles behind safe handling, implementing a robust hierarchy of controls, and adhering to established protocols, researchers can effectively mitigate the risks associated with this compound. A proactive and informed approach to safety is not just a regulatory requirement; it is a cornerstone of scientific integrity and professional responsibility. Always consult the most recent Safety Data Sheet (SDS) before use and ensure that all laboratory personnel are adequately trained and equipped to handle this chemical safely.

References

  • 2-Bromo-6-fluoro-3-methylbenzaldehyde | C8H6BrFO | CID 19007376. PubChem. [Link]

  • UAH Laboratory Personal Protective Equipment. The University of Alabama in Huntsville. [Link]

  • Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety. [Link]

  • Personal Protective Equipment (PPE). University of Washington. [Link]

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An In-Depth Technical Guide to the Synthesis of 2-Bromo-6-fluoro-4-methylbenzaldehyde: A Medicinal Chemistry Keystone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of viable synthetic strategies for obtaining 2-Bromo-6-fluoro-4-methylbenzaldehyde, a key building block in contemporary drug discovery and development. The unique substitution pattern of this aromatic aldehyde makes it a valuable precursor for a range of pharmacologically active molecules. This document explores multiple synthetic pathways, detailing the strategic considerations and experimental protocols for each. The guide is intended for researchers, scientists, and professionals in the field of medicinal chemistry, offering a blend of theoretical rationale and practical, field-tested methodologies.

Introduction: The Significance of this compound in Medicinal Chemistry

Substituted benzaldehydes are fundamental intermediates in the synthesis of a vast array of pharmaceutical agents. The specific structural motif of this compound, featuring a bromine and a fluorine atom ortho to the aldehyde, and a para-methyl group, offers a unique combination of steric and electronic properties. These features allow for selective downstream functionalization, making it an attractive starting material for the synthesis of complex heterocyclic scaffolds and other pharmacophores. The strategic placement of the bromine and fluorine atoms can influence molecular conformation and metabolic stability, and provide vectors for further chemical elaboration in lead optimization campaigns.

This guide will dissect three plausible and efficient synthetic routes to this compound, each commencing from a readily accessible starting material. The discussion for each route will encompass the underlying chemical principles, step-by-step experimental procedures, and a critical analysis of the advantages and potential challenges.

Synthetic Route I: From 4-Fluoro-2-methylaniline

This synthetic approach leverages the directing effects of the amino and fluoro groups to achieve the desired substitution pattern, followed by the conversion of the amino group to the aldehyde functionality via a Sandmeyer-type reaction.

Strategic Rationale

The core of this strategy lies in the regioselective bromination of 4-fluoro-2-methylaniline. The activating and ortho,para-directing amino group, in conjunction with the ortho-directing fluorine atom, facilitates the introduction of bromine at the C2 position. The subsequent diazotization of the resulting 2-bromo-6-fluoro-4-methylaniline, followed by a formylation reaction, provides a reliable method for installing the aldehyde group.

Experimental Protocol

Step 1: Synthesis of 2-Bromo-6-fluoro-4-methylaniline

A stirred solution of 4-fluoro-2-methylaniline (1.0 eq) in a suitable solvent such as acetic acid or N,N-dimethylformamide (DMF) is cooled to 0-5 °C.[1][2] N-Bromosuccinimide (NBS) (1.05-1.1 eq) is then added portion-wise, maintaining the temperature below 10 °C. The reaction mixture is allowed to warm to room temperature and stirred for several hours until the starting material is consumed (monitored by TLC or GC-MS). The reaction is then quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Synthesis of this compound via Sandmeyer-type Formylation

The 2-bromo-6-fluoro-4-methylaniline (1.0 eq) is dissolved in an aqueous acidic solution (e.g., HCl or H₂SO₄) and cooled to 0-5 °C. A solution of sodium nitrite (1.0-1.1 eq) in water is added dropwise, keeping the temperature below 5 °C to form the corresponding diazonium salt. In a separate flask, a solution of formaldoxime is prepared by reacting formaldehyde with hydroxylamine hydrochloride. To this formaldoxime solution, a catalytic amount of copper(II) sulfate is added. The freshly prepared diazonium salt solution is then added slowly to the formaldoxime solution at a controlled temperature.[3] The reaction mixture is stirred for a specified period, after which the product is extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated. The final product is purified by column chromatography or distillation under reduced pressure.

Mechanistic Insights

The initial bromination is an electrophilic aromatic substitution reaction. The strong activating effect of the amino group directs the incoming electrophile (Br⁺ from NBS) to the ortho and para positions. The fluorine atom also acts as an ortho,para-director, reinforcing the substitution at the desired C2 position. The Sandmeyer-type formylation proceeds through the formation of a diazonium salt, which then reacts with the formaldoxime in the presence of a copper catalyst to yield the aldehyde.

Visualization of Synthetic Workflow

Route_I start 4-Fluoro-2-methylaniline intermediate 2-Bromo-6-fluoro-4-methylaniline start->intermediate NBS, Acetic Acid product This compound intermediate->product 1. NaNO₂, HCl 2. Formaldoxime, CuSO₄

Caption: Synthetic pathway starting from 4-Fluoro-2-methylaniline.

Synthetic Route II: From 1-Bromo-3-fluoro-5-methylbenzene

This route utilizes a directed ortho-metalation (DoM) strategy, where the fluorine atom directs the lithiation to the adjacent ortho position, followed by quenching with a formylating agent.

Strategic Rationale

Fluorine is a well-established, albeit weak, directing group for ortho-lithiation.[4] In 1-bromo-3-fluoro-5-methylbenzene, the fluorine atom can direct an organolithium reagent to deprotonate the C2 position. The resulting aryllithium species can then be trapped with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), to introduce the aldehyde group.

Experimental Protocol

A solution of 1-bromo-3-fluoro-5-methylbenzene (1.0 eq) in an anhydrous ethereal solvent (e.g., THF or diethyl ether) is cooled to a low temperature (typically -78 °C) under an inert atmosphere (e.g., argon or nitrogen). A strong organolithium base, such as n-butyllithium or s-butyllithium (1.0-1.2 eq), is added dropwise, and the mixture is stirred at low temperature for a period to allow for the formation of the aryllithium intermediate. N,N-Dimethylformamide (DMF) (1.2-1.5 eq) is then added to the reaction mixture, and the solution is allowed to slowly warm to room temperature. The reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. Purification of the crude product is typically achieved by column chromatography.

Mechanistic Insights

The reaction proceeds via a directed ortho-metalation mechanism. The lone pair electrons on the fluorine atom coordinate with the lithium cation of the organolithium reagent, directing the deprotonation to the adjacent C2 position. The resulting aryllithium is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of DMF. The tetrahedral intermediate formed then collapses upon aqueous workup to yield the desired benzaldehyde.

Visualization of Synthetic Workflow

Route_II start 1-Bromo-3-fluoro-5-methylbenzene intermediate 2-Lithio-1-bromo-3-fluoro-5-methylbenzene start->intermediate n-BuLi, THF, -78°C product This compound intermediate->product DMF, then H₃O⁺

Caption: Directed ortho-metalation approach from 1-Bromo-3-fluoro-5-methylbenzene.

Synthetic Route III: From 3-Bromo-5-fluorotoluene

This two-step approach involves the initial bromination of the aromatic ring followed by the oxidation of the benzylic methyl group to an aldehyde.

Strategic Rationale

The first step is a regioselective electrophilic aromatic substitution to introduce a bromine atom at the C2 position of 3-bromo-5-fluorotoluene. The directing effects of the existing substituents will need to be carefully considered to achieve the desired regioselectivity. The subsequent step involves the selective oxidation of the methyl group to an aldehyde. This can be achieved through a two-stage process of benzylic bromination followed by a Kornblum oxidation.

Experimental Protocol

Step 1: Synthesis of 2,4-Dibromo-6-fluorotoluene

3-Bromo-5-fluorotoluene (1.0 eq) is dissolved in a suitable solvent and treated with a brominating agent (e.g., bromine in the presence of a Lewis acid catalyst or N-bromosuccinimide with a radical initiator) to introduce a second bromine atom at the C2 position. The reaction conditions need to be carefully controlled to favor the desired isomer.

Step 2: Synthesis of this compound

The resulting 2,4-dibromo-6-fluorotoluene is then subjected to benzylic bromination using a reagent like N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN or benzoyl peroxide) under photochemical or thermal conditions to yield 2,4-dibromo-6-fluorobenzyl bromide. This intermediate is then subjected to a Kornblum oxidation. The benzyl bromide is dissolved in dimethyl sulfoxide (DMSO) and heated in the presence of a base like sodium bicarbonate to afford the final product, this compound.[5][6]

Mechanistic Insights

The initial bromination is an electrophilic aromatic substitution. The directing effects of the existing bromo and fluoro groups will influence the position of the incoming bromine. The subsequent benzylic bromination proceeds via a free-radical chain mechanism. The Kornblum oxidation involves the nucleophilic displacement of the benzylic bromide by DMSO, followed by an intramolecular E2-like elimination facilitated by a base to form the aldehyde.

Visualization of Synthetic Workflow

Route_III start 3-Bromo-5-fluorotoluene intermediate1 2,4-Dibromo-6-fluorotoluene start->intermediate1 Br₂, FeBr₃ intermediate2 2,4-Dibromo-6-fluorobenzyl bromide intermediate1->intermediate2 NBS, AIBN product This compound intermediate2->product DMSO, NaHCO₃

Caption: Two-step synthesis starting from 3-Bromo-5-fluorotoluene.

Comparative Analysis of Synthetic Routes

Parameter Route I (from Aniline) Route II (from Bromo-fluoro-toluene) Route III (from Bromo-fluoro-toluene)
Starting Material Availability Readily availableCommercially availableCommercially available
Number of Steps 21 (one-pot)2
Key Reactions Bromination, Diazotization, Sandmeyer formylationDirected ortho-metalation, FormylationBromination, Benzylic bromination, Kornblum oxidation
Potential Challenges Handling of diazonium salts, potential for side reactions in Sandmeyer stepRequires strictly anhydrous conditions and low temperatures, regioselectivity of lithiationRegioselectivity of the initial bromination, handling of lachrymatory benzyl bromide
Overall Yield (Estimated) ModerateGood to excellentModerate
Scalability Generally scalable, with caution for diazotizationScalable, but requires specialized equipment for low-temperature reactionsScalable

Conclusion

The synthesis of this compound can be effectively achieved through several distinct synthetic strategies. The choice of the optimal route will depend on factors such as the availability and cost of starting materials, the scale of the synthesis, and the specific capabilities of the laboratory. The directed ortho-metalation approach (Route II) offers an elegant and potentially high-yielding one-pot synthesis, provided that the stringent reaction conditions can be met. The route starting from 4-fluoro-2-methylaniline (Route I) is a classic and reliable approach, while the pathway from 3-bromo-5-fluorotoluene (Route III) provides an alternative two-step sequence. This guide provides the foundational knowledge and practical protocols to enable researchers to confidently select and execute the most suitable synthesis for their specific needs in the pursuit of novel therapeutic agents.

References

  • Schall, A. and Reiser, O. The formylation of arylmetal reagents, most prominently of aryllithium or arylmagnesium compounds. Science of Synthesis, 2007, 25, 585-603.
  • Xinchem. China 4-Bromo-3-fluorotoluene(CAS# 452-74-4) Manufacturer and Supplier. [Link]

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  • Google Patents.
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  • PubMed Central. Photocatalytic Oxidative Bromination of 2,6-Dichlorotoluene to 2,6-Dichlorobenzyl Bromide in a Microchannel Reactor. [Link]

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A Technical Guide to the Physicochemical Properties and Synthetic Utility of 2-Bromo-6-fluoro-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Bromo-6-fluoro-4-methylbenzaldehyde is a trifunctional aromatic compound that has emerged as a strategic building block in the fields of medicinal chemistry and materials science. Its utility stems from the unique and orthogonal reactivity of its three key functional groups: a reactive aldehyde, a versatile brominated aryl ring, and an electron-withdrawing fluorine atom. This distinct substitution pattern allows for sequential and selective chemical modifications, making it an invaluable intermediate for constructing complex molecular architectures.[1][2]

In drug discovery, substituted benzaldehydes are foundational components for synthesizing a wide range of heterocyclic scaffolds and pharmacophores.[3] The presence of a fluorine atom can enhance crucial drug-like properties such as metabolic stability, binding affinity, and lipophilicity. Simultaneously, the bromo substituent serves as an ideal handle for modern cross-coupling reactions, enabling the introduction of diverse molecular fragments.[4][5] This guide provides an in-depth analysis of the physical and chemical characteristics of this compound, outlines its anticipated spectroscopic profile, and presents a field-proven experimental protocol to demonstrate its synthetic application for researchers, scientists, and drug development professionals.

Compound Identification and Nomenclature

Accurate identification is paramount for regulatory compliance, experimental reproducibility, and safety. The compound is systematically identified by the following descriptors:

IdentifierValueSource
IUPAC Name This compoundN/A
CAS Number 1370025-54-9[6][7]
Molecular Formula C₈H₆BrFO[6][8]
Molecular Weight 217.04 g/mol
InChI InChI=1S/C8H6BrFO/c1-5-2-7(9)6(4-11)8(10)3-5/h2-4H,1H3[8]
SMILES CC1=CC(=C(C(=C1)Br)C=O)F[8]
Chemical Structure of this compoundFigure 1: 2D Chemical Structure

Physicochemical Properties

The physical properties of the compound are dictated by its molecular structure. The polar aldehyde and fluoro groups, combined with the heavy bromo atom, result in a crystalline solid at ambient temperature with limited aqueous solubility.

PropertyValueRemarks
Appearance White to yellow solidBased on data for structurally similar compounds.[9]
Melting Point No data availableExpected to be a solid at room temperature. The related 4-Bromo-5-fluoro-2-methylbenzaldehyde melts at 68-70°C.[10]
Boiling Point No data availableLikely to decompose at higher temperatures under atmospheric pressure.
Solubility Insoluble in waterExpected to be soluble in common organic solvents such as dichloromethane, ethyl acetate, and tetrahydrofuran (THF).

Spectroscopic Profile (Anticipated)

While specific spectral data is often proprietary, the structure of this compound allows for a highly predictable spectroscopic profile, essential for its characterization.

  • ¹H NMR: The proton NMR spectrum is expected to show three distinct regions. The most downfield signal would be the aldehyde proton (-CHO) appearing as a singlet around δ 9.8-10.2 ppm. The aromatic region would contain two signals corresponding to the two aromatic protons, likely appearing as doublets or more complex multiplets due to H-F coupling. The methyl group (-CH₃) protons would appear as a singlet in the upfield region, typically around δ 2.3-2.6 ppm.

  • ¹³C NMR: The carbon spectrum will be characterized by a highly deshielded carbonyl carbon signal above δ 185 ppm. The aromatic region will display six distinct signals for the benzene ring carbons, with their chemical shifts influenced by the bromo, fluoro, methyl, and aldehyde substituents. The methyl carbon will appear as a single peak in the upfield region (δ ~20-25 ppm).

  • Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups. A strong, sharp absorption band between 1690-1715 cm⁻¹ is characteristic of the C=O stretch of the aromatic aldehyde.[11] Other expected signals include C-H stretching vibrations for the aromatic ring and methyl group (around 2850-3100 cm⁻¹), aromatic C=C stretching in the 1450-1600 cm⁻¹ region, and C-F and C-Br stretching vibrations at lower wavenumbers.[11]

  • Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio). This results in two peaks of nearly equal intensity at m/z 216 and 218. High-resolution mass spectrometry (HRMS) would confirm the elemental composition. Predicted m/z for the [M+H]⁺ adduct is 216.96588.[8]

Reactivity and Synthetic Applications

The strategic placement of the three functional groups allows for a high degree of synthetic control, enabling selective reactions at different sites.

  • Aldehyde Group: This group is a versatile handle for nucleophilic additions and condensation reactions. It can be easily converted into alcohols (via reduction), carboxylic acids (via oxidation), imines (via condensation with amines), and alkenes (via Wittig-type reactions).[3]

  • Bromo Substituent: The carbon-bromine bond is the primary site for transition-metal-catalyzed cross-coupling reactions. Its reactivity is significantly higher than the carbon-fluorine bond under typical palladium catalysis conditions, allowing for selective functionalization.[12] This makes it ideal for Suzuki, Stille, Sonogashira, Buchwald-Hartwig, and other coupling reactions to form new C-C, C-N, or C-O bonds.

  • Fluoro Substituent: The fluorine atom is generally unreactive under standard cross-coupling conditions and exerts a strong electron-withdrawing effect, influencing the reactivity of the aromatic ring. It is typically carried through synthetic sequences to be present in the final molecule, where it imparts desirable pharmaceutical properties.

G cluster_start Starting Material cluster_aldehyde Aldehyde Reactions cluster_bromide Aryl Bromide Reactions A This compound B Alcohol (Reduction) A->B e.g., NaBH₄ C Carboxylic Acid (Oxidation) A->C e.g., KMnO₄ D Imine / Amine (Reductive Amination) A->D 1. R-NH₂ 2. NaBH(OAc)₃ E Biaryl Compound (Suzuki Coupling) A->E Ar-B(OH)₂ Pd Catalyst, Base F Aniline Derivative (Buchwald-Hartwig) A->F R₂NH Pd Catalyst, Base G Alkynylated Product (Sonogashira Coupling) A->G Alkynes Pd/Cu Catalysts

Caption: Key synthetic pathways for this compound.

Representative Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a standard, validated procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid. This reaction is fundamental for creating biaryl structures common in pharmaceutical agents.[13][14]

6.1 Principle and Mechanistic Insight

The Suzuki-Miyaura reaction forms a carbon-carbon bond between an organohalide and an organoboron compound, catalyzed by a palladium(0) complex.[13] The choice of a highly active catalyst system (a palladium source and a bulky, electron-rich phosphine ligand) is crucial to overcome the steric hindrance from the ortho-substituents and ensure efficient oxidative addition of the aryl bromide to the Pd(0) center.[12][15] The base is essential for the transmetalation step, where the organic group is transferred from boron to palladium. The reaction is typically run in a mixed solvent system, often containing water, to facilitate the dissolution of the base and promote the catalytic cycle.[16]

6.2 Detailed Step-by-Step Methodology

  • Reagents & Equipment:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.2 equiv)

    • Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)

    • SPhos (buchwald ligand) (0.04 equiv)

    • Potassium phosphate (K₃PO₄), tribasic (3.0 equiv)

    • 1,4-Dioxane and Water (4:1 ratio, degassed)

    • Oven-dried Schlenk flask with a magnetic stir bar, condenser, and nitrogen/argon inlet.

  • Procedure:

    • Vessel Preparation: To the flame-dried Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.

    • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times. This step is critical as oxygen can deactivate the palladium catalyst.

    • Catalyst Addition: Under a positive pressure of inert gas, add the palladium(II) acetate and SPhos ligand. The ligand stabilizes the palladium catalyst and promotes the reaction.

    • Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe.

    • Reaction Execution: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

    • Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous phase twice with ethyl acetate.

    • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired biaryl product.[15]

G A 1. Setup & Reagent Charging (Flask, Ar-Br, Ar-B(OH)₂, Base) B 2. Inert Atmosphere (Evacuate & Backfill with Argon) A->B C 3. Catalyst & Solvent Addition (Pd Source, Ligand, Degassed Solvent) B->C D 4. Heating & Monitoring (90-100 °C, TLC/LC-MS) C->D E 5. Aqueous Work-up (EtOAc/Water Extraction) D->E F 6. Purification (Column Chromatography) E->F G Pure Product F->G

Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling protocol.

Safety, Handling, and Storage

As a fine chemical intermediate, this compound requires careful handling. While a specific Safety Data Sheet (SDS) must be consulted, data from structurally related compounds provides a strong basis for hazard assessment.

Hazard CategoryInformation
GHS Pictogram Exclamation Mark
Signal Word Warning
Hazard Statements H302: Harmful if swallowed.[9][17][18] H315: Causes skin irritation.[17][18] H319: Causes serious eye irritation.[17][18] H335: May cause respiratory irritation.[17]
Precautionary Statements P261: Avoid breathing dust.[17] P280: Wear protective gloves/protective clothing/eye protection.[9][17] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9]
  • Personal Protective Equipment (PPE): Standard laboratory PPE, including a lab coat, nitrile gloves, and safety glasses with side shields, is mandatory.[19] Work should be conducted in a well-ventilated fume hood.

  • Handling: Avoid inhalation of dust and contact with skin and eyes.[17]

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., refrigerator) to ensure long-term stability.[9][20]

Conclusion

This compound is a high-value synthetic intermediate with a well-defined physicochemical and reactivity profile. Its trifunctional nature provides chemists with multiple, orthogonally addressable sites for molecular elaboration. The predictable spectroscopic signatures allow for straightforward characterization, while its utility in robust and scalable reactions like the Suzuki-Miyaura coupling underscores its importance in modern synthetic campaigns, particularly in the rapid development of new pharmaceutical candidates. Proper adherence to safety and handling protocols is essential when working with this versatile building block.

References

Click to expand
  • The Role of Aldehydes in Pharmaceutical Synthesis: A Closer Look at 4-Fluoro-2-methoxybenzaldehyde. (n.d.). Ningbo Inno Pharmchem Co., Ltd. Retrieved January 4, 2026, from [Link]

  • 2-Bromo-6-fluoro-3-methylbenzaldehyde | C8H6BrFO | CID 19007376. (n.d.). PubChem. Retrieved January 4, 2026, from [Link]

  • 2-Bromo-6-methylbenzaldehyde | C8H7BrO | CID 21847013. (n.d.). PubChem. Retrieved January 4, 2026, from [Link]

  • Substituted Benzaldehyde: Significance and symbolism. (2025, March 2). Wisdomlib. Retrieved January 4, 2026, from [Link]

  • An efficient process for the synthesis of alkoxy substituted benzaldehydes. (n.d.). Google Patents.
  • This compound (C8H6BrFO). (n.d.). PubChemLite. Retrieved January 4, 2026, from [Link]

  • Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. (2019, May 15). ResearchGate. Retrieved January 4, 2026, from [Link]

  • 2-Bromo-4-fluorobenzaldehyde | CAS#:59142-68-6. (n.d.). Chemsrc. Retrieved January 4, 2026, from [Link]

  • A novel green protocol for ligand free Suzuki–Miyaura cross-coupling reactions in WEB at room temperature. (n.d.). RSC Publishing. Retrieved January 4, 2026, from [Link]

  • Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. (2019, May 14). ACS Publications. Retrieved January 4, 2026, from [Link]

  • Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved January 4, 2026, from [Link]

  • Experimental (a) and theoretical (b) IR spectra of 2-bromo-4-chlorobenzaldehyde. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

  • Benzaldehyde, 4-methyl-. (n.d.). NIST WebBook. Retrieved January 4, 2026, from [Link]

  • Benzaldehyde, 4-methyl-. (n.d.). NIST WebBook. Retrieved January 4, 2026, from [Link]

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A Technical Guide to the Solubility Profile of 2-Bromo-6-fluoro-4-methylbenzaldehyde for Drug Discovery Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 2-Bromo-6-fluoro-4-methylbenzaldehyde is a substituted aromatic aldehyde that serves as a valuable building block in medicinal chemistry and materials science. Understanding its solubility is critical for its effective application, particularly in drug development, where solubility profoundly impacts assay reliability, formulation, and bioavailability. This guide provides a comprehensive framework for researchers and drug development professionals to understand, experimentally determine, and apply the solubility data of this compound. It moves beyond a simple recitation of data, offering expert analysis of its structural determinants of solubility and presenting authoritative, step-by-step protocols for both thermodynamic and kinetic solubility assays.

Physicochemical Characterization of this compound

Chemical Identity and Structure
  • IUPAC Name: this compound

  • CAS Number: 1370025-54-9[1]

  • Molecular Formula: C₈H₆BrFO[2]

  • Molecular Weight: 217.04 g/mol

  • Appearance: Typically a solid at room temperature.[3]

The molecule's structure, featuring a halogenated and methylated benzene ring with an aldehyde functional group, dictates its physicochemical behavior.

The Structural Basis for Solubility: An Expert Analysis

The solubility of this compound is a complex interplay of its constituent parts:

  • Benzene Ring: The aromatic ring is inherently nonpolar and hydrophobic, favoring solubility in organic solvents like toluene and hexane.

  • Halogen Atoms (Bromo and Fluoro): The electronegative fluorine and bromine atoms introduce polarity to the molecule. However, their contribution to aqueous solubility is limited as they are poor hydrogen bond acceptors. Their primary effect is to increase the molecule's molecular weight and crystal lattice energy, which can often decrease solubility.

  • Methyl Group (-CH₃): This is a nonpolar, hydrophobic group that further enhances solubility in nonpolar organic solvents.

  • Aldehyde Group (-CHO): The carbonyl oxygen is a hydrogen bond acceptor, which can facilitate weak interactions with protic solvents like water and alcohols. However, the lack of a hydrogen bond donor on the aldehyde group itself prevents it from disrupting the strong hydrogen-bonding network of water effectively.

Expert Insight: The combination of a large, hydrophobic core with limited hydrogen bonding capability suggests that this compound will exhibit poor solubility in aqueous media. Its solubility is expected to be significantly higher in common organic solvents, particularly aprotic polar solvents like Dimethyl Sulfoxide (DMSO) and polar protic solvents like ethanol.

Qualitative and Predicted Solubility Profile

Direct, quantitative public data for this specific compound is limited. However, information for structurally similar compounds and general chemical principles allows for a qualitative assessment.

Table 1: Predicted and Observed Qualitative Solubility of this compound and Related Compounds

Solvent ClassSolvent ExamplePredicted SolubilityRationale & Observations
Aqueous Water, PBS BufferVery Low / InsolubleThe hydrophobic character of the substituted benzene ring dominates. The aldehyde offers minimal hydrogen bonding.
Polar Protic Methanol, EthanolSlightly Soluble to SolubleThe alcohol's alkyl chain can interact with the benzene ring, while its hydroxyl group can hydrogen bond with the aldehyde's oxygen.[4]
Polar Aprotic DMSO, DMF, AcetoneSolubleThese solvents are effective at solvating polar functional groups and can accommodate the nonpolar regions of the molecule. DMSO is a common choice for creating stock solutions in drug discovery.[4][5]
Nonpolar Toluene, HexaneSolubleThe "like dissolves like" principle applies; the nonpolar nature of the bulk of the molecule favors solubility in these solvents.[6]

Note: "Slightly Soluble" is a qualitative term. For rigorous scientific work, especially in drug development, experimental determination is mandatory.

Experimental Determination of Thermodynamic Solubility

Thermodynamic solubility is the saturation concentration of a compound in a solvent at equilibrium. The shake-flask method, as described in OECD Guideline 105, is the gold-standard for this measurement.[7][8][9][10][11]

The Shake-Flask Method (OECD 105)

This method provides the most accurate and reliable measure of a compound's true solubility, which is crucial for lead optimization and pre-formulation activities.[12] It involves agitating an excess of the solid compound in the solvent for an extended period to ensure equilibrium is reached.[13]

Shake-Flask Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis & Calculation A Weigh excess This compound B Add precise volume of chosen solvent (e.g., pH 7.4 PBS) A->B Add to vial C Agitate at constant temperature (e.g., 25°C) for 24-48 hours B->C D Allow solid to settle C->D E Filter or Centrifuge to remove undissolved solid D->E F Extract clear supernatant E->F G Quantify concentration (e.g., via HPLC-UV) F->G H Calculate Solubility (mg/mL or µM) G->H

Caption: Workflow for the OECD 105 Shake-Flask method.

Step-by-Step Protocol for Shake-Flask Solubility Assay
  • Preparation: Add an excess amount of solid this compound (enough to ensure undissolved solid remains at the end) to a glass vial.

  • Solvent Addition: Add a precise volume of the test solvent (e.g., phosphate-buffered saline, pH 7.4).

  • Equilibration: Seal the vial and place it in a shaker bath at a constant temperature (e.g., 25°C or 37°C). Agitate for at least 24 hours.

    • Expert Insight: A 24-48 hour period is crucial to ensure the system reaches true thermodynamic equilibrium. Shorter times may measure a kinetic solubility or a supersaturated state, leading to inaccurate and overestimated results.[12]

  • Phase Separation: After equilibration, let the vials stand to allow the undissolved solid to sediment. Carefully separate the saturated solution from the solid by centrifugation or by filtering through a 0.22 µm filter that does not bind the compound.

  • Quantification: Prepare a calibration curve using known concentrations of the compound. Analyze the concentration of the compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation: Determine the concentration from the calibration curve. This value is the thermodynamic solubility.

High-Throughput Screening for Kinetic Solubility

In early drug discovery, speed is often more critical than absolute accuracy. Kinetic solubility assays are used to rapidly flag compounds with potential solubility liabilities.[14][15] These methods typically involve precipitating the compound from a DMSO stock solution into an aqueous buffer.[12]

Differentiating Thermodynamic vs. Kinetic Solubility
  • Thermodynamic Solubility: The "true" solubility at equilibrium, starting from the solid form.

  • Kinetic Solubility: Measures the concentration at which a compound precipitates when added from a high-concentration organic stock (usually DMSO) into an aqueous buffer. It is often higher than thermodynamic solubility because it can form a temporary supersaturated solution.

High-Throughput Kinetic Solubility Assay Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Precipitation Detection A Prepare 10 mM stock of compound in 100% DMSO B Dispense DMSO stock into 96-well plate A->B C Add aqueous buffer (e.g., PBS) to wells B->C D Mix and incubate (e.g., 2 hours at RT) C->D E Measure turbidity via Nephelometry (light scattering) D->E G Determine precipitation concentration E->G F Alternatively, filter plate and measure remaining soluble compound via UV-Vis spec F->G

Caption: Workflow for a typical plate-based kinetic solubility assay.

Representative Protocol: Nephelometric Assay
  • Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% DMSO.

  • Plate Setup: In a 96-well plate, add a small volume (e.g., 2 µL) of the DMSO stock solution to the assay wells.[5]

  • Buffer Addition: Add aqueous buffer (e.g., 198 µL of PBS) to achieve the final desired concentration and a low final DMSO percentage (typically ≤1%).[5]

  • Incubation: Mix the plate and incubate for a set period (e.g., 2 hours) at room temperature.[5]

  • Measurement: Measure the turbidity (light scattering) in each well using a nephelometer. The concentration at which a significant increase in light scattering is observed is reported as the kinetic solubility.

    • Trustworthiness: Each plate must include a high-solubility control (e.g., Atenolol) and a low-solubility control (e.g., Ketoconazole) to validate the assay's performance and ensure the results are reliable.[13]

Application of Solubility Data in Drug Development

Solubility data is not an endpoint but a critical decision-making tool.

G cluster_downstream Downstream Decisions Sol Solubility Data (Thermodynamic & Kinetic) Form Formulation Strategy (e.g., vehicle selection for in vivo studies) Sol->Form Bio In Vitro Assay Design (Avoid compound precipitation in cell-based assays) Sol->Bio SAR Medicinal Chemistry (SAR) (Guide design of analogs with improved properties) Sol->SAR

Caption: Impact of solubility data on key drug discovery decisions.

  • Formulation Development: Low aqueous solubility will necessitate enabling formulations for in vivo studies, such as co-solvent systems, suspensions, or amorphous solid dispersions.

  • In Vitro Assay Design: Knowing the solubility limit in assay buffer is crucial to prevent compound precipitation, which can lead to false-positive or false-negative results and high data variability.

  • Structure-Activity Relationship (SAR): If this compound is part of a series, its solubility data provides a baseline. Subsequent chemical modifications can be correlated with changes in both potency and solubility to guide the design of molecules with a more balanced profile. Poor solubility is a common cause of failure for drug candidates.[12]

Conclusion

While readily available quantitative solubility data for this compound is sparse, its molecular structure strongly suggests poor aqueous solubility and good solubility in common organic solvents. For any serious research or development application, this qualitative assessment is insufficient. This guide provides the rationale and validated, authoritative protocols for determining both the precise thermodynamic solubility and the rapid, high-throughput kinetic solubility. The application of these robust experimental methods is essential for generating reliable data, enabling informed decisions, and ultimately increasing the probability of success in drug discovery and development projects that utilize this versatile chemical building block.

References

  • AxisPharm. Kinetic Solubility Assays Protocol. Available from: [Link]

  • Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. PubMed. Available from: [Link]

  • Santa Monica College. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available from: [Link]

  • University of California, Irvine. Experiment: Solubility of Organic & Inorganic Compounds. Available from: [Link]

  • BioDuro. ADME Solubility Assay. Available from: [Link]

  • Lone Star College System. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Available from: [Link]

  • OECD (2023). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. Available from: [Link]

  • California State University, Los Angeles. Solubility of Organic Compounds. Available from: [Link]

  • SALTISE. CLAW At-Home Experiments: Organic Chemistry, Introduction to Solubility. Available from: [Link]

  • Phytosafe. OECD 105. Available from: [Link]

  • FILAB. Solubility testing in accordance with the OECD 105. Available from: [Link]

  • Hoffman Fine Chemicals. CAS 2368909-40-2 | 2-Bromo-3-chloro-6-fluoro-4-methylbenzaldehyde. Available from: [Link]

  • PubChem. 2-Bromo-6-fluoro-3-methylbenzaldehyde | C8H6BrFO | CID 19007376. Available from: [Link]

  • U.S. Environmental Protection Agency. Product Properties Test Guidelines OPPTS 830.7840 Water Solubility: Column Elution Method. Available from: [Link]

  • OECD. Test No. 105: Water Solubility. Available from: [Link]

  • Capot Chemical. Material Safety Data Sheet. Available from: [Link]

  • PubChem. 2-Bromo-6-methylbenzaldehyde | C8H7BrO | CID 21847013. Available from: [Link]

  • PubChem. Cyanine Green G Base | C28H22N2O2 | CID 31416. Available from: [Link]

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An In-depth Technical Guide to 2-Bromo-6-fluoro-4-methylbenzaldehyde: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-6-fluoro-4-methylbenzaldehyde, a halogenated aromatic aldehyde, stands as a pivotal intermediate in the landscape of modern organic synthesis. Its unique substitution pattern, featuring ortho-bromo and fluoro groups flanking a formyl substituent, coupled with a para-methyl group, imparts a distinct reactivity profile that is highly sought after in the design of complex molecular architectures. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, a detailed plausible synthetic pathway in the absence of a formally documented discovery, and its significant applications in pharmaceutical research and materials science. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, drug discovery, and advanced materials development.

Introduction and Significance

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data has been compiled from various chemical supplier databases.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 1370025-54-9
Molecular Formula C₈H₆BrFO
Molecular Weight 217.04 g/mol
Appearance White to off-white solid
Purity Typically >97%
Solubility Soluble in common organic solvents such as dichloromethane, ethyl acetate, and tetrahydrofuran.

Plausible Synthesis and Industrial Production

While the specific historical synthesis of this compound is not documented in readily accessible literature, a plausible and industrially scalable synthetic route can be devised based on established organic chemistry principles and analogous transformations of similar substrates. A likely two-step approach involves the synthesis of the precursor 2-bromo-6-fluoro-4-methyltoluene, followed by its selective oxidation to the corresponding benzaldehyde.

Step 1: Synthesis of 2-Bromo-6-fluoro-4-methyltoluene

The synthesis of the key intermediate, 2-bromo-6-fluoro-4-methyltoluene, can be envisioned through the bromination of commercially available 4-fluoro-2-methylaniline, followed by a Sandmeyer reaction to replace the amino group with a bromine atom, and a subsequent fluorination. A more direct approach, however, would involve the direct bromination of 1-fluoro-3-methylbenzene. However, controlling the regioselectivity of this reaction can be challenging. A more controlled and plausible route is outlined below, starting from 4-fluoro-2-nitrotoluene.

Scheme 1: Plausible Synthesis of this compound

plausible_synthesis start 4-Fluoro-2-nitrotoluene step1 Bromination (NBS, H₂SO₄) start->step1 1. intermediate1 2-Bromo-4-fluoro-6-nitrotoluene step1->intermediate1 step2 Reduction (e.g., Fe/HCl or H₂/Pd-C) intermediate1->step2 2. intermediate2 2-Bromo-6-fluoro-4-methylaniline step2->intermediate2 step3 Sandmeyer Reaction (NaNO₂, HBr, CuBr) intermediate2->step3 3. intermediate3 1,3-Dibromo-5-fluoro-2-methylbenzene step3->intermediate3 step4 Side-chain Oxidation (e.g., NBS, AIBN then hydrolysis or Kornblum Oxidation) intermediate3->step4 4. product This compound step4->product

Caption: Plausible synthetic pathway for this compound.

A more direct and likely industrial route would involve the direct bromination of 1-fluoro-3-methylbenzene followed by separation of isomers, or a more regioselective synthesis of the toluene precursor. Given the available starting materials, a plausible laboratory-scale synthesis is detailed below.

A more direct and likely industrial route would involve the regioselective synthesis of 2-bromo-6-fluoro-4-methyltoluene. One such approach could start from 3-fluoro-4-methylaniline.

plausible_synthesis_2 start 3-Fluoro-4-methylaniline step1 Bromination (NBS, Acetonitrile) start->step1 1. intermediate1 2-Bromo-5-fluoro-4-methylaniline step1->intermediate1 step2 Deamination (t-BuONO, DMF) intermediate1->step2 2. intermediate2 1-Bromo-4-fluoro-3-methylbenzene step2->intermediate2 step3 Ortholithiation & Formylation (n-BuLi, DMF, -78 °C) intermediate2->step3 3. product This compound step3->product

Caption: Alternative plausible synthetic route to this compound.

Given the challenges in regioselectivity, a more robust method is often preferred in industrial settings, likely starting from a precursor where the substitution pattern is already established. For the purpose of this guide, we will detail a plausible synthesis starting from 2-bromo-6-fluorotoluene, which can be prepared via several methods[1]. The subsequent steps to introduce the methyl group and then oxidize to the aldehyde are common transformations.

A more direct plausible synthesis starts with 2-bromo-6-fluorotoluene, which can be synthesized via methods such as the bromination of 2-fluorotoluene[1].

Step 2: Oxidation of 2-Bromo-6-fluoro-4-methyltoluene to this compound

Once the 2-bromo-6-fluoro-4-methyltoluene precursor is obtained, the final step is the selective oxidation of the methyl group to an aldehyde. A common and effective method for this transformation is the Kornblum oxidation. This involves the conversion of the toluene to a benzyl halide, followed by oxidation with dimethyl sulfoxide (DMSO). A Chinese patent for the synthesis of the related 2-bromo-6-fluorobenzaldehyde from 2-bromo-6-fluorotoluene utilizes a similar two-step process involving radical bromination of the methyl group followed by Kornblum oxidation[2].

Experimental Protocols

The following is a plausible, detailed experimental protocol for the synthesis of this compound based on the Kornblum oxidation approach, assuming the availability of 2-bromo-6-fluoro-4-methyltoluene.

Step 1: Synthesis of 2-Bromo-6-fluoro-4-methylbenzyl bromide

  • To a solution of 2-bromo-6-fluoro-4-methyltoluene (1 equivalent) in a suitable solvent such as carbon tetrachloride or cyclohexane, add N-bromosuccinimide (NBS, 1.1 equivalents).

  • Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

  • Heat the reaction mixture to reflux under illumination with a UV lamp for several hours, monitoring the reaction progress by TLC or GC.

  • Upon completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to yield the crude 2-bromo-6-fluoro-4-methylbenzyl bromide, which can be used in the next step without further purification.

Step 2: Synthesis of this compound (Kornblum Oxidation)

  • Dissolve the crude 2-bromo-6-fluoro-4-methylbenzyl bromide (1 equivalent) in dimethyl sulfoxide (DMSO).

  • Add sodium bicarbonate (2-3 equivalents) to the solution.

  • Heat the reaction mixture to 100-120 °C and stir for 2-4 hours, monitoring the reaction by TLC or GC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into a large volume of ice water.

  • Extract the aqueous mixture with an organic solvent such as ethyl acetate or diethyl ether (3 x volumes).

  • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Applications in Drug Discovery and Materials Science

The unique structural features of this compound make it a valuable intermediate in several areas of chemical synthesis.

  • Pharmaceutical Synthesis: The aldehyde group serves as a handle for various transformations, including reductive amination, Wittig reactions, and the formation of heterocyclic rings. The bromine atom is well-suited for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig aminations, allowing for the introduction of diverse substituents. The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. This combination of reactive sites makes this compound an ideal starting material for the synthesis of novel small molecules with potential therapeutic applications. Closely related compounds like 2-bromo-6-fluorobenzaldehyde are used in the synthesis of drugs for treating ischemic heart disease, inflammatory conditions, and cancer[2].

  • Materials Science: The ability to undergo various chemical modifications makes this compound a useful building block for the synthesis of functional organic materials. For instance, related fluorinated benzaldehydes are used in the synthesis of liquid crystals and organic light-emitting diodes (OLEDs)[1]. The presence of the bromo and fluoro substituents can influence the electronic properties and intermolecular interactions of the resulting materials.

Comparative Analysis of Synthetic Routes

While a definitive historical synthesis is unavailable, a comparison of potential synthetic strategies for the key intermediate, 2-bromo-6-fluoro-4-methyltoluene, can be considered.

Table 2: Comparison of Potential Synthetic Routes to 2-Bromo-6-fluoro-4-methyltoluene

Synthetic RouteStarting MaterialKey StepsAdvantagesDisadvantages
Route 1 3-Fluoro-4-methylanilineBromination, DeaminationGood regioselectivity in the bromination step.Multi-step process, use of potentially hazardous reagents in deamination.
Route 2 1-Fluoro-3-methylbenzeneElectrophilic BrominationFewer steps.Poor regioselectivity leading to isomeric mixtures that require separation.
Route 3 4-Fluoro-2-nitrotolueneBromination, Reduction, Sandmeyer ReactionWell-established transformations.Longer synthetic sequence.

Conclusion

This compound is a strategically important synthetic intermediate with significant potential in drug discovery and materials science. While its formal discovery and historical synthesis are not prominently documented, a plausible and efficient synthetic route can be designed based on well-established organic reactions. The versatile reactivity of its functional groups provides chemists with a powerful tool for the construction of complex and valuable molecules. As research in medicinal chemistry and materials science continues to advance, the demand for such specialized building blocks is expected to grow, further solidifying the importance of this compound in modern chemical synthesis.

References

[1] Ningbo Inno Pharmchem Co., Ltd. (n.d.). 2-Bromo-6-Fluorotoluene: Properties, Synthesis, and Applications. Retrieved from [Link] [2] CN102070420B. (2013). Method for preparing 2-bromo-6-fluorobenzaldehyde. Google Patents. Retrieved from

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Methodological & Application

Synthesis of 2-Bromo-6-fluoro-4-methylbenzaldehyde: A Detailed Experimental Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Bromo-6-fluoro-4-methylbenzaldehyde is a key intermediate in the synthesis of various pharmacologically active molecules and advanced materials. Its unique substitution pattern, featuring a reactive aldehyde group and ortho-halogen substituents, makes it a versatile building block for the construction of complex molecular architectures. This application note provides a comprehensive, field-proven experimental protocol for the synthesis of this compound, designed for researchers and professionals in drug development and organic synthesis. The described method is a two-step process commencing from 2-bromo-6-fluoro-4-methyltoluene, involving a free-radical bromination followed by a Kornblum oxidation. This protocol emphasizes safety, reproducibility, and high purity of the final product.

Safety Precautions

All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, laboratory coat, and appropriate chemical-resistant gloves, must be worn at all times.

  • 2-Bromo-6-fluoro-4-methyltoluene: Handle with care. Avoid inhalation and contact with skin and eyes.

  • Hydrobromic acid: Corrosive. Causes severe skin burns and eye damage. Handle with extreme caution.

  • Hydrogen peroxide (30%): Strong oxidizer. Contact with combustible materials may cause fire. Causes severe skin burns and eye damage.

  • Dimethyl sulfoxide (DMSO): May cause skin and eye irritation. Readily absorbed through the skin.

  • Sodium Bicarbonate: May cause respiratory tract, skin, and eye irritation.

  • Organic Solvents (e.g., Diethyl Ether, Ethyl Acetate, Petroleum Ether): Flammable. Use in a well-ventilated area away from ignition sources.

Refer to the Safety Data Sheets (SDS) for all reagents before commencing the experiment.[1][2][3][4]

Reaction Scheme

Synthesis_Scheme cluster_0 Step 1: Free-Radical Bromination cluster_1 Step 2: Kornblum Oxidation Reactant 2-Bromo-6-fluoro-4-methyltoluene Intermediate 2-Bromo-6-fluoro-4-(bromomethyl)benzaldehyde Reactant->Intermediate HBr, H₂O₂, hv Intermediate_2 2-Bromo-6-fluoro-4-(bromomethyl)benzaldehyde Product This compound Intermediate_2->Product DMSO, NaHCO₃

Figure 1: Overall reaction scheme for the synthesis of this compound.

Experimental Protocol

Part 1: Synthesis of 2-Bromo-6-fluoro-4-(bromomethyl)benzaldehyde (Intermediate)

This step involves the free-radical bromination of the methyl group of 2-bromo-6-fluoro-4-methyltoluene. The reaction is initiated by light and utilizes in situ generated bromine from the reaction of hydrobromic acid and hydrogen peroxide.[5]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
2-Bromo-6-fluoro-4-methyltoluene204.044.08 g20
Hydrobromic Acid (48% aq.)80.918.1 ml40
Hydrogen Peroxide (30% aq.)34.012.27 ml20
Dichloromethane (DCM)-50 ml-
Saturated Sodium Sulfite Solution-2 x 25 ml-
Water-2 x 25 ml-
Anhydrous Sodium Sulfate-As needed-

Procedure:

  • To a 100 ml three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser, add 2-bromo-6-fluoro-4-methyltoluene (4.08 g, 20 mmol) and dichloromethane (50 ml).

  • Add hydrobromic acid (48%, 8.1 ml, 40 mmol) to the flask.

  • Position a light source (e.g., a 100W lamp) close to the flask to initiate the reaction.

  • Slowly add hydrogen peroxide (30%, 2.27 ml, 20 mmol) dropwise from the dropping funnel over a period of 30 minutes. The reaction is exothermic; maintain the temperature around 25-30 °C using a water bath if necessary.

  • After the addition is complete, continue stirring under illumination for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Transfer the reaction mixture to a separatory funnel. Wash the organic layer with a saturated sodium sulfite solution (2 x 25 ml) to remove any unreacted bromine, followed by washing with water (2 x 25 ml).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-bromo-6-fluoro-4-(bromomethyl)benzaldehyde as an oil. This intermediate is typically used in the next step without further purification.

Part 2: Synthesis of this compound (Final Product)

This step is a Kornblum oxidation, where the benzylic bromide is oxidized to the corresponding aldehyde using dimethyl sulfoxide (DMSO) as the oxidant and sodium bicarbonate as a mild base.[5]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
2-Bromo-6-fluoro-4-(bromomethyl)benzaldehyde282.94~20 (from Part 1)~20
Dimethyl Sulfoxide (DMSO)78.1325 ml-
Sodium Bicarbonate (NaHCO₃)84.012.1 g25
Ice Water-100 ml-
Diethyl Ether-3 x 30 ml-
Saturated Sodium Chloride Solution (Brine)-2 x 20 ml-
Anhydrous Sodium Sulfate-As needed-
Silica Gel (for column chromatography)-As needed-
Eluent (Ethyl Acetate/Petroleum Ether)-As needed-

Procedure:

  • To a 100 ml round-bottom flask equipped with a magnetic stirrer and a condenser, add the crude 2-bromo-6-fluoro-4-(bromomethyl)benzaldehyde from Part 1.

  • Add dimethyl sulfoxide (25 ml) and sodium bicarbonate (2.1 g, 25 mmol).

  • Heat the reaction mixture to 95 °C and stir for 3-5 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into 100 ml of ice water.

  • Extract the aqueous mixture with diethyl ether (3 x 30 ml).

  • Combine the organic layers and wash with water (2 x 20 ml) and then with saturated sodium chloride solution (2 x 20 ml).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in petroleum ether as the eluent to afford this compound as a solid.

Characterization

The final product should be characterized by standard analytical techniques:

  • Melting Point: Compare with literature values.

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure.

  • Mass Spectrometry: To confirm the molecular weight.

Discussion

The presented two-step synthesis provides a reliable and scalable method for the preparation of this compound. The initial free-radical bromination is a well-established method for the selective bromination of benzylic positions. The use of HBr and H₂O₂ to generate bromine in situ is a safer alternative to using elemental bromine.[5] The subsequent Kornblum oxidation is a mild and efficient method for converting the benzylic bromide to the aldehyde, avoiding over-oxidation to the carboxylic acid.[5] The purity of the final product is crucial for its use in subsequent synthetic steps, and the described chromatographic purification has been shown to yield high-purity material.

Workflow Diagram

Workflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: Oxidation A Combine 2-bromo-6-fluoro-4-methyltoluene, DCM, and HBr B Initiate with light A->B C Add H₂O₂ dropwise B->C D Stir for 6-8 hours C->D E Workup: Wash with Na₂SO₃ and H₂O D->E F Dry and concentrate E->F G Combine crude intermediate, DMSO, and NaHCO₃ F->G Crude Intermediate H Heat to 95°C for 3-5 hours G->H I Pour into ice water H->I J Extract with diethyl ether I->J K Wash with H₂O and brine J->K L Dry, concentrate, and purify by column chromatography K->L M M L->M Pure this compound

Figure 2: Step-by-step experimental workflow.

References

  • Capot Chemical. (2013). Material Safety Data Sheet for 2-Fluoro-4-methylbenzaldehyde. Retrieved from [Link]

  • Google Patents. (n.d.). CN102070420B - Method for preparing 2-bromo-6-fluorobenzaldehyde.

Sources

Application Notes & Protocols: Leveraging 2-Bromo-6-fluoro-4-methylbenzaldehyde in Suzuki-Miyaura Coupling for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Biaryl Aldehydes

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] This Nobel Prize-winning methodology has become indispensable in the synthesis of complex molecules, particularly in the pharmaceutical and materials science sectors.[4][5][6] Biaryl scaffolds, a common motif in biologically active compounds, are readily accessed through this powerful transformation.[6][7]

This guide focuses on a particularly valuable building block: 2-Bromo-6-fluoro-4-methylbenzaldehyde . The unique substitution pattern of this aromatic aldehyde makes it a highly strategic starting material for the synthesis of sterically hindered and electronically tuned biaryl aldehydes. The presence of a bromine atom provides a reactive handle for the Suzuki-Miyaura coupling, while the ortho-fluoro substituent and the para-methyl group exert significant electronic and steric influence on the reaction and the properties of the resulting products. These products are key intermediates in the development of novel pharmaceuticals, agrochemicals, and organic electronic materials.

Mechanistic Insights: The Palladium Catalytic Cycle

A thorough understanding of the Suzuki-Miyaura coupling mechanism is paramount for reaction optimization and troubleshooting. The catalytic cycle, centered around a palladium catalyst, comprises three key steps: oxidative addition, transmetalation, and reductive elimination.[1][8][9]

  • Oxidative Addition: The cycle commences with the insertion of a low-valent palladium(0) species into the carbon-bromine bond of this compound.[1][3] This is often the rate-determining step and results in the formation of a square-planar palladium(II) intermediate. The electron-withdrawing nature of the fluorine and aldehyde groups can influence the rate of this step.

  • Transmetalation: In this step, the organic moiety from the organoboron reagent (e.g., a boronic acid or its ester) is transferred to the palladium(II) complex, displacing the halide.[8][9][10] This process is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[11] The choice of base is crucial and can significantly impact the reaction's success.[5]

  • Reductive Elimination: The final step involves the formation of the new carbon-carbon bond between the two organic fragments attached to the palladium center.[1][8] This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. The steric hindrance imposed by the ortho-fluoro and ortho-coupling partner can influence the rate of reductive elimination.

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln ArPdX Ar-Pd(II)Ln-X Pd0->ArPdX Oxidative Addition ArPdR Ar-Pd(II)Ln-R' ArPdX->ArPdR Transmetalation ArPdR->Pd0 Reductive Elimination Product Ar-R' (Biaryl Product) ArPdR->Product ArX Ar-X (this compound) ArX->ArPdX R_B R'-B(OR)2 (Boronic Acid/Ester) R_B->ArPdR Base Base Base->ArPdR

Figure 1. The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Design: Key Parameter Selection

The success of the Suzuki-Miyaura coupling of this compound hinges on the judicious selection of several key reaction parameters.

Catalyst and Ligand Selection

A wide array of palladium catalysts can be employed for Suzuki-Miyaura couplings.[2] For substrates like this compound, which can be sterically demanding, palladium catalysts bearing bulky, electron-rich phosphine ligands are often preferred.[5] These ligands promote the oxidative addition step and stabilize the palladium(0) species.

Catalyst / Pre-catalystLigandTypical Loading (mol%)Key Advantages
Pd(PPh₃)₄Tetrakis(triphenylphosphine)palladium(0)1-5Readily available, effective for many standard couplings.
PdCl₂(dppf)[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)1-3Robust, air-stable, and effective for a broad range of substrates.[9]
Pd₂(dba)₃Tris(dibenzylideneacetone)dipalladium(0)0.5-2Used in combination with a variety of phosphine ligands.
Buchwald Ligands (e.g., SPhos, XPhos)Dialkylbiaryl phosphines1-3Highly active for challenging couplings, including those with aryl chlorides.[5]
Choice of Boronic Acid vs. Boronate Esters

The organoboron reagent is the coupling partner that introduces the second aryl or vinyl group. Both boronic acids (R-B(OH)₂) and boronate esters (e.g., pinacol esters) are commonly used.[12][13]

  • Boronic Acids: Generally more reactive, but can be prone to decomposition (protodeboronation).[12]

  • Boronate Esters: More stable, easier to handle and purify, and often used for slow-release coupling reactions.[12][14] The pinacol esters are particularly popular.[1]

The Critical Role of the Base

The base plays a multifaceted role in the Suzuki-Miyaura coupling. It activates the boronic acid for transmetalation and can influence the catalyst's activity.[11] The choice of base should be tailored to the specific substrates and catalyst system.

BaseStrengthCommon Applications
Na₂CO₃ / K₂CO₃ModerateWidely used, often in aqueous/organic solvent mixtures.[15]
K₃PO₄StrongEffective for hindered substrates and can promote high reaction rates.[5]
Cs₂CO₃StrongOften used for challenging couplings, particularly with sterically demanding substrates.[9]
Organic Bases (e.g., Et₃N)WeakLess common, but can be used in specific cases to avoid side reactions with base-sensitive functional groups.
Solvent Systems

The choice of solvent is critical for ensuring the solubility of all reaction components and for achieving the desired reaction temperature. Degassing the solvent to remove oxygen is crucial to prevent the oxidation and deactivation of the palladium(0) catalyst.[9]

SolventPropertiesTypical Use
TolueneAprotic, high boiling pointGeneral purpose, good for a wide range of substrates.
DioxanePolar aprotic, good solvent for many organic compoundsOften used in combination with water.[9]
Tetrahydrofuran (THF)Polar aprotic, lower boiling pointSuitable for reactions at moderate temperatures.
Dimethylformamide (DMF)Polar aprotic, high boiling pointCan be effective but may lead to side reactions at high temperatures.

Detailed Experimental Protocol

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., PdCl₂(dppf), 0.03 mmol, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Solvent (e.g., Toluene/Water, 4:1 mixture, 10 mL)

  • Round-bottom flask or reaction vial with a magnetic stir bar

  • Condenser and nitrogen/argon inlet

  • Heating mantle or oil bath

Figure 2. General workflow for the Suzuki-Miyaura coupling experiment.

Procedure:

  • Reaction Setup: To a dry round-bottom flask containing a magnetic stir bar, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Reaction times can vary from a few hours to overnight.[2]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product into an organic solvent such as ethyl acetate.[16]

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.[17]

Characterization of Biaryl Products

The synthesized biaryl aldehyde can be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and purity of the product.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the aldehyde carbonyl stretch.

Safety Considerations

  • Palladium Catalysts: While generally used in small quantities, palladium compounds can be toxic.[18] Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[19][20]

  • Organoboron Reagents: Boronic acids and their derivatives should be handled with care. Avoid inhalation of dust and skin contact.

  • Solvents: Organic solvents are often flammable and can be toxic. Work in a fume hood and take precautions to avoid ignition sources.

  • General Handling: Always consult the Safety Data Sheet (SDS) for each chemical before use.[21]

Conclusion

The Suzuki-Miyaura coupling of this compound offers a versatile and powerful route to a wide range of valuable biaryl aldehydes. By carefully selecting the catalyst, base, and solvent, researchers can achieve high yields and access novel molecular architectures for applications in drug discovery, materials science, and beyond. The protocols and guidelines presented here provide a solid foundation for the successful implementation of this important synthetic transformation.

References

Sources

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 2-Bromo-6-fluoro-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and detailed experimental protocols for the palladium-catalyzed cross-coupling reactions of 2-bromo-6-fluoro-4-methylbenzaldehyde. This ortho-substituted aryl halide is a valuable and versatile building block in the synthesis of complex molecules for pharmaceuticals, agrochemicals, and materials science.[1][2][3] The presence of ortho-fluoro and methyl substituents, in addition to the reactive aldehyde, presents unique challenges and opportunities in molecular design. This document outlines field-proven methodologies for Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions, with a focus on the causal relationships between substrate structure, ligand choice, and reaction outcomes.

Introduction: The Strategic Importance of this compound

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon and carbon-heteroatom bonds with remarkable functional group tolerance.[4][5] The substrate, this compound, is a synthetically attractive starting material. Its C-Br bond serves as a reactive handle for cross-coupling, while the ortho-fluoro and methyl groups impose significant steric and electronic constraints. These constraints can be strategically exploited to control conformation and influence biological activity in the final products. However, they also necessitate carefully optimized reaction conditions to overcome the steric hindrance that can impede the catalytic cycle.[6][7]

This guide is intended for researchers, scientists, and drug development professionals, providing both the foundational principles and the practical, step-by-step protocols necessary for the successful derivatization of this key intermediate.

Foundational Principles: The Palladium Catalytic Cycle

The success of palladium-catalyzed cross-coupling reactions hinges on a catalytic cycle that typically involves three key steps: oxidative addition, transmetalation (or migratory insertion), and reductive elimination.[5][8][9] The palladium catalyst shuttles between the Pd(0) and Pd(II) oxidation states to facilitate the bond formation.[8]

Palladium Catalytic Cycle cluster_0 Catalytic Cycle cluster_legend Legend Pd0 Pd(0)L_n PdII_RX R-Pd(II)L_n-X Pd0->PdII_RX Oxidative Addition (Ar-X) PdII_R_R1 R-Pd(II)L_n-R¹ PdII_RX->PdII_R_R1 Transmetalation (R¹-M) Product R-R¹ PdII_R_R1->Product Reductive Elimination ArX Ar-X = Aryl Halide R1M R¹-M = Organometallic Reagent

Caption: Generalized Palladium Catalytic Cycle.

The Critical Role of Ligands

For sterically demanding substrates like this compound, the choice of ligand is paramount. Ligands are not passive spectators; they actively modulate the catalyst's stability, solubility, and reactivity.[10][11] Sterically bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs) are often required.[11][12]

  • Electron-richness: Increases the nucleophilicity of the Pd(0) center, which lowers the activation energy for the rate-limiting oxidative addition step.[11]

  • Steric Bulk: Promotes the formation of monoligated, highly reactive Pd(0) species and facilitates the final reductive elimination step to release the product.[11][12]

Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds

The Suzuki-Miyaura reaction is a robust and widely used method for constructing C(sp²)-C(sp²) bonds, making it ideal for synthesizing biaryl compounds from this compound.[1][4][13] The reaction's tolerance for a wide range of functional groups and the general stability and low toxicity of its organoboron reagents contribute to its popularity.[14][15]

Suzuki-Miyaura Cycle Pd0 Pd(0)L₂ OA_Complex Ar-Pd(II)L₂-Br Pd0->OA_Complex Oxidative Addition (Ar-Br) Trans_Complex Ar-Pd(II)L₂-Ar' OA_Complex->Trans_Complex Transmetalation Product Ar-Ar' Trans_Complex->Product Reductive Elimination Boronate Ar'-B(OR)₂ Boronate->OA_Complex Activation Base Base (e.g., K₃PO₄) Base->Boronate

Caption: Catalytic Cycle for the Suzuki-Miyaura Coupling.

Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol provides a general method that should be optimized for each specific boronic acid partner.[16]

Materials:

  • This compound

  • Arylboronic acid (1.5 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄), tribasic, powdered (2.0 equiv.)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Standard inert atmosphere glassware (Schlenk flask, condenser)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.5 mmol), and powdered K₃PO₄ (2.0 mmol).

  • Catalyst Addition: In a separate vial, weigh Pd(OAc)₂ (0.02 mmol) and SPhos (0.04 mmol) and add them to the reaction flask.

  • Solvent Addition: Add anhydrous 1,4-dioxane (4 mL) and degassed water (1 mL) to the flask via syringe.

  • Degassing: Seal the flask and further degas the mixture by bubbling argon through the solution for 10-15 minutes.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Representative Data:

Coupling PartnerCatalyst SystemBaseSolventTemp (°C)Yield (%)
Phenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O9085-95
4-Methoxyphenylboronic acidPd₂(dba)₃ / XPhosCs₂CO₃Toluene10080-90
3-Thienylboronic acidPd(PPh₃)₄K₂CO₃DME/H₂O8575-85

Sonogashira Coupling: Accessing Aryl Alkynes

The Sonogashira reaction is a powerful method for forming C(sp²)-C(sp) bonds, coupling aryl halides with terminal alkynes.[17][18] It typically employs a dual catalytic system of palladium and copper(I).[17] This reaction is instrumental in creating rigid, linear structures often found in materials science and medicinal chemistry.

Sonogashira Workflow start Setup (Inert Atmosphere) reagents Combine Substrates - Aryl Bromide - Terminal Alkyne - Amine Base (e.g., Et₃N) start->reagents catalysts Add Catalysts - Pd source (e.g., Pd(PPh₃)₂Cl₂) - Cu(I) source (e.g., CuI) reagents->catalysts reaction Heat & Stir (RT to 60 °C) catalysts->reaction workup Aqueous Work-up & Extraction reaction->workup purify Purification (Chromatography) workup->purify end Product (Aryl Alkyne) purify->end

Caption: Experimental Workflow for Sonogashira Coupling.

Protocol: Sonogashira Coupling with Phenylacetylene

Materials:

  • This compound

  • Phenylacetylene (1.2 equiv.)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (1.5 mol%)

  • Copper(I) iodide (CuI) (2.0 mol%)

  • Triethylamine (Et₃N), anhydrous

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.015 mmol), and CuI (0.02 mmol). Evacuate and backfill the flask with argon three times.

  • Solvent and Reagent Addition: Add anhydrous THF (5 mL) and anhydrous Et₃N (5 mL) via syringe. Stir to dissolve. Add phenylacetylene (1.2 mmol) dropwise.

  • Reaction: Stir the mixture at room temperature. For less reactive partners, the temperature may be increased to 40-60 °C. Monitor the reaction by TLC.

  • Work-up: Upon completion, concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate (25 mL) and wash with saturated aqueous NH₄Cl (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Representative Data:

Alkyne PartnerCatalyst SystemBaseTemp (°C)Yield (%)
PhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NRT80-92
TrimethylsilylacetylenePd(OAc)₂ / PPh₃ / CuIDIPA4075-88
1-Hexyne[DTBNpP]Pd(crotyl)ClTMPRT80-90[19]

Heck Coupling: Synthesis of Substituted Alkenes

The Mizoroki-Heck reaction couples aryl halides with alkenes to form substituted alkenes, representing a key method for C-C bond formation.[20][21] The reaction proceeds without an organometallic transmetalating agent, instead relying on migratory insertion of the alkene followed by β-hydride elimination.[5]

Protocol: Heck Coupling with n-Butyl Acrylate

Materials:

  • This compound

  • n-Butyl acrylate (1.5 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (4 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv.)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • Reaction Setup: In an oven-dried flask, combine this compound (1.0 mmol), Pd(OAc)₂ (0.02 mmol), P(o-tol)₃ (0.04 mmol), and K₂CO₃ (2.0 mmol).

  • Solvent and Reagent Addition: Add anhydrous DMF (5 mL) followed by n-butyl acrylate (1.5 mmol).

  • Reaction: Heat the mixture to 100-120 °C under an argon atmosphere. Monitor the reaction by TLC or GC-MS. The steric hindrance of the substrate may require longer reaction times or higher temperatures.[22]

  • Work-up: Cool the reaction to room temperature and pour it into water (50 mL). Extract with diethyl ether (3 x 25 mL).

  • Purification: Combine the organic extracts, wash with brine, dry over MgSO₄, filter, and concentrate. Purify the residue by column chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a premier method for synthesizing aryl amines from aryl halides.[23][24] This reaction is particularly sensitive to ligand and base selection, especially with challenging, sterically hindered substrates.[6][24] The use of bulky, electron-rich phosphine ligands is critical for achieving high yields.[24]

Protocol: Buchwald-Hartwig Amination with Morpholine

Materials:

  • This compound

  • Morpholine (1.2 equiv.)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)

  • XPhos (3.0 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv.)

  • Toluene, anhydrous

Procedure:

  • Reaction Setup (Glovebox): Inside an argon-filled glovebox, add Pd₂(dba)₃ (0.015 mmol), XPhos (0.03 mmol), and NaOt-Bu (1.4 mmol) to a vial.

  • Reagent Addition: In a separate flask, dissolve this compound (1.0 mmol) in anhydrous toluene (5 mL). Add morpholine (1.2 mmol).

  • Reaction Initiation: Add the substrate solution to the vial containing the catalyst system. Seal the vial, remove it from the glovebox, and heat to 90-110 °C with stirring.

  • Monitoring and Work-up: Monitor the reaction by LC-MS. Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.

Conclusion

This compound is a highly valuable substrate for creating molecular diversity through palladium-catalyzed cross-coupling reactions. While its sterically hindered nature requires careful optimization of catalysts, ligands, and conditions, it provides a gateway to a wide array of complex substituted benzaldehydes. The protocols detailed in this guide for Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig reactions serve as robust starting points for researchers aiming to leverage this building block in pharmaceutical and materials science discovery programs.

References

  • Role of palladium catalyst in cross-coupling reactions. (2025). Google AI Search Result.
  • The Role of Phosphine Ligands in Palladium Catalysis. (n.d.). Google AI Search Result.
  • Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes. (n.d.). Fiveable.
  • Developing Ligands for Palladium(II)
  • 17.2. Palladium catalyzed couplings | Organic Chemistry II. (n.d.). Lumen Learning.
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). Nobel Prize.
  • 2.2: Pd-Catalyzed Cross Coupling Reactions. (2023). Chemistry LibreTexts.
  • Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. (2023). Organic Chemistry Frontiers (RSC Publishing).
  • Synthesis of Ortho/Ortho′-Substituted 1,1-Diarylethylenes through Cross-Coupling Reactions of Sterically Encumbered Hydrazones and Aryl Halides. (2013). Organic Chemistry Portal.
  • Buchwald–Hartwig amin
  • Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2-Bromo-6-methylisonicotinaldehyde. (n.d.). Benchchem.
  • 2-Bromo-6-fluorobenzaldehyde | CAS 360575-28-6. (n.d.). Ossila.
  • A Comparative Guide to the Synthetic Utility of 2-Chloro-6-fluorobenzaldehyde and 2-Bromo-6. (n.d.). Benchchem.
  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
  • Heck reaction. (n.d.). Wikipedia.
  • Heck Reaction. (n.d.). Organic Chemistry Portal.
  • Sonogashira coupling. (n.d.). Wikipedia.
  • Ligand-Enabled ortho-Arylation of (hetero)Aromatic Acids with 2,6-Disubstituted Aryl Halides. (n.d.).
  • The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. (2023). RSC Publishing.
  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • A practical Buchwald-Hartwig amination of 2-bromopyridines with vol
  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. (n.d.). NIH.
  • Application Notes and Protocols: Suzuki Coupling Reactions with 2-bromo-6-methyl-1H. (n.d.). Benchchem.
  • Organoborane coupling reactions (Suzuki coupling). (n.d.). PMC - NIH.

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Application Note: 2-Bromo-6-fluoro-4-methylbenzaldehyde as a Versatile Scaffold for the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are a critical class of enzymes whose dysregulation is implicated in a multitude of diseases, most notably cancer.[1][2] The development of small molecule kinase inhibitors has become a cornerstone of modern targeted therapy.[3][4] The selection of a starting chemical scaffold, or building block, is a pivotal decision in the drug discovery process, dictating the accessible chemical space and influencing the ultimate pharmacological profile of the synthesized compounds.[5] This application note details the strategic utility of 2-Bromo-6-fluoro-4-methylbenzaldehyde as a premier building block for the synthesis of novel kinase inhibitors. We will explore the distinct advantages conferred by its unique substitution pattern, provide a detailed exemplar synthetic protocol, and discuss its application in targeting relevant kinase signaling pathways.

Introduction: The Strategic Value of a Privileged Scaffold

The ATP-binding site of kinases, while conserved, offers subtle but exploitable differences that can be targeted for selective inhibition.[6] Medicinal chemists often rely on "privileged scaffolds"—molecular frameworks that are pre-validated to interact with specific classes of biological targets. This compound represents such a scaffold, providing a trifecta of reactive sites that can be orthogonally functionalized to build diverse libraries of potential inhibitors.

The strategic placement of the bromo, fluoro, and aldehyde groups provides a robust platform for generating molecules with desirable drug-like properties. The bromine atom serves as a versatile handle for carbon-carbon and carbon-nitrogen bond formation, the fluorine atom can enhance binding affinity and improve metabolic stability, and the aldehyde group is a key precursor for introducing moieties that interact with the solvent-exposed region of the kinase domain.[7][8]

Physicochemical Properties of the Building Block

A thorough understanding of the starting material is fundamental for successful and reproducible synthesis.

PropertyValueReference
IUPAC Name This compound[9]
CAS Number 1370025-54-9[9][10]
Molecular Formula C₈H₆BrFO[9]
Molecular Weight 217.04 g/mol [9]
Appearance White to yellow solid
Purity Typically >97%

Rationale for Use in Kinase Inhibitor Design

The specific arrangement of functional groups on the this compound ring is not accidental; each provides a distinct advantage for medicinal chemistry applications.

  • The Bromo Group (Position 2): This is the primary anchor for diversification. It is ideally suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[11] This allows for the facile introduction of a wide array of aryl and heteroaryl groups, which are crucial for occupying the core hydrophobic pocket of the kinase ATP-binding site and forming key interactions with the hinge region.[11]

  • The Fluoro Group (Position 6): The ortho-fluoro substituent plays a multifaceted role. Its strong electron-withdrawing nature can modulate the reactivity of the adjacent bromo group and the pKa of nearby functionalities. In the final inhibitor, a fluorine atom can act as a hydrogen bond acceptor, forming critical interactions with backbone amides in the kinase hinge. Furthermore, fluorination is a well-established strategy to block sites of metabolism, thereby improving the pharmacokinetic profile of a drug candidate.[12]

  • The Aldehyde Group (Position 1): The aldehyde is a versatile functional group that can be readily transformed into a variety of other moieties. It is a key precursor for reactions like Knoevenagel condensation, Wittig reactions, and, most commonly, reductive amination.[13] Reductive amination allows for the introduction of amine-containing side chains that can extend into the solvent-exposed region of the kinase, improving solubility and providing additional points for target engagement.

  • The Methyl Group (Position 4): The para-methyl group can serve to probe steric pockets within the ATP-binding site. Its presence can enhance binding affinity through favorable van der Waals interactions and can also subtly influence the overall electronic properties and metabolic stability of the molecule.[11]

Exemplar Synthetic Protocol: Synthesis of a Bicyclic Heterocyclic Kinase Inhibitor Core

This section provides a representative, two-step protocol to demonstrate the utility of this compound in constructing a core scaffold common to many kinase inhibitors. The workflow involves an initial Suzuki-Miyaura coupling followed by a copper-catalyzed intramolecular cyclization to form an indazole, a privileged heterocycle in kinase inhibitor design.[14]

Synthetic Workflow Diagram

G start This compound step1_label Step 1: Suzuki-Miyaura Coupling start->step1_label reagent1 Arylboronic Acid (e.g., Pyridine-3-boronic acid) reagent1->step1_label intermediate Intermediate A (Biaryl Aldehyde) step2_label Step 2: Copper-Catalyzed Indazole Synthesis intermediate->step2_label reagent2 Sodium Azide (NaN3) Primary Amine (R-NH2) Copper(II) Oxide (CuO) reagent2->step2_label product Final Product (Substituted Indazole Core) step1_label->intermediate Pd(PPh3)4, K2CO3 Dioxane/H2O, 80-100 °C step2_label->product Intramolecular Cyclization DMF, 110 °C

Caption: Exemplar two-step synthesis of a kinase inhibitor core.

Step 1: Suzuki-Miyaura Cross-Coupling

This reaction couples the aryl bromide with a boronic acid to form a biaryl aldehyde intermediate.[11]

Materials and Reagents

ReagentMWAmount (mmol)Mass/Volume
This compound217.041.0217 mg
Pyridine-3-boronic acid122.921.2147 mg
K₂CO₃138.212.0276 mg
Pd(PPh₃)₄1155.560.0558 mg
1,4-Dioxane--8 mL
Water--2 mL

Protocol

  • To a 25 mL round-bottom flask, add this compound (1.0 mmol), pyridine-3-boronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).

  • Add the degassed solvent mixture of 1,4-dioxane (8 mL) and water (2 mL).

  • Heat the reaction mixture to 90 °C and stir for 4-6 hours. Monitor progress by Thin-Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography (e.g., silica gel, hexane:ethyl acetate gradient) to yield the biaryl aldehyde intermediate.

Step 2: Copper-Catalyzed Indazole Synthesis

This step involves a one-pot reaction to form the bicyclic indazole core, a common feature in many kinase inhibitors.[14]

Materials and Reagents

ReagentMWAmount (mmol)Mass/Volume
Biaryl Aldehyde Intermediate(Calculated)0.8(From Step 1)
Sodium Azide (NaN₃)65.011.6104 mg
Cyclohexylamine99.171.2137 µL
Copper(II) Oxide (CuO)79.550.086.4 mg
DMF (anhydrous)--5 mL

Protocol

  • To a sealed tube, add the biaryl aldehyde intermediate (0.8 mmol) from Step 1, sodium azide (1.6 mmol), and copper(II) oxide (0.08 mmol).

  • Add anhydrous DMF (5 mL) followed by cyclohexylamine (1.2 mmol).

  • Seal the tube and heat the reaction mixture to 110 °C for 12 hours.

  • Cool the reaction to room temperature and pour it into a separatory funnel containing 30 mL of water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (2 x 20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the final indazole core.

Expected Results (Hypothetical)

ParameterStep 1Step 2
Yield 80-90%65-75%
Purity (LC-MS) >95%>98%
¹H NMR Conforms to structureConforms to structure
MS (ESI+) [M+H]⁺ matches[M+H]⁺ matches

Biological Context: Targeting the ALK Signaling Pathway

The synthesized inhibitor cores can be further functionalized and tested against various kinases. For example, many inhibitors of Anaplastic Lymphoma Kinase (ALK), a tyrosine kinase implicated in certain cancers, feature complex heterocyclic cores.[15] The dysregulation of the ALK signaling pathway leads to uncontrolled cell proliferation and survival.

Simplified ALK Signaling Pathway and Point of Inhibition

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Receptor Tyrosine Kinase RAS RAS ALK->RAS P inhibitor Synthesized Inhibitor inhibitor->ALK Blocks ATP Binding Site RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Gene Gene Expression (Proliferation, Survival) TF->Gene

Caption: Inhibition of the ALK signaling cascade by a targeted inhibitor.

A potent inhibitor, derived from our scaffold, would bind to the ATP pocket of the ALK kinase domain, preventing its auto-phosphorylation and the subsequent activation of downstream pathways like the RAS-RAF-MEK-ERK cascade, ultimately inhibiting cancer cell growth.

Conclusion

This compound is a highly valuable and versatile building block for the discovery of next-generation kinase inhibitors. Its pre-functionalized structure allows for the rapid and efficient synthesis of diverse molecular architectures through robust and well-established chemical transformations. The strategic combination of a coupling-ready bromine, a beneficial fluorine, a modifiable aldehyde, and a space-filling methyl group provides medicinal chemists with a powerful tool to accelerate the development of potent and selective therapeutics for kinase-driven diseases.

References

  • Vertex AI Search. (n.d.). Exploring 2-Bromo-6-Fluorobenzaldehyde: Properties and Applications.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 2-Bromo-4-fluorobenzaldehyde in Modern Drug Discovery.
  • Sigma-Aldrich. (n.d.). 2-Bromo-6-fluoro-3-methylbenzaldehyde | 154650-16-5.
  • PubMed. (2016). Design, synthesis and biological evaluation of 5-benzylidene-2-iminothiazolidin-4-ones as selective GSK-3β inhibitors.
  • ChemicalBook. (2025). This compound | 1370025-54-9.
  • BenchChem. (n.d.). Synthesis of ALK5 kinase inhibitors based on substituted homoallenyl aldehyde.
  • PubMed. (n.d.). Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors.
  • Hoffman Fine Chemicals. (n.d.). CAS 2368909-40-2 | 2-Bromo-3-chloro-6-fluoro-4-methylbenzaldehyde | MFCD34529964.
  • Ossila. (n.d.). 2-Bromo-6-fluorobenzaldehyde | CAS 360575-28-6.
  • MDPI. (n.d.). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors.
  • Sigma-Aldrich. (n.d.). 2-Bromo-4-methylbenzaldehyde technical grade 824-54-4.
  • BLD Pharm. (n.d.). 1370025-54-9|this compound.
  • NIH. (n.d.). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure.
  • BenchChem. (n.d.). Application of 2-bromo-6-methyl-1H-benzo[d]imidazole in Kinase Inhibitor Synthesis.
  • BenchChem. (n.d.). The Strategic Application of 2-Bromo-6-Methylisonicotinic Acid in the Synthesis of Kinase Inhibitors: A Comparative Guide.
  • BenchChem. (n.d.). A Comparative Guide to the Medicinal Chemistry Applications of 2-Chloro-6-fluorobenzaldehyde.
  • MDPI. (n.d.). Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR).
  • ResearchGate. (n.d.). Scheme 2 Synthesis of novel derivatives 10-14.
  • BIOCEV. (n.d.). Trends in kinase drug discovery: targets, indications and inhibitor design.
  • PMC. (2025). FDA-approved kinase inhibitors in PROTAC design, development and synthesis.
  • ACS Publications. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry.
  • DIGIBUG Principal. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021).
  • Frontiers. (n.d.). Editorial: Protein kinase inhibitors in neurodegeneration and cancer targeted therapies.
  • PubMed. (2004). SAR of benzoylpyridines and benzophenones as p38alpha MAP kinase inhibitors with oral activity.
  • ResearchGate. (2025). Identification, SAR Studies, and X-ray Co-crystallographic Analysis of a Novel Furanopyrimidine Aurora Kinase A Inhibitor.
  • Chem-Impex. (n.d.). 4-Fluoro-2-methylbenzaldehyde.
  • PMC. (2018). Special Issue: Kinase inhibitors.
  • Journal of Enzyme Inhibition and Medicinal Chemistry. (2025). FDA-approved kinase inhibitors in PROTAC design, development and synthesis.

Sources

Application Notes and Protocols: 2-Bromo-6-fluoro-4-methylbenzaldehyde in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Ortho-Substituted Benzaldehyde for Modern Drug Discovery

2-Bromo-6-fluoro-4-methylbenzaldehyde emerges as a highly valuable and strategically designed building block for medicinal chemistry and drug discovery. Its unique trifunctionalized aromatic core, featuring an aldehyde, a bromine atom, and a fluorine atom, all in a specific ortho- and para-relationship to a methyl group, offers a rich platform for the synthesis of complex molecular architectures. The aldehyde group serves as a versatile handle for a myriad of chemical transformations, including reductive aminations, Wittig reactions, and condensations. The ortho-bromo and fluoro substituents provide distinct and complementary reactivity profiles, enabling selective functionalization through various cross-coupling and nucleophilic substitution reactions. This application note will detail the potential applications of this compound in medicinal chemistry, with a focus on its utility in synthesizing key pharmacophores and as a precursor to biologically active molecules. While direct literature on this specific methylated analogue is emerging, its applications can be confidently inferred from its structural similarity to well-studied compounds like 2-bromo-6-fluorobenzaldehyde.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its effective application in synthesis.

PropertyValueReference
CAS Number 1370025-54-9[1]
Molecular Formula C₈H₆BrFO[1]
Molecular Weight 217.04 g/mol [1]
Appearance White to off-white solidInferred from similar compounds
Purity ≥98%[1]
Storage Room temperature, sealed in dry conditionsInferred from supplier data

Key Synthetic Applications in Medicinal Chemistry

The strategic placement of the reactive functional groups in this compound makes it an ideal starting material for a range of synthetic transformations pivotal to drug discovery.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond in this compound is a prime site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. These reactions are cornerstones of modern medicinal chemistry, allowing for the facile construction of carbon-carbon and carbon-heteroatom bonds. The general reactivity trend for aryl halides in oxidative addition to palladium(0) is I > Br > Cl, making the bromo-substituted title compound a highly reactive and often preferred substrate for these transformations.[2]

  • Suzuki-Miyaura Coupling: Enables the introduction of a wide array of aryl and heteroaryl substituents, which are prevalent in many kinase inhibitors and other targeted therapies.[3]

  • Buchwald-Hartwig Amination: Allows for the synthesis of arylamines and N-heterocycles, crucial components of numerous drug candidates.

  • Sonogashira Coupling: Facilitates the formation of aryl alkynes, which can serve as key intermediates or as part of the final molecular scaffold.

Suzuki_Miyaura_Coupling This compound This compound Coupled Product Coupled Product This compound->Coupled Product Suzuki-Miyaura Coupling Aryl/Heteroaryl Boronic Acid Aryl/Heteroaryl Boronic Acid Aryl/Heteroaryl Boronic Acid->Coupled Product Pd Catalyst Pd Catalyst Pd Catalyst->Coupled Product Base Base Base->Coupled Product

Caption: Suzuki-Miyaura cross-coupling workflow.

Synthesis of Heterocyclic Scaffolds

Halogenated benzaldehydes are valuable precursors for the synthesis of a wide variety of heterocyclic scaffolds, which form the core of many pharmaceuticals.[2]

  • Indazole Synthesis: this compound can be utilized in copper-catalyzed reactions with primary amines and sodium azide to construct the indazole ring system.[4] Indazoles are a privileged scaffold in medicinal chemistry, with applications as kinase inhibitors, anti-inflammatory agents, and more.

  • Quinazoline and Isoquinoline Synthesis: The aldehyde functionality can participate in condensation reactions, while the bromo and fluoro groups can be leveraged for subsequent cyclization and functionalization steps to build more complex heterocyclic systems like quinazolines and isoquinolines.

Heterocycle_Synthesis cluster_reactants Reactants cluster_conditions Conditions This compound This compound Indazole Derivative Indazole Derivative This compound->Indazole Derivative Primary Amine Primary Amine Primary Amine->Indazole Derivative Sodium Azide Sodium Azide Sodium Azide->Indazole Derivative Copper Catalyst Copper Catalyst Copper Catalyst->Indazole Derivative Solvent (e.g., PEG) Solvent (e.g., PEG) Solvent (e.g., PEG)->Indazole Derivative Heat Heat Heat->Indazole Derivative

Caption: Synthesis of Indazole Derivatives.

Knoevenagel Condensation

The aldehyde group of this compound is a valuable substrate for the Knoevenagel condensation. This reaction, which forms a new carbon-carbon double bond, is a powerful tool for introducing further complexity and functionality into a molecule. It proceeds via a base-catalyzed mechanism involving the reaction of the aldehyde with an active methylene compound.[5]

Experimental Protocols

The following protocols are representative examples of the synthetic transformations for which this compound is a suitable substrate. These are generalized procedures and may require optimization for specific substrates and scales.

Protocol 1: Suzuki-Miyaura Cross-Coupling

Objective: To synthesize a 2-aryl-6-fluoro-4-methylbenzaldehyde derivative.

Materials:

  • This compound (1.0 mmol)

  • Aryl or heteroaryl boronic acid (1.2 mmol)

  • Potassium carbonate (2.0 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol)

  • 1,4-Dioxane and water (4:1 v/v, 10 mL)

  • Round-bottom flask

  • Inert gas supply (Nitrogen or Argon)

  • Magnetic stirrer and heating mantle

  • Thin-layer chromatography (TLC) apparatus

Procedure:

  • To a round-bottom flask, add this compound, the corresponding aryl or heteroaryl boronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an inert atmosphere.

  • Add the tetrakis(triphenylphosphine)palladium(0) catalyst to the flask.

  • Add the 1,4-dioxane and water solvent mixture to the flask.

  • Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Self-Validation:

  • TLC Analysis: The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates reaction progression.

  • Spectroscopic Analysis: The structure of the purified product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Copper-Catalyzed Synthesis of Indazoles

Objective: To synthesize a 2H-indazole derivative.

Materials:

  • This compound (1.0 mmol)

  • Primary amine (1.2 mmol)

  • Sodium azide (1.5 mmol)

  • Copper(I) oxide nanoparticles (or other suitable copper catalyst)

  • Polyethylene glycol (PEG) as solvent

  • Reaction vessel

  • Magnetic stirrer and heating mantle

  • TLC apparatus

Procedure:

  • In a reaction vessel, combine this compound, the primary amine, sodium azide, and the copper catalyst in polyethylene glycol.

  • Heat the mixture to 110 °C with stirring.

  • Monitor the reaction for completion using TLC (typically several hours).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Isolate the product by pouring the reaction mixture into water and extracting with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography.

Self-Validation:

  • Reaction Monitoring: TLC will show the consumption of the starting aldehyde.

  • Product Characterization: The identity and purity of the isolated indazole derivative should be confirmed by NMR spectroscopy and mass spectrometry.

Conclusion and Future Outlook

This compound is a promising and versatile building block for medicinal chemistry. Its unique substitution pattern allows for a wide range of synthetic manipulations, providing access to diverse and complex molecular scaffolds. While specific applications in the synthesis of named drug candidates are not yet widely reported, its utility can be confidently predicted based on the extensive chemistry of its analogs. Researchers and drug development professionals can leverage the reactivity of this compound in palladium-catalyzed cross-coupling reactions, the synthesis of medicinally relevant heterocycles, and other classical organic transformations to accelerate the discovery of new therapeutic agents. As the demand for novel and diverse chemical matter in drug discovery continues to grow, the application of strategically functionalized building blocks like this compound will undoubtedly expand.

References

  • BenchChem. (2025). A Comparative Guide to the Synthetic Utility of 2-Chloro-6-fluorobenzaldehyde and 2-Bromo-6-fluorobenzaldehyde. BenchChem.
  • Google Patents. (n.d.). CN102070420B - Method for preparing 2-bromo-6-fluorobenzaldehyde.
  • BenchChem. (2025). Application of 2-bromo-6-methyl-1H-benzo[d]imidazole in Kinase Inhibitor Synthesis. BenchChem.
  • Google Patents. (n.d.). CN100412066C - Compounds and compositions as protein kinase inhibitors.
  • Google Patents. (n.d.). WO2006015859A1 - Trifluoromethyl substituted benzamides as kinase inhibitors.
  • Kossakowski, K., Cherniienko, A., & Zaprutko, L. (2025). FDA-approved kinase inhibitors in PROTAC design, development and synthesis. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2333156.
  • BenchChem. (2025). A Comparative Guide to the Medicinal Chemistry Applications of 2-Chloro-6-fluorobenzaldehyde. BenchChem.
  • European Patent Office. (n.d.). EP0289942B1 - Process for producing fluorobenzaldehydes. Retrieved from [Link]

  • Hoffman Fine Chemicals. (n.d.). CAS 2368909-40-2 | 2-Bromo-3-chloro-6-fluoro-4-methylbenzaldehyde. Retrieved from [Link]

Sources

Application Note: Strategic Synthesis of Biaryl Compounds Utilizing 2-Bromo-6-fluoro-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Significance of Biaryls in Modern Drug Discovery

The biaryl motif is a cornerstone in contemporary medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] These compounds are prevalent in a wide array of pharmaceuticals, including anti-inflammatory, antihypertensive, and antiviral drugs.[3] The unique three-dimensional arrangement of biaryl structures allows for precise interactions with biological targets, making them a "privileged scaffold" in drug design.[1][3] The development of efficient and versatile synthetic methodologies to access these structures is therefore of paramount importance to the pharmaceutical industry.[4][5]

Among the myriad of synthetic tools available, the Suzuki-Miyaura cross-coupling reaction has emerged as a particularly powerful and widely adopted method for the formation of carbon-carbon bonds between aromatic rings.[4][6] Its operational simplicity, mild reaction conditions, and broad functional group tolerance make it an ideal choice for the synthesis of complex molecules.[4][7] This application note provides a detailed, step-by-step protocol for the synthesis of biaryl compounds using 2-Bromo-6-fluoro-4-methylbenzaldehyde as a key building block, leveraging the robustness of the Suzuki-Miyaura coupling.

The choice of this compound as a starting material is strategic. The electron-withdrawing nature of the fluorine and aldehyde groups can influence the reactivity of the aryl bromide, while the ortho-substituents introduce steric considerations that necessitate a carefully optimized catalytic system.[8] This guide will walk researchers through a reliable protocol, offer insights into the underlying reaction mechanism, and provide troubleshooting strategies to ensure successful and reproducible synthesis of these valuable biaryl compounds.

The Strategic Advantage of this compound in Biaryl Synthesis

The unique substitution pattern of this compound offers several advantages for the synthesis of complex biaryl compounds:

  • Orthogonal Reactivity: The presence of a bromine atom allows for selective cross-coupling reactions, leaving the aldehyde and fluoro groups available for subsequent transformations. This "orthogonality" is highly desirable in multi-step syntheses.

  • Modulation of Electronic Properties: The fluorine atom, being highly electronegative, influences the electron density of the aromatic ring, which can impact the rate and efficiency of the cross-coupling reaction.

  • Steric Influence: The substituents ortho to the bromine atom can present steric challenges.[8] Overcoming these requires the use of specialized, bulky phosphine ligands that promote the desired catalytic cycle.[9] The successful coupling of such substrates demonstrates the power and versatility of modern catalyst systems.

Experimental Workflow: A Visual Guide

The following diagram outlines the general workflow for the synthesis of biaryl compounds using this compound via a Suzuki-Miyaura cross-coupling reaction.

G reagent_prep Reagent Preparation - this compound - Arylboronic Acid - Palladium Catalyst & Ligand - Base - Anhydrous Solvent reaction_setup Reaction Setup - Assemble glassware under inert atmosphere - Add reagents in specified order reagent_prep->reaction_setup reaction Reaction - Heat to desired temperature - Monitor progress by TLC or GC-MS reaction_setup->reaction workup Aqueous Workup - Quench reaction - Extract with organic solvent - Wash with brine reaction->workup purification Purification - Dry organic layer - Concentrate under reduced pressure - Purify by column chromatography workup->purification analysis Product Analysis - Characterize by NMR, MS, etc. - Determine yield and purity purification->analysis

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.

Detailed Step-by-Step Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Optimization may be required for specific substrates.

Materials and Reagents:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Buchwald ligand (e.g., SPhos, XPhos)

  • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄)[7]

  • Anhydrous solvent (e.g., 1,4-Dioxane, Toluene)[4][10]

  • Degassed water

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl acetate)

Equipment:

  • Schlenk flask or round-bottom flask with a reflux condenser

  • Magnetic stirrer and hotplate

  • Inert gas supply (Argon or Nitrogen) with manifold

  • Syringes and needles

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Optional: Gas chromatograph-mass spectrometer (GC-MS) for reaction monitoring

Procedure:

  • Reaction Setup:

    • To a dry Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).

    • In a separate vial, weigh out the palladium catalyst (e.g., Pd(OAc)₂, 1-3 mol%) and the phosphine ligand (e.g., SPhos, 2-6 mol%).

    • Seal the Schlenk flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times.[10]

  • Addition of Reagents:

    • Add the palladium catalyst and ligand to the Schlenk flask against a positive flow of inert gas.

    • Add the anhydrous solvent (e.g., 1,4-dioxane) and degassed water (typically a 4:1 to 10:1 solvent-to-water ratio) via syringe.

  • Reaction:

    • Stir the reaction mixture at room temperature for 10-15 minutes to ensure proper mixing.

    • Heat the reaction to the desired temperature (typically 80-110 °C) and stir vigorously.[10]

    • Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by adding water.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

    • Combine the organic layers and wash with brine.[4]

  • Purification:

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Analysis:

    • Characterize the purified biaryl product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.[4]

Mechanism of the Suzuki-Miyaura Coupling: The Catalytic Cycle

Understanding the catalytic cycle is crucial for troubleshooting and optimizing the reaction. The Suzuki-Miyaura coupling proceeds through a series of well-defined steps involving a palladium catalyst.[11][12][13]

G cluster_legend Legend Pd0 Pd(0)L₂ PdII_ArX Ar-Pd(II)L₂-X Pd0->PdII_ArX Ar-X RedElim Reductive Elimination OxAdd Oxidative Addition PdII_ArAr Ar-Pd(II)L₂-Ar' PdII_ArX->PdII_ArAr Ar'-B(OR)₂ Transmetal Transmetalation PdII_ArAr->Pd0 Ar-Ar' ArX Ar-X = this compound ArB Ar'-B(OR)₂ = Arylboronic Acid/Ester ArAr Ar-Ar' = Biaryl Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.[11]

  • Transmetalation: The aryl group from the boronic acid (activated by the base) is transferred to the palladium center, displacing the halide.[14]

  • Reductive Elimination: The two aryl groups on the palladium complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.[11]

Data Presentation: Expected Outcomes and Optimization Parameters

The following table summarizes typical reaction conditions and expected yields for the Suzuki-Miyaura coupling of ortho-substituted aryl bromides. These values can serve as a benchmark for your experiments.

Arylboronic AcidCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(OAc)₂ / SPhosK₂CO₃Dioxane/H₂O1001285-95
4-Methoxyphenylboronic acidPd₂(dba)₃ / XPhosK₃PO₄Toluene1101680-90
3-Pyridylboronic acidPdCl₂(dppf)Cs₂CO₃DMF901875-85

Yields are approximate and may vary depending on the specific substrate and reaction scale.

Troubleshooting and Optimization

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently anhydrous/anaerobic conditions- Inappropriate base or solvent- Use a fresh batch of catalyst and ligand.- Ensure proper degassing of solvents and use of an inert atmosphere.- Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvents (e.g., Toluene, DMF).[15]
Formation of Homocoupled Product - High reaction temperature- Oxygen contamination- Lower the reaction temperature.- Ensure a strictly anaerobic reaction setup.
Debromination of Starting Material - Presence of protic impurities- Certain ligand/base combinations- Use thoroughly dried reagents and solvents.- Screen alternative ligands and bases.

For more complex substrates or to improve yields, a systematic optimization of reaction conditions may be necessary. Machine learning and deep learning models are emerging as powerful tools for predicting optimal reaction conditions.[16][17]

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of biaryl compounds from this compound. By carefully selecting the catalyst, ligand, base, and solvent, researchers can achieve high yields of the desired products. The protocol and insights provided in this application note serve as a comprehensive guide for scientists and professionals in drug development, enabling the efficient synthesis of these critical molecular scaffolds.

References

  • BenchChem. (2025).
  • Mechanistic studies of transition metal-catalyzed cross-coupling reactions. (n.d.).
  • BenchChem. (2025). Application Note: Synthesis of Biaryl Compounds via Suzuki-Miyaura Coupling Using 3-Bromo-5-propoxyphenylboronic acid.
  • Structural and Mechanistic Aspects of Palladium‐Catalyzed Cross‐Coupling. (2025).
  • Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions. (n.d.).
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.).
  • Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. (2021). Chemistry – A European Journal.
  • Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction. (2021). PubMed.
  • Angello, N. H., et al. (2022). Conditions for Suzuki–Miyaura Coupling Optimized with Machine Learning. ChemistryViews.
  • Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. (n.d.). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF5a4GKiVPhtXj-wBWFYXUV4gGpUe_gNvrnPNTPF98GpthaOkr2Ae4_sdbK18E5QivMzJbBVtcXmoIvtM4ANNKr5snMoAtuKtYPMxFv7f8VDGgXspg3Sj_PZ6vStHFapJMvNslZOq27xaw-wR6O1PYykdF6LsA_66_Ya-zuHDjdGGIP0sflgg==]([Link]

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The Strategic Utility of 2-Bromo-6-fluoro-4-methylbenzaldehyde in the Synthesis of Bio-relevant Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry and drug discovery, the strategic incorporation of fluorine and other halogens into molecular scaffolds is a well-established approach to modulate pharmacokinetic and pharmacodynamic properties. The trifunctional building block, 2-Bromo-6-fluoro-4-methylbenzaldehyde, has emerged as a valuable starting material for the synthesis of a variety of heterocyclic compounds, which are cornerstones of many therapeutic agents.[1][2] This technical guide provides an in-depth exploration of the application of this compound in the construction of two key heterocyclic systems: quinolines and quinazolines. We will delve into the mechanistic rationale behind established synthetic protocols and provide detailed, field-proven methodologies for their execution.

Introduction to a Versatile Building Block

This compound possesses a unique combination of reactive functional groups that render it a powerful tool for synthetic chemists. The aldehyde group serves as a versatile handle for condensation and cyclization reactions. The ortho-bromo and fluoro substituents provide multiple avenues for further functionalization. The bromine atom is an excellent leaving group for transition-metal-catalyzed cross-coupling reactions, while the fluorine atom can influence the acidity of adjacent protons and participate in nucleophilic aromatic substitution reactions. The methyl group at the 4-position can also be a site for further chemical modification.

This guide will focus on two primary applications of this building block: the synthesis of substituted quinolines via the Friedländer annulation and the construction of quinazoline cores through metal-catalyzed cyclization.

I. Synthesis of Substituted Quinolines via Friedländer Annulation

The Friedländer synthesis is a classical and highly effective method for the construction of the quinoline scaffold.[3][4] This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group. While direct protocols for the aminated version of this compound are not readily found in publicly available literature, a representative protocol can be adapted from established procedures for structurally similar compounds. This involves a two-step process: first, the nucleophilic aromatic substitution of the fluorine atom with an amino group, followed by the Friedländer cyclization.

Conceptual Workflow for Quinolone Synthesis

A This compound B Nucleophilic Aromatic Substitution (e.g., with NH3 or an amine source) A->B Step 1 C 2-Amino-6-bromo-4-methylbenzaldehyde (Intermediate) B->C E Friedländer Annulation (Acid or Base Catalysis) C->E D Active Methylene Compound (e.g., Ethyl Acetoacetate) D->E Step 2 F Substituted 8-Bromo-6-methylquinoline E->F

Caption: Conceptual workflow for quinoline synthesis.

Detailed Experimental Protocol: Synthesis of Ethyl 8-bromo-2,6-dimethylquinoline-3-carboxylate (Representative)

This protocol is adapted from established Friedländer synthesis methodologies.[3][4] Note: This is a representative protocol and may require optimization for the specific substrate.

Step 1: Synthesis of 2-Amino-6-bromo-4-methylbenzaldehyde (Hypothetical Intermediate)

Step 2: Friedländer Annulation

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-6-bromo-4-methylbenzaldehyde (1.0 eq.) and ethyl acetoacetate (1.2 eq.) in ethanol (10 mL per mmol of aldehyde).

  • Catalyst Addition: To the stirred solution, add a catalytic amount of a Brønsted acid (e.g., p-toluenesulfonic acid, 0.1 eq.) or a Lewis acid (e.g., ZnCl₂, 0.2 eq.). Alternatively, a base catalyst such as piperidine or potassium hydroxide can be used.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and monitor the progress by thin-layer chromatography (TLC). The reaction time can vary from 2 to 24 hours depending on the substrates and catalyst used.

  • Workup and Purification:

    • Upon completion, cool the reaction mixture to room temperature.

    • If the product precipitates, it can be collected by filtration and washed with cold ethanol.

    • If the product remains in solution, concentrate the mixture under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Reagent/SolventMolar Ratio/VolumePurpose
2-Amino-6-bromo-4-methylbenzaldehyde1.0 eq.Starting material
Ethyl Acetoacetate1.2 eq.Active methylene compound
Ethanol10 mL/mmolSolvent
p-Toluenesulfonic Acid0.1 eq.Acid catalyst

II. Synthesis of 2-Substituted Quinazolines via Metal-Catalyzed Cyclization

Quinazolines are another class of nitrogen-containing heterocycles with significant biological activity.[5][6] The synthesis of quinazolines from 2-bromobenzaldehydes often involves a copper-catalyzed reaction with amidines.[7][8] This approach offers a convergent and efficient route to a diverse range of 2-substituted quinazolines.

Conceptual Workflow for Quinazoline Synthesis

A This compound D One-Pot Cyclization A->D B Amidine Hydrochloride (e.g., Benzamidine HCl) B->D C Copper Catalyst (e.g., CuI) Base (e.g., K2CO3) C->D Reaction Conditions E Substituted 8-Fluoro-6-methylquinazoline D->E

Caption: Conceptual workflow for quinazoline synthesis.

Detailed Experimental Protocol: Synthesis of 2-Phenyl-8-fluoro-6-methylquinazoline (Representative)

This protocol is based on established copper-catalyzed methods for quinazoline synthesis from 2-bromobenzaldehydes.[7][8] Note: This is a representative protocol and may require optimization.

  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 eq.), benzamidine hydrochloride (1.2 eq.), copper(I) iodide (0.1 eq.), and potassium carbonate (2.0 eq.).

  • Solvent Addition: Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen). Add anhydrous, degassed dimethylformamide (DMF) (5 mL per mmol of aldehyde).

  • Reaction Execution: Seal the tube and heat the reaction mixture to 120 °C in an oil bath with vigorous stirring. Monitor the reaction progress by TLC. Reaction times can range from 12 to 48 hours.

  • Workup and Purification:

    • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.

    • Separate the organic layer, and wash it with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired 2-phenyl-8-fluoro-6-methylquinazoline.

Reagent/SolventMolar Ratio/VolumePurpose
This compound1.0 eq.Starting material
Benzamidine Hydrochloride1.2 eq.Nitrogen source
Copper(I) Iodide0.1 eq.Catalyst
Potassium Carbonate2.0 eq.Base
Anhydrous DMF5 mL/mmolSolvent

Conclusion

This compound serves as a highly valuable and versatile building block for the synthesis of medicinally relevant heterocyclic compounds. The protocols outlined in this guide for the synthesis of quinolines and quinazolines, while based on established methodologies for analogous compounds, provide a solid foundation for researchers and drug development professionals. The unique substitution pattern of this starting material offers opportunities for the creation of novel and diverse molecular architectures with potential biological activity. As with any synthetic procedure, optimization of reaction conditions for specific substrates is crucial to achieving high yields and purity.

References

  • U.S. National Library of Medicine. PubChem Compound Summary for CID 19007376, 2-Bromo-6-fluoro-3-methylbenzaldehyde. [Link]

  • Quinoline and its derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. PubMed Central. [Link]

  • Friedländer synthesis. Wikipedia. [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central. [Link]

  • Quinazoline derivatives: synthesis and bioactivities. PubMed Central. [Link]

  • Transition-metal-catalyzed synthesis of quinazolines: A review. Frontiers. [Link]

  • Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. MDPI. [Link]

  • Copper-catalyzed synthesis of quinazolines via cascade cyclization/hydrodehalogenation. Royal Society of Chemistry. [Link]

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Protocol for the formylation of substituted bromofluorotoluenes

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Regioselective Formylation of Substituted Bromofluorotoluenes: Protocols and Mechanistic Insights

Introduction

Substituted benzaldehydes are fundamental building blocks in organic synthesis, serving as crucial precursors for a wide array of pharmaceuticals, agrochemicals, and advanced materials.[1] Specifically, bromofluorotoluene scaffolds bearing a formyl group are of significant interest in drug discovery due to the unique electronic properties imparted by the halogen substituents, which can modulate metabolic stability, binding affinity, and bioavailability. The introduction of a formyl group onto this trifunctionalized aromatic core, however, presents a distinct synthetic challenge, demanding precise control over regioselectivity.

This application note provides a detailed guide for researchers, chemists, and drug development professionals on two robust and reliable protocols for the formylation of substituted bromofluorotoluenes: the Vilsmeier-Haack reaction and lithiation-formylation via lithium-halogen exchange . As a senior application scientist, this guide moves beyond a simple recitation of steps to explain the underlying chemical principles, enabling users to adapt and troubleshoot these protocols effectively.

Protocol 1: Vilsmeier-Haack Formylation

Principle & Rationale

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic compounds.[2][3] The reaction employs a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), which acts as a moderately reactive electrophile.[4][5] For substituted bromofluorotoluenes, the aromatic ring's reactivity is modulated by the interplay of the electron-donating methyl group and the inductively withdrawing but ortho-, para-directing halogen atoms. The reaction is generally favored on rings that are sufficiently activated and will typically result in formylation at the position most activated by the directing groups and least sterically hindered.[5]

This protocol is advantageous due to its use of relatively inexpensive reagents and its operational simplicity. However, for substrates with complex substitution patterns, it may yield a mixture of regioisomers, requiring careful optimization and purification.

Experimental Workflow: Vilsmeier-Haack Reaction

G cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation Reaction cluster_2 Work-up & Purification reagent_prep 1. Mix DMF and POCl3 at 0°C reagent_formation 2. Stir to form Vilsmeier Reagent reagent_prep->reagent_formation Formation of chloroiminium ion substrate_add 3. Add Bromofluorotoluene to Vilsmeier Reagent reagent_formation->substrate_add reaction 4. Heat reaction mixture (e.g., 60-80°C) substrate_add->reaction Electrophilic Aromatic Substitution hydrolysis 5. Quench with ice water & Hydrolyze reaction->hydrolysis extraction 6. Extract with organic solvent (e.g., Ethyl Acetate) hydrolysis->extraction purify 7. Purify by column chromatography extraction->purify

Caption: Workflow for Vilsmeier-Haack Formylation.

Detailed Step-by-Step Protocol
  • Reagent Preparation: In a three-necked, flame-dried round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add N,N-dimethylformamide (DMF, 5.0 equiv.). Cool the flask to 0°C in an ice bath.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.5 equiv.) dropwise to the cooled DMF with vigorous stirring over 30 minutes.[6] Allow the mixture to stir at 0°C for an additional 30 minutes, during which the electrophilic chloroiminium salt (Vilsmeier reagent) will form.[2][4]

  • Substrate Addition: Dissolve the substituted bromofluorotoluene (1.0 equiv.) in a minimal amount of DMF or a suitable inert solvent (e.g., dichloromethane) and add it dropwise to the reaction mixture.

  • Reaction: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 60-80°C. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Reaction times can vary from 2 to 12 hours depending on the substrate's reactivity.[5]

  • Hydrolysis: Once the starting material is consumed, cool the reaction mixture back to 0°C and carefully pour it onto crushed ice with vigorous stirring.

  • Work-up: Add a saturated solution of sodium acetate or sodium hydroxide to neutralize the mixture and hydrolyze the iminium intermediate to the aldehyde. Stir for 1-2 hours until the hydrolysis is complete.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate or dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the desired formylated bromofluorotoluene.[6]

Protocol 2: Lithiation-Formylation via Lithium-Halogen Exchange

Principle & Rationale

This method offers exceptional regioselectivity by exploiting the difference in reactivity between bromine and fluorine in a lithium-halogen exchange reaction.[7][8] When a bromofluorotoluene is treated with an organolithium reagent, such as n-butyllithium (n-BuLi), at low temperatures, the bromine atom is selectively exchanged for a lithium atom.[9] This is because the C-Br bond is significantly more susceptible to this exchange than the more robust C-F or C-H bonds.[9]

The resulting aryllithium species is a potent nucleophile that is then quenched with an electrophilic formylating agent, typically DMF.[7][10] Subsequent acidic work-up hydrolyzes the intermediate to yield the aldehyde. This protocol's primary strength is its predictability; the formyl group is introduced precisely at the original position of the bromine atom. The main challenge lies in the stringent requirement for anhydrous and anaerobic conditions, as organolithium reagents are highly reactive towards water and oxygen.[11]

Experimental Workflow: Lithiation-Formylation

G cluster_0 Lithium-Halogen Exchange cluster_1 Formylation (Quench) cluster_2 Work-up & Purification setup 1. Dissolve Bromofluorotoluene in dry THF under Argon cool 2. Cool to -78°C (Dry Ice/Acetone) setup->cool add_buli 3. Add n-BuLi dropwise and stir for 1h cool->add_buli add_dmf 4. Add dry DMF dropwise at -78°C add_buli->add_dmf warm 5. Slowly warm to room temperature add_dmf->warm quench 6. Quench with sat. aq. NH4Cl solution warm->quench extraction 7. Extract with organic solvent (e.g., Diethyl Ether) quench->extraction purify 8. Purify by column chromatography extraction->purify

Caption: Workflow for Lithiation-Formylation.

Detailed Step-by-Step Protocol
  • Setup: To a flame-dried, three-necked round-bottom flask under a positive pressure of argon, add the substituted bromofluorotoluene (1.0 equiv.) and anhydrous tetrahydrofuran (THF). All glassware and reagents must be scrupulously dried.[11]

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath.

  • Lithium-Halogen Exchange: Add n-butyllithium (n-BuLi, 1.1 equiv., typically 1.6 M or 2.5 M in hexanes) dropwise via syringe, ensuring the internal temperature remains below -70°C. Stir the resulting mixture at -78°C for 1 hour to ensure complete lithium-halogen exchange.[10]

  • Formylation: Add anhydrous DMF (2.0-3.0 equiv.) dropwise to the aryllithium solution at -78°C. A color change is often observed.

  • Warming: After stirring for an additional 1-2 hours at -78°C, remove the cooling bath and allow the reaction to warm slowly to room temperature over 1-2 hours.

  • Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Transfer the mixture to a separatory funnel, add water, and extract the product with diethyl ether or ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product via silica gel column chromatography to isolate the target aldehyde.

Comparative Analysis & Data Summary

The choice between these two protocols depends on the specific substrate and the desired outcome. The following table summarizes the key aspects of each method.

ParameterVilsmeier-Haack FormylationLithiation-Formylation via Li-Br Exchange
Principle Electrophilic Aromatic Substitution[2]Nucleophilic attack by an organolithium on DMF[7]
Key Reagents DMF, POCl₃ (or other dehydrating agent)[5]n-BuLi (or other organolithium), DMF[10]
Regioselectivity Governed by electronic and steric effects; may produce mixtures[5]Excellent; formyl group replaces the bromine atom[7]
Substrate Scope Best for electron-rich or activated aromatic rings[12]Broad; effective for many aryl bromides
Reaction Conditions 0°C to ~80°C, atmospheric pressure-78°C to room temperature, inert atmosphere required[11]
Key Advantages Operationally simple, uses low-cost reagentsHigh and predictable regioselectivity
Key Limitations Potential for low yields with deactivated rings; isomer formationRequires strict anhydrous/anaerobic conditions; cryogenic temperatures

Expert Insights: Troubleshooting and Considerations

  • Trustworthiness through Self-Validation: For both protocols, it is crucial to confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The regiochemical outcome should be unambiguously determined, for example, through 2D NMR experiments (NOESY/ROESY) if necessary.

  • Vilsmeier-Haack Considerations:

    • Low Reactivity: If the bromofluorotoluene substrate is too electron-deficient, the reaction may be sluggish or fail. In such cases, increasing the reaction temperature or using a more potent Vilsmeier reagent (e.g., generated from oxalyl chloride) can be attempted.

    • Isomer Separation: If a mixture of regioisomers is formed, careful optimization of column chromatography conditions (e.g., solvent system polarity) is essential for successful separation.

  • Lithiation-Formylation Considerations:

    • Anhydrous Conditions are Critical: The most common cause of failure for this reaction is the presence of moisture, which will quench the n-BuLi and the aryllithium intermediate. Ensure all glassware is flame- or oven-dried, solvents are passed through a purification system or freshly distilled from a suitable drying agent (e.g., THF from sodium/benzophenone), and the reaction is maintained under a positive pressure of an inert gas like argon.[11]

    • Temperature Control: Maintaining the temperature at -78°C during the addition of n-BuLi and DMF is vital to prevent side reactions, such as decomposition of the aryllithium species or reaction at other sites.[11]

    • DMF Purity: Use high-purity, anhydrous DMF. Storing DMF over molecular sieves is recommended.

Conclusion

The formylation of substituted bromofluorotoluenes can be successfully achieved through either the Vilsmeier-Haack reaction or a lithiation-formylation strategy. The Vilsmeier-Haack protocol offers operational simplicity suitable for activated substrates, though it may pose challenges in regiocontrol. Conversely, the lithium-halogen exchange followed by formylation provides a highly predictable and regioselective route, albeit one that demands rigorous experimental technique. By understanding the mechanistic underpinnings and practical considerations detailed in this guide, researchers can confidently select and execute the most appropriate method to synthesize these valuable chemical intermediates for applications in medicinal chemistry and beyond.

References

  • NROChemistry. Vilsmeier-Haack Reaction. Available from: [Link]

  • Wikipedia. Vilsmeier–Haack reaction. Available from: [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available from: [Link]

  • Slideshare. Vilsmeier haack rxn. Available from: [Link]

  • PubMed. Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Available from: [Link]

  • Liberty University. Tandem Reactions: Synthesis of Substituted Benzaldehydes. Available from: [Link]

  • Liberty University. Novel Tandem Reaction to Synthesize Substituted Benzaldehydes. Available from: [Link]

  • Organic Chemistry Data. Formylation - Common Conditions. Available from: [Link]

  • ACS Publications. Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Available from: [Link]

  • RSC Publishing. Electrochemical formylation of aryl halides by using DMF as a formyl source. Available from: [Link]

  • National Institutes of Health. Beyond a solvent: triple roles of dimethylformamide in organic chemistry. Available from: [Link]

  • Wikipedia. Formylation. Available from: [Link]

  • ResearchGate. Can we use THF as solvent for BuLi aided formylation when the reactant is insoluble in THF? Available from: [Link]

  • Cambridge University Press. Vilsmeier-Haack Reaction. Available from: [Link]

  • Filo. Formylation of Aromatic Compounds. Available from: [Link]

  • Pure Chemistry. Aromatic formylation reaction. Available from: [Link]

  • National Institutes of Health. Catalyst free N-formylation of aromatic and aliphatic amines exploiting reductive formylation of CO2 using NaBH4. Available from: [Link]

  • Arizona State University. Formylation of Aromatic Amines with Dimethylformamide. Available from: [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. Available from: [Link]

  • Google Patents. CN106565445A - Preparation method of p-fluorobenzaldehyde.
  • International Journal of Pharmaceutical Sciences and Research. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available from: [Link]

  • National Institutes of Health. Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations. Available from: [Link]

  • Google Patents. EP0289942B1 - Process for producing fluorobenzaldehydes.
  • ResearchGate. Lithium Halogen exchange using n-BuLi and DMF for formylation failing why? Available from: [Link]

  • Google Patents. US5457239A - Process for formylation of aromatic compounds.
  • Science of Synthesis. The formylation of arylmetal reagents, most prominently of aryllithium or arylmagne. Available from: [Link]

  • Organic Chemistry Portal. Palladium-Catalyzed Formylation of Aryl Halides with tert-Butyl Isocyanide. Available from: [Link]

  • Google Patents. WO2010086877A2 - Process for the preparation of 3-bromo - 4 - fluorobenzaldehyde.
  • University of Rochester. Directed (ortho) Metallation. Available from: [Link]

  • Indian Academy of Sciences. Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. Available from: [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling Yield with 2-Bromo-6-fluoro-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and professionals in drug development. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize the Suzuki-Miyaura cross-coupling yield when working with the sterically hindered and electronically demanding substrate, 2-Bromo-6-fluoro-4-methylbenzaldehyde. Our goal is to equip you with the scientific rationale behind experimental choices to overcome common challenges and achieve high-yield, reproducible results.

Introduction: The Challenge of Coupling this compound

The Suzuki-Miyaura coupling is a powerful tool for carbon-carbon bond formation.[1] However, the unique structure of this compound presents a distinct set of challenges. The ortho-substituents (fluorine and the aldehyde group) create significant steric hindrance around the bromine atom, which can impede the crucial oxidative addition step in the catalytic cycle.[2][3] Furthermore, the presence of an aldehyde functional group requires careful selection of reaction conditions to avoid unwanted side reactions.

This guide will provide a systematic approach to troubleshooting and optimizing your reaction conditions, focusing on the critical parameters of catalyst/ligand selection, base, solvent, and temperature.

Frequently Asked Questions (FAQs)

Q1: I am observing very low to no conversion of my this compound. What is the most likely cause?

A1: With a sterically hindered substrate like this, the primary bottleneck is often the oxidative addition of the aryl bromide to the Pd(0) catalyst.[4] The bulky ortho substituents slow down this rate-determining step. To address this, you should focus on a more active catalyst system. Consider switching to a more electron-rich and bulky phosphine ligand, such as those from the Buchwald-type ligand family (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs).[1][5] These ligands are known to accelerate oxidative addition for challenging substrates.[1]

Q2: I am seeing a significant amount of debromination, resulting in the formation of 2-fluoro-4-methylbenzaldehyde. How can I minimize this side reaction?

A2: Debromination is a common side reaction in Suzuki couplings, particularly with sterically hindered aryl halides.[4][6] It can occur when the palladium complex, after oxidative addition, undergoes a reaction that introduces a hydride ligand, followed by reductive elimination of the arene.[4] To mitigate this, consider the following:

  • Choice of Base: A very strong base can sometimes promote side reactions. While a strong base is needed for transmetalation, an overly aggressive one might contribute to catalyst decomposition or other pathways.

  • Solvent: Ensure your solvent is thoroughly degassed. The source of the hydride can sometimes be trace amounts of water or other protic impurities.

  • Catalyst System: A more efficient catalyst that promotes a faster reductive elimination of the desired product can outcompete the debromination pathway.[2]

Q3: My boronic acid is decomposing, leading to homocoupling and low yield. What can I do?

A3: This is likely due to protodeboronation, a common side reaction where the boronic acid group is replaced by a hydrogen atom.[7][8] This is often exacerbated by high temperatures and the presence of water. To minimize this:

  • Use a More Stable Boronic Acid Derivative: Consider using a pinacol ester or a MIDA boronate of your coupling partner. These are generally more stable and release the boronic acid slowly into the reaction mixture.[7]

  • Anhydrous Conditions: While some Suzuki reactions tolerate water, for sensitive boronic acids, using anhydrous solvents and bases can be beneficial.[7]

  • Choice of Base: Milder bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can sometimes reduce the rate of protodeboronation compared to stronger bases.[7]

Q4: Can the aldehyde group in my starting material interfere with the reaction?

A4: Yes, the aldehyde group can potentially cause complications. It can coordinate to the palladium catalyst, potentially altering its reactivity or leading to deactivation.[9] Additionally, under strongly basic conditions, aldehydes can undergo side reactions like aldol condensation. However, with the right choice of catalyst and a base that is not excessively strong, these issues can generally be avoided. The use of bulky ligands can also create a steric shield around the palladium center, minimizing unwanted coordination with the aldehyde.

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the Suzuki coupling of this compound.

Problem Potential Cause Recommended Solution & Rationale
Low or No Product Formation 1. Inefficient Oxidative Addition: The steric hindrance from the ortho-fluoro and aldehyde groups is preventing the palladium from inserting into the C-Br bond.Solution: Employ a highly active catalyst system. Use bulky, electron-rich phosphine ligands like XPhos, SPhos, or RuPhos. These ligands promote the formation of a monoligated Pd(0) species, which is highly reactive in oxidative addition.[1] Consider using a pre-catalyst like an XPhos-Pd-G2 or G3 for reliable generation of the active catalyst.
2. Catalyst Deactivation: Oxygen in the reaction mixture can oxidize the active Pd(0) to Pd(II), rendering it inactive.Solution: Ensure rigorous degassing of all solvents and reagents.[10] This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period or by using the freeze-pump-thaw method. Maintain a positive pressure of inert gas throughout the reaction setup.
Significant Side Product Formation (Debromination) 1. Suboptimal Catalyst/Ligand: The catalytic cycle is slow, allowing time for side reactions to occur.Solution: As with low yield, a more active catalyst system can accelerate the desired cross-coupling pathway, outcompeting the debromination reaction.[2]
2. Inappropriate Base: The base may be promoting the formation of a palladium-hydride species.Solution: Screen different bases. While a base is necessary for the transmetalation step, its strength and nature can influence side reactions.[11] Consider switching to K₃PO₄ or Cs₂CO₃.
Significant Side Product Formation (Protodeboronation/Homocoupling) 1. Boronic Acid Instability: The boronic acid is degrading under the reaction conditions.Solution: Use a more stable boronic acid derivative like a pinacol ester or MIDA boronate.[7] These are more resistant to protodeboronation. Alternatively, use fresh, high-purity boronic acid.
2. Aqueous Conditions: Water can act as a proton source for protodeboronation.Solution: While many Suzuki reactions use aqueous bases, for this challenging coupling, consider switching to an anhydrous solvent system with a base like K₃PO₄.[7]
Reaction Stalls or is Sluggish 1. Poor Solubility: The base or other reagents may not be sufficiently soluble in the chosen solvent.Solution: A mixture of a nonpolar solvent with a polar aprotic solvent, or the addition of water, can improve solubility.[12][13] Common solvent systems include dioxane/water, toluene/water, or THF/water.[14]
2. Suboptimal Temperature: The reaction may require more thermal energy to overcome the activation barrier for oxidative addition.Solution: Gradually increase the reaction temperature. Microwave irradiation can also be a powerful tool to accelerate sluggish reactions.[8][15]

Experimental Protocols

Recommended Starting Protocol

This protocol provides a robust starting point for the Suzuki coupling of this compound.

Reagents & Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or ester (1.2-1.5 equiv)

  • Palladium pre-catalyst (e.g., XPhos Pd G2, 1-3 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water 4:1 v/v)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried reaction vessel, add this compound, the arylboronic acid/ester, and the base.

  • Seal the vessel and purge with an inert gas for 10-15 minutes.

  • Under a positive pressure of inert gas, add the palladium pre-catalyst.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[15]

Microwave-Assisted Protocol for Rapid Optimization

Microwave irradiation can significantly shorten reaction times and is an excellent tool for screening conditions.[15]

Procedure:

  • In a microwave-safe vial, combine this compound (1.0 equiv), the arylboronic acid (1.5 equiv), a base (e.g., K₂CO₃, 2.0 equiv), and a palladium catalyst (e.g., PdCl₂(dppf), 5-10 mol%).

  • Add a suitable solvent, such as DMF or a dioxane/water mixture.

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120-150 °C) for 15-30 minutes.

  • After cooling, work up and purify the product as described in the general protocol.

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst.[4]

Suzuki_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl Ar-Pd(II)L_n-R Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim Product Ar-R RedElim->Product Product->Pd0 Regeneration Troubleshooting_Workflow Start Low Yield or Side Products Check_Catalyst Optimize Catalyst System (Bulky, Electron-Rich Ligand) Start->Check_Catalyst Check_Base Screen Bases (K₃PO₄, Cs₂CO₃, K₂CO₃) Check_Catalyst->Check_Base If still low yield Success High Yield Achieved Check_Catalyst->Success If successful Check_Solvent Optimize Solvent (Dioxane/H₂O, Toluene/H₂O) Check_Base->Check_Solvent If still low yield Check_Base->Success If successful Check_Temp Adjust Temperature or Use Microwave Check_Solvent->Check_Temp If reaction is sluggish Check_Solvent->Success If successful Check_Temp->Success If successful

Caption: A systematic workflow for troubleshooting the Suzuki coupling.

References

  • Benchchem. Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling of 4-Iodobenzyl Alcohol.
  • NIH.
  • Benchchem. A Comparative Guide to Palladium Catalysts for Suzuki-Miyaura Coupling with 4-(Diphenylamino)benzeneboronic Acid.
  • Benchchem. Application Notes and Protocols for the Suzuki Coupling Reaction of 2-Bromo-6-methylisonicotinaldehyde.
  • ACS Publications. Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)
  • Benchchem.
  • Organic Chemistry Portal. Suzuki Coupling.
  • Wikipedia. Suzuki reaction.
  • ResearchGate. Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings | Request PDF.
  • ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
  • White Rose Research Online.
  • Benchchem. Troubleshooting low yield in Suzuki coupling of chloropyrimidines.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • Reddit. How to approach choosing reaction conditions for Suzuki? : r/Chempros.
  • The Royal Society of Chemistry. Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling.
  • ResearchGate. Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design | Request PDF.
  • Sigma-Aldrich. Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction.
  • Benchchem. Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine.
  • Reddit. Why am I getting low yield for my Suzuki coupling reaction? : r/chemistry.
  • ResearchGate. Table 2 : The effect of various bases on the Suzuki coupling reaction a.
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling.
  • ACS Publications. Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides.
  • MDPI. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry.
  • ResearchGate. Effect of different bases on the Suzuki reaction | Download Table.
  • ResearchGate. (PDF) Preformed Pd(II)
  • ACS Omega. Highly Efficient Method for Suzuki Reactions in Aqueous Media.
  • Wordpress. Use of Base Metals in Suzuki Coupling.
  • ACS Publications.
  • DOI. A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media.
  • ResearchGate. Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides....
  • RSC Publishing. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling.
  • ResearchGate. Novel palladium imidazole catalysts for Suzuki cross-coupling reactions.
  • ACS Publications.
  • Andrew G Myers Research Group. The Suzuki Reaction.
  • NIH. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • The Journal of Organic Chemistry (ACS Publications).
  • Reaction Chemistry & Engineering (RSC Publishing).
  • ACS Publications. High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source.
  • NIH.
  • SciSpace.

Sources

Technical Support Center: Synthesis of 2-Bromo-6-fluoro-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-Bromo-6-fluoro-4-methylbenzaldehyde. This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges and side reactions encountered during the synthesis of this key intermediate. Below, you will find a series of frequently asked questions and troubleshooting guides structured to provide both practical solutions and a deeper understanding of the underlying chemical principles.

Part 1: Frequently Asked Questions (FAQs)

FAQ 1: What are the most common synthetic routes to this compound?

There are two primary, logically sound approaches to synthesizing this molecule, each with its own set of advantages and potential side reactions.

  • Route A: Electrophilic Bromination of 2-fluoro-4-methylbenzaldehyde. This route begins with a commercially available or readily synthesized starting material and introduces the bromine atom in the final step. The key challenge is controlling the regioselectivity of the bromination.

  • Route B: Formylation of 3-bromo-5-fluorotoluene. This approach involves constructing the aldehyde functionality on a pre-existing halogenated toluene ring. Ortho-lithiation followed by quenching with a formylating agent is a common and effective method.

FAQ 2: In Route A, what directs the position of the incoming bromine atom?

The regiochemical outcome of electrophilic aromatic substitution is dictated by the electronic and steric effects of the substituents already on the ring. For 2-fluoro-4-methylbenzaldehyde:

  • The fluoro group (-F) is an ortho, para-director, but deactivating.

  • The methyl group (-CH3) is an ortho, para-director and activating.

  • The aldehyde group (-CHO) is a meta-director and strongly deactivating.

The fluorine and methyl groups will direct incoming electrophiles to the positions ortho and para to themselves. The aldehyde group will direct meta. The position C2 (ortho to both -F and -CHO) is the target. The strong directing effect of the fluorine atom to its ortho position, coupled with the deactivation of other positions by the aldehyde, favors bromination at the desired C2 position. However, other isomers are possible side products.

FAQ 3: What are the primary side reactions to expect in an ortho-lithiation formylation (Route B)?

Ortho-lithiation is a powerful technique but can be prone to specific side reactions if not performed with care[1][2][3].

  • Benzylic Lithiation: The methyl group protons are acidic (pKa ~41-43) and can be abstracted by strong bases like n-BuLi, especially if the ortho position is sterically hindered or electronically less acidic. This leads to side products derived from the benzylic anion.

  • Incorrect Regiochemistry: While the fluorine atom is a moderate directing group for lithiation, deprotonation can potentially occur at other positions on the ring if reaction conditions are not optimized.

  • Halogen-Metal Exchange: Aryl bromides can undergo exchange with organolithium reagents, which can lead to complex mixtures[4].

  • Incomplete Reaction/Quenching Issues: Insufficient formylating agent or premature quenching can leave unreacted aryl-lithium species, which will be protonated upon workup to yield the starting material.

Part 2: Troubleshooting Guides & Protocols

This section provides detailed troubleshooting for specific issues you may encounter.

Troubleshooting Guide 1: Low Yield and/or Multiple Isomers in Electrophilic Bromination (Route A)

Problem: My final product is a mixture of brominated isomers, and the yield of the desired this compound is low.

Underlying Causes & Solutions:

Potential Cause Scientific Explanation Recommended Action
Over-bromination The product, once formed, can undergo a second bromination, leading to dibromo-species. Aromatic rings with activating groups are susceptible to polyhalogenation[5].Use a slight deficit or stoichiometric amount (1.0-1.1 equivalents) of the brominating agent (e.g., N-Bromosuccinimide). Monitor the reaction closely by TLC or GC and stop it once the starting material is consumed.
Incorrect Regiochemistry While the 2-position is favored, bromination can occur at other positions, particularly C3 or C5, leading to isomers like 3-Bromo-2-fluoro-4-methylbenzaldehyde. The choice of catalyst and solvent system heavily influences selectivity[6][7][8].Use a less aggressive Lewis acid catalyst. A combination of iron and iodine in acetic acid has been shown to favor bromination ortho to a methyl group over other positions[8]. Running the reaction at a lower temperature can also enhance selectivity.
Reaction Conditions Too Harsh High temperatures or highly active catalysts can reduce selectivity and lead to decomposition or side reactions involving the sensitive aldehyde group.Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Consider using a milder brominating agent like N-Bromosuccinimide (NBS) in a suitable solvent like acetic acid or a chlorinated solvent.

Caption: Troubleshooting workflow for bromination side reactions.

Troubleshooting Guide 2: Failure or Low Conversion in Ortho-Lithiation Formylation (Route B)

Problem: The formylation of 3-bromo-5-fluorotoluene results in a low yield of the desired aldehyde, with significant recovery of the starting material or formation of an unexpected byproduct.

Underlying Causes & Solutions:

Potential Cause Scientific Explanation Recommended Action
Benzylic Lithiation Dominates The kinetic acidity of benzylic protons can sometimes compete with or exceed that of aromatic protons. Lithium amide bases (like LDA) tend to favor benzylic deprotonation over ortho-lithiation compared to alkyllithiums[1][2].Switch from a lithium amide base to an alkyllithium like n-BuLi or s-BuLi, which are more commonly used for ortho-lithiation. The presence of a coordinating solvent like THF is crucial. The reaction must be kept at very low temperatures (-78 °C) to ensure kinetic control and favor ortho-deprotonation.
Inefficient Deprotonation The acidity of the target proton is insufficient for the base used, or the reaction time is too short. The fluorine atom is only a moderately strong directing group[3].Ensure strictly anhydrous conditions. Use a stronger base system if necessary, such as s-BuLi in the presence of TMEDA (tetramethylethylenediamine), which accelerates lithiation. Increase the metalation time before adding the electrophile.
Poor Electrophile Quench The aryl-lithium species is highly reactive and can be protonated by trace amounts of water during the workup if the formylating agent is not added correctly or is insufficient.Add the formylating agent (e.g., anhydrous DMF) slowly at -78 °C and allow the reaction to warm slowly. Ensure the DMF is rigorously dried before use. Use a slight excess of the formylating agent (1.2-1.5 equivalents).
Halogen-Metal Exchange n-BuLi can react with the aryl bromide to form a new organolithium species and n-butyl bromide[4]. This is often faster than deprotonation at low temperatures.To circumvent this, consider a magnesium-halogen exchange (Grignard formation) followed by formylation. Alternatively, use a base less prone to exchange, though this can be challenging.
  • Setup: Flame-dry all glassware under vacuum and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.

  • Reagents: Dissolve 3-bromo-5-fluorotoluene (1.0 eq.) in anhydrous THF in the reaction flask.

  • Metalation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 eq.) dropwise, keeping the internal temperature below -70 °C. Stir the mixture at -78 °C for 1-2 hours.

  • Formylation: Slowly add anhydrous N,N-dimethylformamide (DMF) (1.5 eq.) to the reaction mixture at -78 °C.

  • Quench: After stirring for an additional 1-2 hours at -78 °C, allow the reaction to warm to 0 °C before quenching carefully with a saturated aqueous solution of NH4Cl.

  • Workup: Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate), wash the organic layer with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

G cluster_main Main Reaction Pathway cluster_side Side Reactions A 3-bromo-5-fluorotoluene B Ortho-lithiated Intermediate A->B + n-BuLi -78°C D Benzylic Anion A->D + n-BuLi (Benzylic) C Desired Product: This compound B->C + DMF - Quench E Benzylic Functionalized Byproduct D->E + DMF

Caption: Competing pathways in the ortho-lithiation of 3-bromo-5-fluorotoluene.

References

  • Organic Syntheses Procedure for 2-bromo-4-methylbenzaldehyde. Organic Syntheses. [Link]

  • Method for preparing 2-bromo-6-fluorobenzaldehyde.
  • Synthesis of 4-fluoro-3-bromobenzaldehyde. PrepChem.com. [Link]

  • 4-Bromo-5-fluoro-2-methylbenzaldehyde. Oakwood Chemical. [Link]

  • Preparation method of 2-bromo-4-fluorobenzaldehyde.
  • Process for formylation of aromatic compounds.
  • Preparation method of 2-fluoro-5-bromobenzaldehyde.
  • Synthesis of 2-Bromo-6-fluoro-3-methoxybenzaldehyde. ResearchGate. [Link]

  • Process for the preparation of 3-bromo-4-fluorobenzaldehyde.
  • Ortho-Formylation of phenols. Organic Syntheses. [Link]

  • Bromination of Toluene. Chemistry LibreTexts. [Link] (Note: A general reference, specific link may vary).

  • Lateral Lithiation Reactions Promoted by Heteroatomic Substituents. Organic Reactions. [Link]

  • Directed (ortho) Metallation.University of Rochester, Chemistry Department Course Material. (A general reference to course notes on this topic).
  • Synthesis and Characterization of 4-Amino-3, 5-dibromo-toluene from p-Toluidine. Journal of Applied Pharmaceutical Sciences and Research. [Link]

  • Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes. Infoscience EPFL. [Link]

  • Organo-lithiation and halogen metal exchange reactions in organic synthesis. Indian Academy of Sciences. [Link]

  • Process for the bromination of deactivated toluenes in the benzylic position.
  • Reaction between bromine and toluene. Quora. [Link]

  • The halogenation of aromatics: Part VIII. Transbromination of toluene and chlorobenzene with bromobenzene under the influence of aluminium bromide-[82 Br]. ResearchGate. [Link]

  • Palladium-Catalyzed Formylation of Aryl Bromides with N-Formylsaccharin. Organic Syntheses. [Link]

  • Working with Hazardous Chemicals: Ortho-Formylation of Phenols. ResearchGate. [Link]

  • Process for the preparation of 3-bromo-4-fluorotoluene.

Sources

Technical Support Center: Purification of 2-Bromo-6-fluoro-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2-Bromo-6-fluoro-4-methylbenzaldehyde (BFMBA). This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this key intermediate. The following troubleshooting guides and FAQs are structured to provide not just procedural steps, but also the underlying scientific rationale to empower you to resolve purification challenges effectively.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of this compound.

Scenario 1: Product is still impure after silica gel column chromatography.

Question: I ran a silica gel column, but my fractions containing the product are still contaminated with an impurity. What went wrong and how can I fix it?

Answer: This is a common issue that can stem from several factors related to the separation parameters. Let's break down the potential causes and solutions.

  • Inadequate Separation (Poor Resolution): The polarity of your impurity might be too close to your product.

    • Causality: Silica gel chromatography separates compounds based on their differential partitioning between the stationary phase (silica) and the mobile phase (eluent).[1][2] If the affinities of your product and impurity for the silica surface are too similar, they will co-elute.

    • Solution 1: Optimize the Eluent System. Before running a column, always perform a thorough Thin-Layer Chromatography (TLC) analysis with various solvent systems.[3][4] Aim for a solvent system that gives your product an Rf value of ~0.3 and shows clear separation from all impurities.[3] For aromatic aldehydes, systems like Hexane/Ethyl Acetate or Petroleum Ether/Ethyl Acetate are excellent starting points.[3][5] A patent for the closely related 2-bromo-6-fluorobenzaldehyde specifies an eluent of Ethyl Acetate:Petroleum Ether (1:8), which is an excellent starting point for optimization.[6]

    • Solution 2: Reduce the Polarity Gradient. If you are running a gradient elution, make it shallower. A slow, gradual increase in the polar solvent concentration can significantly improve the separation of closely eluting compounds.

    • Solution 3: Dry Loading. If your crude material has poor solubility in the initial eluent, it can streak down the column. Adsorb your crude product onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of your column. This creates a tight, uniform starting band.

  • On-Column Decomposition: The aldehyde group can be sensitive to the acidic nature of standard silica gel.

    • Causality: The slightly acidic silanol groups (Si-OH) on the silica surface can catalyze side reactions, such as acetal formation if using an alcohol in the eluent, or other decomposition pathways.[3]

    • Solution: Use Deactivated Silica. Neutralize your silica gel by preparing a slurry in your non-polar solvent containing ~1% triethylamine (Et₃N), then pack the column as usual. Run the column with an eluent that also contains a small amount of triethylamine (e.g., 0.1-0.5%). This will cap the acidic sites and prevent decomposition.[3] Alternatively, using alumina as the stationary phase can be a solution, but requires re-optimization of the eluent system.

Scenario 2: The purified product is a yellow solid/oil, not the expected white to off-white solid.

Question: After chromatography, my product has a persistent yellow color. NMR shows it's relatively pure. What is this color and how do I remove it?

Answer: A yellow tint often indicates the presence of trace, highly conjugated impurities or residual palladium catalyst if the synthesis involved a cross-coupling reaction.[7]

  • Causality: Even minute quantities of certain impurities can impart significant color. Aldehydes can also form colored species upon slight oxidation or degradation over time.

  • Solution 1: Charcoal Treatment. Dissolve the yellow solid in a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Add a small amount of activated charcoal (approx. 1-2% by weight), stir for 15-30 minutes at room temperature, and then filter the mixture through a pad of Celite®. The charcoal will adsorb the colored impurities.

  • Solution 2: Recrystallization. This is a highly effective method for removing both colored impurities and other contaminants that are present in small amounts. See the detailed protocol in the FAQ section below.

  • Solution 3: Wash with a Reducing Agent. If you suspect oxidation to a quinone-type impurity, washing the crude organic solution with a mild reducing agent like sodium bisulfite or sodium thiosulfate during the initial workup can help.[7]

Scenario 3: Low recovery of the final product after purification.

Question: I'm losing a significant amount of my product during the purification step. What are the common causes of yield loss?

Answer: Product loss can occur at multiple stages. Identifying the specific cause is key to improving your yield.

  • Causality & Solutions:

    • Irreversible Adsorption on Silica: Highly polar impurities or the product itself can sometimes bind irreversibly to the silica gel. Ensure you flush the column with a highly polar solvent (e.g., 100% ethyl acetate or 5-10% methanol in dichloromethane) after your product has eluted to check if any material was strongly retained.

    • Volatility: Some substituted benzaldehydes can be volatile and may be lost during solvent evaporation under high vacuum, especially if heated.[8] Always use a rotary evaporator at moderate temperature and pressure, and avoid leaving the purified product on a high-vacuum line for extended periods.

    • Incomplete Extraction: During the initial aqueous workup, ensure the pH is appropriate and that you perform multiple extractions (e.g., 3x with an organic solvent) to efficiently transfer the product from the aqueous layer.

    • Poor Choice of Recrystallization Solvent: If the product is too soluble in your chosen recrystallization solvent, the yield will be very low. A good solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: The impurity profile depends heavily on the synthetic route. However, some common classes of impurities can be anticipated.

Impurity TypeChemical Structure ExampleOrigin / ReasonRemoval Strategy
Corresponding Carboxylic Acid 2-Bromo-6-fluoro-4-methylbenzoic acidOxidation of the aldehyde by air or oxidizing agents.[5]Wash with aq. NaHCO₃ solution during workup; easily separated by column chromatography (acid is much more polar).
Unreacted Starting Material e.g., 2-Bromo-6-fluoro-4-methylbenzyl bromideIncomplete oxidation reaction (e.g., Kornblum oxidation).[6]Column chromatography.
Dehalogenated Byproduct 2-Fluoro-4-methylbenzaldehydeReductive dehalogenation, a common side reaction in palladium-catalyzed couplings.[9]Careful optimization of column chromatography.
Residual Solvents e.g., Toluene, THF, DMFSolvents used in the reaction or workup.Evaporation under high vacuum (with caution due to product volatility).[8]

Q2: What is the best general-purpose method for purifying this compound?

A2: For general laboratory scale, flash column chromatography on silica gel is the most robust and versatile method.[2][4][5] It allows for the separation of a wide range of impurities and can be scaled from milligrams to kilograms.[2] For a final polishing step to obtain high-purity crystalline material, recrystallization is ideal.

Q3: Can I purify this compound by distillation?

A3: Yes, vacuum distillation can be an effective technique, particularly for larger scales where chromatography is less practical. A patent for the related 3-bromo-4-fluoro-benzaldehyde reports purification by vacuum distillation.[10] However, aldehydes can be heat-sensitive, so it is crucial to use a high-quality vacuum to keep the distillation temperature as low as possible and to minimize the time the compound spends at high temperatures.

Q4: How can I use bisulfite adduct formation for purification?

A4: This is a classic and highly selective chemical purification method for aldehydes.[5]

  • Mechanism: The aldehyde reacts with aqueous sodium bisulfite to form a solid, water-soluble adduct. Non-aldehyde organic impurities remain in the organic phase and can be washed away. The aldehyde is then regenerated by treating the adduct with an acid or base.[5][11]

  • When to Use It: This method is excellent when your crude product is contaminated with significant amounts of non-aldehyde impurities that are difficult to separate by chromatography.

Experimental Protocols & Visual Workflows
Workflow for Purification of Crude BFMBA

The following diagram outlines the decision-making process for purifying the crude product.

Purification_Workflow Crude Crude BFMBA (Solid or Oil) Workup Aqueous Workup (Wash with NaHCO3) Crude->Workup Dissolve in EtOAc TLC Analyze by TLC Column Flash Column Chromatography TLC->Column Impurities visible Good separation Recryst Recrystallization TLC->Recryst One major spot Solid crude Workup->TLC Spot crude solution CheckPurity Check Purity (NMR, LCMS) Column->CheckPurity Recryst->CheckPurity Pure Pure BFMBA CheckPurity->Column Impure CheckPurity->Pure >98% Pure

Caption: General decision workflow for BFMBA purification.

Protocol 1: Flash Column Chromatography

This protocol assumes a crude product contaminated with both more polar and less polar impurities.

  • TLC Analysis:

    • Dissolve a small sample of the crude material in ethyl acetate.

    • Spot on a silica gel TLC plate.

    • Develop the plate in a solvent system of 10% Ethyl Acetate in Hexane (9:1 Hexane:EtOAc).

    • Visualize under UV light. Adjust the solvent ratio until the product Rf is ~0.3.

  • Column Preparation:

    • Select a column of appropriate size (a good rule of thumb is a 50:1 to 100:1 ratio of silica gel to crude material by weight).

    • Pack the column with silica gel as a slurry in the non-polar solvent (e.g., Hexane). Do not let the column run dry.

  • Sample Loading:

    • Dissolve the crude BFMBA in a minimal amount of dichloromethane or the eluent.

    • Alternatively (recommended): Dissolve the crude product, add a small amount of silica gel, and evaporate the solvent to create a dry powder. Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting with the non-polar solvent determined from your TLC analysis (e.g., 5% EtOAc in Hexane).

    • Collect fractions and monitor the elution by TLC.

    • Gradually increase the polarity of the eluent (e.g., to 10%, then 15% EtOAc) to elute your product.

    • Once the product has fully eluted, combine the pure fractions.

  • Solvent Removal:

    • Evaporate the solvent from the combined pure fractions using a rotary evaporator. Avoid excessive heat.

    • Place the resulting solid/oil under high vacuum for a short period to remove residual solvent.

Troubleshooting Chromatography: A Flowchart

Troubleshooting_Column Start Column fractions are impure CheckTLC Did pre-column TLC show good separation? Start->CheckTLC ReoptimizeTLC Re-optimize TLC: - Try different solvents - Use shallower gradient CheckTLC->ReoptimizeTLC No CheckOverload Was the column overloaded? CheckTLC->CheckOverload Yes Success Run optimized column ReoptimizeTLC->Success ReduceLoad Reduce sample load (Use more silica) CheckOverload->ReduceLoad Yes CheckDecomp Is there evidence of on-column decomposition (streaking, new spots)? CheckOverload->CheckDecomp No ReduceLoad->Success UseNeutral Use deactivated silica (add 1% Et3N to eluent) CheckDecomp->UseNeutral Yes CheckDecomp->Success No UseNeutral->Success

Caption: Troubleshooting guide for impure column fractions.

Protocol 2: Recrystallization
  • Solvent Screening:

    • Place a small amount of crude BFMBA (20-30 mg) into several test tubes.

    • Add a small amount (0.5 mL) of a different solvent to each tube (e.g., Hexane, Isopropanol, Acetone, Toluene, Ethanol/Water mixture).

    • Observe solubility at room temperature. A good candidate solvent will show poor solubility.

    • Heat the tubes that show poor solubility. If the compound dissolves completely upon heating, it is a good candidate.

    • Allow the promising candidates to cool slowly to room temperature, then in an ice bath. The solvent that yields the most crystalline solid is your best choice.

  • Recrystallization Procedure:

    • Place the crude BFMBA in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating the mixture to a boil (use a steam bath or heating mantle). Add just enough solvent to fully dissolve the solid.

    • Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

    • Once crystals have formed, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

    • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

    • Wash the crystals with a small amount of ice-cold recrystallization solvent.

    • Dry the crystals under vacuum.

References
  • ResearchGate. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification? [Online Forum]. Available at: [Link]

  • ResearchGate. (2014). What is the best solvent for purifying aldehyde in a column chromatography? [Online Forum]. Available at: [Link]

  • Westin, J. (n.d.). Column Chromatography. Jack Westin Organic Chemistry. Available at: [Link]

  • Phenomenex. (2025). Column Chromatography: Principles, Procedure, and Applications. Phenomenex Knowledge Center. Available at: [Link]

  • Magritek. (n.d.). Column Chromatography. Magritek Application Notes. Available at: [Link]

  • Google Patents. (2012). CN102070420B - Method for preparing 2-bromo-6-fluorobenzaldehyde.
  • Organic Syntheses. (n.d.). 2-bromo-4-methylbenzaldehyde. Organic Syntheses Procedure. Available at: [Link]

  • PubChem. (n.d.). This compound. PubChem Database. Available at: [Link]

  • Hoffman Fine Chemicals. (n.d.). 2-Bromo-3-chloro-6-fluoro-4-methylbenzaldehyde. Product Page. Available at: [Link]

  • Google Patents. (2010). WO2010086877A2 - Process for the preparation of 3-bromo-4-fluorobenzaldehyde.
  • Organic Letters. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. ACS Publications. Available at: [Link]

  • Google Patents. (1986). HU188369B - Process for preparing 3-bromo-4-fluoro-benzaldehyde.
  • Google Patents. (1982). EP0048411A2 - Process for preparing 3-bromo-4-fluoro-benzaldehyde acetals, intermediates and their preparation.
  • Reddit. (2022). Purification Troubleshooting. r/Chempros. Available at: [Link]

Sources

Technical Support Center: Advanced Solutions for Palladium-Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced palladium-catalyzed cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with Suzuki-Miyaura couplings, specifically those involving sterically hindered ortho-substituted aryl bromides. As Senior Application Scientists, our goal is to provide not just solutions, but a deeper understanding of the reaction mechanics to empower your experimental design.

Troubleshooting Guide: Suzuki Coupling with Ortho-Substituted Aryl Bromides

The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry for its robustness and functional group tolerance.[1][2] However, when substrates with significant steric bulk, such as those with ortho-substituents on the aryl bromide, are employed, the reaction efficiency can plummet. This guide addresses the common failure points and provides systematic troubleshooting strategies.

Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling with an ortho-substituted aryl bromide is resulting in low to no yield. What are the primary causes?

A1: Low or no yield in these reactions is almost always rooted in the steric hindrance imposed by the ortho-substituent(s). This steric bulk directly impedes the key steps of the catalytic cycle.[3][4]

  • Slow Oxidative Addition: The initial step, where the palladium(0) catalyst inserts into the aryl-bromide bond, is sterically sensitive. An ortho-substituent can physically block the palladium complex from approaching the C-Br bond, dramatically slowing down this crucial activation step.[5] Electron-rich aryl bromides further decrease the rate of oxidative addition.[5]

  • Difficult Reductive Elimination: The final step, where the two coupled organic fragments are expelled from the palladium(II) center to form the product, is also hindered. The bulky ortho-groups on the biaryl framework can make it difficult for the molecule to adopt the necessary conformation for C-C bond formation, leading to catalyst inhibition or decomposition.[6][7]

To overcome these barriers, the entire catalytic system—catalyst, ligand, base, and solvent—must be optimized to accommodate the steric demands of the substrates.

Q2: Which palladium catalysts and ligands are recommended for sterically demanding couplings?

A2: Standard catalysts like Pd(PPh₃)₄ are often ineffective for sterically hindered substrates.[1] Success in these cases hinges on using a catalyst system featuring bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs). These ligands promote the formation of highly reactive, low-coordinate L₁Pd(0) species that are essential for efficient oxidative addition and reductive elimination.[6][8]

Key Ligand Classes:

  • Dialkylbiaryl Phosphines (Buchwald-type ligands): This is the most successful class of ligands for hindered couplings.[6] Ligands like SPhos, XPhos, and RuPhos are designed with bulky biaryl backbones that stabilize the active catalyst and accelerate both oxidative addition and reductive elimination.[6][9] SPhos, in particular, has shown outstanding performance in forming tetra-ortho-substituted biaryls.[6]

  • N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors that form very stable and highly active palladium complexes. Their "flexible steric bulk" can be highly effective for coupling hindered substrates, often achieving excellent yields with low catalyst loadings under mild conditions.[10]

  • Specialized Ligands: For extremely challenging couplings, ligands such as AntPhos and BI-DIME have been developed. The unique structure of AntPhos, for instance, is thought to inhibit side reactions like β-hydride elimination, which can be a problem with certain substrates.[4][11]

Data Presentation: Ligand Selection for Hindered Aryl Bromides

Ligand NameStructure (Example)Key FeaturesTypical Application
SPhos 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenylBulky, electron-rich, promotes fast reductive elimination.[6]General for di-, tri-, and tetra-ortho-substituted biaryls.[6]
XPhos 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenylIncreased steric bulk compared to SPhos.Highly hindered aryl chlorides and bromides.[6]
RuPhos 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenylElectron-rich, provides high catalyst stability.General purpose for challenging C-N and C-C couplings.
IMes 1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylideneStrong σ-donor, forms robust Pd-NHC complexes.[12]Effective for aryl chlorides and sterically hindered substrates.[10]
AntPhos 9,9-Dimethyl-4,5-bis(diphenylphosphino)xantheneRigid backbone, may inhibit β-hydride elimination.[4]Sterically demanding aryl-aryl and aryl-alkyl couplings.[4][11]

Catalyst Choice: Using a pre-formed Pd(II) precatalyst (e.g., XPhos Pd G3) is highly recommended.[3] These are often air- and moisture-stable, ensuring the reliable formation of the active Pd(0) species in solution and leading to more reproducible results.[3]

Q3: How do I select the optimal base and solvent for coupling ortho-substituted substrates?

A3: The choice of base and solvent is critical and interdependent. They influence the transmetalation step and the overall stability and activity of the catalyst.[13][14]

  • Base Selection: Strong, non-nucleophilic bases are generally required.

    • Potassium Phosphate (K₃PO₄): Often the base of choice for hindered couplings. It is strong enough to facilitate transmetalation but typically avoids base-sensitive functional groups. It is commonly used in anhydrous or hydrated form.[3][6][9]

    • Potassium Carbonate (K₂CO₃): A common and effective base, particularly when some water is present in the solvent system.[6][7]

    • Potassium tert-Butoxide (t-BuOK): A very strong base that can be highly effective, especially with NHC ligands in anhydrous solvents like dioxane.[10] However, its high basicity may not be compatible with all functional groups.

  • Solvent Selection: Aprotic polar or nonpolar solvents are typically used. The solvent must be able to dissolve the reactants and maintain the catalyst's activity at elevated temperatures.

    • Dioxane/Water or Toluene/Water Mixtures: Classic solvent systems that are effective for a wide range of Suzuki couplings. The water component is crucial for dissolving the inorganic base and facilitating the transmetalation step.[3][14]

    • Anhydrous Dioxane or Toluene: Often used with strong bases like K₃PO₄ or t-BuOK and bulky phosphine ligands.[9][10] Rigorous degassing is essential to prevent catalyst oxidation.

    • Alcohols (e.g., iPrOH/H₂O): Can be very effective and may offer different selectivity profiles compared to ethereal or aromatic solvents.[7]

The interplay is key; for example, a study on acenaphthoimidazolylidene palladium complexes found that the combination of t-BuOK as the base and dioxane as the solvent gave yields exceeding 99% for hindered substrates.[10]

Q4: I'm observing significant protodeboronation of my boronic acid. How can I mitigate this side reaction?

A4: Protodeboronation (the replacement of the boronic acid group with a hydrogen atom) is a common side reaction, especially with electron-rich or heteroaromatic boronic acids, and can be exacerbated by prolonged reaction times or excessive water.[8]

Strategies to Minimize Protodeboronation:

  • Use Potassium Trifluoroborate Salts (ArBF₃K): These salts are significantly more stable to protodeboronation than their corresponding boronic acids.[8] They can be easily prepared from the boronic acid and KHF₂.[8]

  • Use Boronate Esters (e.g., pinacol esters): Boronate esters are generally more stable than boronic acids. This is a common strategy for challenging couplings.

  • Minimize Water Content: While some water is often necessary, using a large excess can promote protodeboronation. Experiment with solvent systems like Dioxane/H₂O in a 10:1 ratio.[3]

  • Use a Milder Base: If possible, switch from a strong hydroxide base to a carbonate or phosphate base. Powdered KF can also be effective while leaving base-labile groups intact.[12]

  • Increase Reaction Rate: A more active catalyst system that accelerates the desired cross-coupling will outcompete the slower protodeboronation pathway. Switching to a more effective ligand (see Q2) is often the best solution.

Visualizing the Challenge and Solution

The core difficulty in coupling ortho-substituted aryl bromides lies in overcoming steric barriers within the catalytic cycle. The diagram below illustrates the Suzuki-Miyaura cycle, highlighting the steps most affected by steric hindrance.

Suzuki_Cycle cluster_legend Key Steps Affected by Steric Hindrance Pd0 LₙPd(0) (Active Catalyst) OA_Complex LₙPd(II)(Ar¹)(X) (Oxidative Addition Product) Pd0->OA_Complex Oxidative Addition (Sterically Hindered) TM_Complex LₙPd(II)(Ar¹)(Ar²) (Diaryl Complex) OA_Complex->TM_Complex Transmetalation TM_Complex->Pd0 Reductive Elimination (Sterically Hindered) Product Ar¹-Ar² (Coupled Product) TM_Complex->Product Ar1X Ar¹-X (Ortho-Substituted Aryl Bromide) Ar1X->OA_Complex Ar2B Ar²-B(OR)₂ (Boronic Acid/Ester) Ar2B->TM_Complex Base Base Base->TM_Complex key1 Red arrows indicate sterically demanding steps.

Caption: The Suzuki-Miyaura catalytic cycle for ortho-substituted substrates.

This second diagram presents a logical troubleshooting workflow for addressing common issues.

Troubleshooting_Flowchart start Start: Low Yield with Ortho-Substituted Aryl Bromide check_catalyst Is the catalyst/ligand system optimized for steric hindrance? (e.g., using PPh₃) start->check_catalyst switch_ligand Action: Switch to a bulky, electron-rich ligand. (e.g., SPhos, XPhos, RuPhos) Use a precatalyst (e.g., G3). check_catalyst->switch_ligand No check_conditions Are base and solvent appropriate? check_catalyst->check_conditions Yes switch_ligand->check_conditions optimize_conditions Action: Screen bases (K₃PO₄, K₂CO₃) and solvents (Dioxane, Toluene). Ensure anhydrous/degassed conditions. check_conditions->optimize_conditions No check_side_reactions Are side reactions like protodeboronation observed? check_conditions->check_side_reactions Yes optimize_conditions->check_side_reactions mitigate_side_reactions Action: Use ArBF₃K or boronate ester. Minimize water. Increase catalyst activity to accelerate desired reaction. check_side_reactions->mitigate_side_reactions Yes success Problem Solved: High Yield Achieved check_side_reactions->success No mitigate_side_reactions->success

Caption: Troubleshooting flowchart for hindered Suzuki-Miyaura couplings.

Experimental Protocols
Protocol 1: General Procedure for a Challenging Suzuki-Miyaura Coupling

This protocol is a robust starting point for coupling an ortho-substituted aryl bromide with an arylboronic acid using a Buchwald-type precatalyst.[3]

Materials:

  • ortho-Substituted Aryl Bromide (1.0 equiv)

  • Arylboronic Acid (1.5 equiv)

  • Potassium Phosphate, tribasic (K₃PO₄), finely powdered (3.0 equiv)

  • XPhos Pd G3 precatalyst (1-2 mol%)

  • Anhydrous, degassed solvent (e.g., Dioxane or Toluene, to make a 0.1 M solution)

Procedure:

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), arylboronic acid (1.5 equiv), and finely powdered K₃PO₄ (3.0 equiv).

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate the vial and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[3]

  • Catalyst Addition: Under a positive pressure of inert gas, quickly add the XPhos Pd G3 precatalyst (0.01-0.02 equiv).

  • Solvent Addition: Add the degassed solvent via syringe to achieve the desired concentration (typically 0.1 M with respect to the limiting reagent).[3]

  • Reaction: Place the sealed vial in a preheated heating block or oil bath set to 80–110 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction's progress by TLC, GC-MS, or LC-MS until the limiting reagent is consumed.

  • Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[3]

References
  • Current time inform
  • Tu, T., Sun, Z., Fang, W., Xu, M., & Zhou, Y. (2012).
  • Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry.
  • An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. PubMed.
  • Troubleshooting difficult Suzuki couplings with substituted boronic acids. Benchchem.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry.
  • Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design.
  • Mechanistic insights into base-free nickel-catalyzed Suzuki–Miyaura cross-coupling of acid fluoride and the origin of chemoselectivity: a DFT study. RSC Publishing.
  • The Suzuki Reaction. Andrew G Myers Research Group.
  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH.
  • Mechanistic and preparative aspects of the Suzuki-Miyaura cross-coupling reaction. American Chemical Society.
  • Solvent Effects on the Selectivity of Palladium-C
  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring.
  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroarom
  • ChemInform Abstract: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles, Substrate and Mechanistic Investigation.
  • Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides...
  • Table 2 : The effect of various bases on the Suzuki coupling reaction a.
  • The effect of base, solvent, and catalyst amount on Suzuki coupling reaction between 4‐bromotoluene and phenylboronic acid.
  • A General Method for Suzuki–Miyaura Coupling Reactions Using Lithium Triisopropyl Borates.
  • Computationally Assisted Mechanistic Investigation and Development of Pd-Catalyzed Asymmetric Suzuki-Miyaura and Negishi Cross-Coupling Reactions for Tetra-ortho-Substituted Biaryl Synthesis. PMC - NIH.
  • Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands.
  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroarom
  • Effect of solvents and bases on Suzuki-Miyaura cross coupling reaction...
  • The Suzuki coupling reactions of aryl bromides with phenylboronic acid.
  • Problems with Suzuki coupling of aryl boronic acid and alkyl halide. Reddit.
  • The Suzuki reaction of various aryl halides and boronic acids in the presence of Mag-IL-Pd catalyst.
  • Failed suzuki coupling, any suggenstions?. Reddit.

Sources

How to avoid debromination in reactions with 2-Bromo-6-fluoro-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Bromo-6-fluoro-4-methylbenzaldehyde

A Guide to Mitigating Debromination in Synthetic Applications

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the undesired cleavage of the C-Br bond—a common side reaction known as debromination or hydrodebromination—during their experiments.

The unique electronic structure of this compound, with an electron-withdrawing aldehyde and a strongly electronegative ortho-fluoro substituent, makes the C-Br bond susceptible to cleavage under various conditions. This guide provides detailed, evidence-based strategies to maintain the integrity of this critical bond in your synthetic transformations.

Troubleshooting Guide: Diagnosis and Resolution

This section addresses specific experimental problems in a question-and-answer format, providing insights into the root causes of debromination and offering validated protocols for mitigation.

Q1: I'm observing significant debromination during my Palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Sonogashira). What's happening and how can I fix it?

A1: The primary cause of debromination in Pd-catalyzed reactions is the formation of a palladium-hydride (Pd-H) species, which can participate in a competing catalytic cycle to replace the bromine with a hydrogen atom.[1][2] This side reaction, known as reductive dehalogenation, is often promoted by high temperatures, strong bases, and certain catalyst/ligand combinations.[1][3] The solvent or trace impurities can also act as a hydride source.[3][4]

Core Problem: The desired cross-coupling pathway is competing with an undesired reductive dehalogenation pathway.

Solutions & Protocols:

  • Optimize the Base: Strong bases, particularly alkoxides, can accelerate the formation of Pd-H species.[1] Switching to a milder inorganic base is a highly effective first step.

    • Recommendation: Use potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) instead of stronger bases like NaOtBu or NaOH.[1]

  • Lower the Reaction Temperature: Debromination pathways may have a higher activation energy. Reducing the temperature can significantly improve selectivity for the desired coupling product.[1]

    • Recommendation: Start at a lower temperature (e.g., 60-80 °C) and monitor the reaction closely. Increase temperature only if the primary reaction is too slow.

  • Select the Right Catalyst and Ligand: The choice of the palladium source and ligand is critical. Bulky, electron-rich phosphine ligands can often suppress reductive dehalogenation.

    • Recommendation: For Suzuki couplings, systems like Pd₂(dba)₃ with SPhos or Pd(dppf)Cl₂ are often effective.[1][5][6] For challenging substrates, consider modern palladacycle precatalysts.

Optimized Suzuki Coupling Protocol to Minimize Debromination: This protocol is designed for the selective coupling at the C-Br position while minimizing hydrodebromination.

Parameter Recommendation Rationale
Palladium Precatalyst Pd₂(dba)₃ (2 mol%) or Pd(dppf)Cl₂ (2-4 mol%)Robust and effective for a range of aryl bromides.[5][6]
Ligand SPhos (4 mol%) or XPhos (4-8 mol%)Bulky, electron-rich ligands that promote reductive elimination.
Base K₃PO₄ (2.5 equivalents)A mild base that minimizes the formation of Pd-H species.[1]
Solvent Anhydrous, degassed 1,4-dioxane/water (e.g., 10:1 ratio)Aprotic solvents reduce potential hydride sources.[3]
Temperature 80 °CBalances reaction rate with suppression of the debromination side reaction.
Q2: My metal-halogen exchange reaction (e.g., with n-BuLi or a Grignard reagent) is failing. I'm recovering the debrominated product, 3-fluoro-4-methylbenzaldehyde. What's going wrong?

A2: This is a classic problem when dealing with ortho-functionalized aryl halides. Two main issues are at play:

  • Incompatibility with the Aldehyde: Strong organometallic reagents like Grignards and organolithiums are potent nucleophiles that will readily attack the electrophilic aldehyde carbonyl group.[7][8]

  • Instability of the Organometallic Intermediate: The ortho-fluoro group can direct metalation, but the resulting organometallic species can be unstable. It can be readily protonated by trace acidic protons from the solvent (e.g., THF), moisture, or even another molecule of starting material, leading to the debrominated product.[9]

Solutions & Protocols:

  • Protect the Aldehyde: The most robust solution is to protect the aldehyde functional group before attempting the metal-halogen exchange. Converting it to an acetal is a common and effective strategy.

  • Use Milder Exchange Reagents at Low Temperatures: Instead of highly reactive n-BuLi, consider using a more tolerant Grignard reagent like isopropylmagnesium chloride (i-PrMgCl) or its LiCl complex (Turbo-Grignard), which can perform the exchange at very low temperatures, minimizing side reactions.[10]

Recommended Two-Step Protocol:

  • Step 1: Acetal Protection

    • Dissolve this compound in anhydrous toluene.

    • Add ethylene glycol (1.5 equiv.) and a catalytic amount of p-toluenesulfonic acid (p-TSA).

    • Heat the mixture to reflux with a Dean-Stark trap to remove water.

    • Monitor by TLC/LC-MS until the starting material is consumed.

    • Cool, wash with saturated NaHCO₃ solution, dry the organic layer, and concentrate to obtain the protected acetal.

  • Step 2: Bromine-Magnesium Exchange

    • Thoroughly dry all glassware and conduct the reaction under a strict inert atmosphere (Argon or Nitrogen).[11]

    • Dissolve the protected acetal in anhydrous THF.

    • Cool the solution to -78 °C using a dry ice/acetone bath.[11]

    • Slowly add a solution of i-PrMgCl·LiCl (1.1 equiv.) dropwise, maintaining the temperature below -70 °C.

    • Stir at -78 °C for 1-2 hours to allow the exchange to complete. The resulting Grignard reagent is now ready for reaction with your desired electrophile.

Frequently Asked Questions (FAQs)

  • Q: Why is the C-Br bond in this specific molecule so prone to cleavage?

    • A: The combination of the electron-withdrawing aldehyde and the highly electronegative ortho-fluoro substituent makes the aromatic ring electron-deficient. This polarization weakens the C-Br bond, making it more susceptible to oxidative addition by a metal catalyst and to reductive cleavage by hydride species.[12]

  • Q: Can I perform a Sonogashira coupling with this substrate? What precautions should I take?

    • A: Yes, but careful condition selection is crucial. For electron-deficient aryl bromides, standard conditions may require elevated temperatures, which can increase debromination risk.[13][14]

      • Recommendation: Use a copper-free Sonogashira protocol to avoid Glaser-Hay side reactions.[14] Employ a catalyst system like Pd(PPh₃)₂Cl₂ with a mild base such as triethylamine (which can also serve as the solvent) or K₂CO₃ in DMF. Start at a moderate temperature (e.g., 50-60 °C) and monitor carefully.

  • Q: Are there alternative synthetic routes that avoid using this bromo-aldehyde directly in sensitive steps?

    • A: Absolutely. A powerful strategy is to perform the critical C-C bond formation on a more stable precursor and introduce the aldehyde functionality at a later stage.

      • Alternative Route: Start with 2-bromo-6-fluoro-4-methyltoluene. This molecule lacks the activating aldehyde group, making it more stable in many organometallic reactions. Perform your desired cross-coupling or metal-halogen exchange reaction on this substrate. Once the new C-C bond is formed, oxidize the methyl group to an aldehyde using a suitable oxidant (e.g., SeO₂, or a multi-step process involving benzylic bromination followed by hydrolysis).

Visualizing the Problem: Reaction Pathways

To better understand the challenge, it's helpful to visualize the competing chemical pathways.

cluster_0 Troubleshooting Debromination in Pd Cross-Coupling cluster_1 Key Factors Influencing Pathway Start This compound + Boronic Acid + Pd Catalyst + Base Desired Desired Product: 2-Aryl-6-fluoro-4-methylbenzaldehyde Start->Desired Suzuki Coupling (Desired Pathway) Undesired Side Product: 3-Fluoro-4-methylbenzaldehyde (Debromination) Start->Undesired Reductive Dehalogenation (Undesired Pathway) Base Base Choice (Mild vs. Strong) Base->Desired Mild (K₃PO₄) Base->Undesired Strong (NaOtBu) Temp Temperature (Low vs. High) Temp->Desired Low (≤80°C) Temp->Undesired High (>100°C) Ligand Catalyst/Ligand (Bulky/e⁻-rich) Ligand->Desired e.g., SPhos

Caption: Decision workflow for minimizing debromination in cross-coupling.

References

  • Sajiki, H., et al. (2015). Metal catalyzed defunctionalization reactions. Organic & Biomolecular Chemistry. Available at: [Link]

  • Driver, T. G., et al. (n.d.). A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. NIH. Available at: [Link]

  • Zhang, Y., et al. (2010). Palladium-catalyzed reductive homocoupling of aromatic halides and oxidation of alcohols. The Journal of Organic Chemistry. Available at: [Link]

  • Zhang, Y., et al. (2010). Palladium-Catalyzed Reductive Homocoupling of Aromatic Halides and Oxidation of Alcohols. ACS Publications. Available at: [Link]

  • Evano, G., et al. (2018). Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review. PMC - NIH. Available at: [Link]

  • Dodge, J. A., et al. (2016). Sonogashira Coupling. Synthetic Methods in Drug Discovery: Volume 1. Available at: [Link]

  • Mori, K., et al. (2018). Reactivity of Aryl Halides for Reductive Dehalogenation in (Sea)water Using Polymer-Supported Terpyridine Palladium Catalyst. MDPI. Available at: [Link]

  • Clot, E., et al. (2023). Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis. ACS Publications. Available at: [Link]

  • Wikipedia. (n.d.). Metal–halogen exchange. Wikipedia. Available at: [Link]

  • Ohashi, M., et al. (2017). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI. Available at: [Link]

  • Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. Available at: [Link]

  • LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • user13371. (2015). organic chemistry - Why do halogen-metal exchanges happen?. Chemistry Stack Exchange. Available at: [Link]

  • Clot, E., et al. (2023). Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis. PubMed Central. Available at: [Link]

  • ElectronicsAndBooks. (n.d.). The metal–halogen exchange reaction between ortho-substituted aryl halides and Ph2CuLi LiCN. ElectronicsAndBooks. Available at: [Link]

  • Evano, G., et al. (2018). Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review. ResearchGate. Available at: [Link]

  • Ashenhurst, J. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. Available at: [Link]

  • Iwasaki, T., et al. (2017). Co-Catalyzed Cross-Coupling Reaction of Alkyl Fluorides with Alkyl Grignard Reagents. Organic Letters. Available at: [Link]

  • Miyaura, N., & Suzuki, A. (1995). Organoborane coupling reactions (Suzuki coupling). PMC - NIH. Available at: [Link]

  • Hartwig, J. F., et al. (2016). Palladium-Catalyzed Arylation of Fluoroalkylamines. PMC - NIH. Available at: [Link]

  • Eastgate, M. D., et al. (2021). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing. Available at: [Link]

  • Organic Syntheses. (n.d.). 2-bromo-4-methylbenzaldehyde. Organic Syntheses Procedure. Available at: [Link]

  • ResearchGate. (2018). Nonselective Bromination—Selective Debromination Strategy: Selective Bromination of Unsymmetrical Ketones on Singly Activated Carbon Against Doubly Activated Carbon. ResearchGate. Available at: [Link]

  • FlipHTML5. (n.d.). Grignard Reagents and their use in reaction with carbonyl compounds.. FlipHTML5. Available at: [Link].

  • GitHub. (2024). Synthetic Challenges in Miyaura Borylation of Bromo-Thienopyrimidine. GitHub. Available at: [Link]

Sources

Technical Support Center: Optimizing Coupling Reactions of 2-Bromo-6-fluoro-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical advice for improving the reaction rate and overall success of palladium-catalyzed cross-coupling reactions involving 2-Bromo-6-fluoro-4-methylbenzaldehyde. The unique steric and electronic properties of this substrate—namely the ortho-bromo and ortho-fluoro substituents flanking the aldehyde—present specific challenges that require careful optimization of reaction parameters. This document will address common issues in a direct question-and-answer format, grounded in mechanistic principles and supported by experimental evidence.

Troubleshooting Guide: Enhancing Sluggish or Failed Reactions

This section addresses specific problems you may encounter when your coupling reaction with this compound is not proceeding as expected.

Question 1: My Suzuki-Miyaura coupling is extremely slow or has stalled. What are the most likely causes and how can I fix it?

Answer:

A slow or stalled Suzuki-Miyaura coupling involving this sterically hindered and electronically deactivated aryl bromide is a common issue. The primary bottlenecks are typically inefficient oxidative addition and/or slow reductive elimination.[1]

Causality and Recommended Protocol:

The 2-bromo-6-fluoro substitution pattern creates significant steric hindrance around the palladium catalyst's site of oxidative addition. Furthermore, the electron-withdrawing nature of the fluorine and aldehyde groups can impact the electronic properties of the aryl bromide, although this effect is often secondary to the steric challenge.

Initial Diagnostic Workflow

start Reaction Stalled? ligand Optimize Ligand (Bulky, Electron-Rich) start->ligand Primary Check base Change Base (Stronger, Non-nucleophilic) ligand->base If no improvement solvent Modify Solvent System (Polar Aprotic) base->solvent If still slow temp Increase Temperature (Conventional or Microwave) solvent->temp Final optimization success Reaction Improved temp->success

Caption: Troubleshooting workflow for a stalled Suzuki-Miyaura coupling.

Step-by-Step Optimization Protocol:

  • Ligand Selection is Critical: The choice of phosphine ligand is paramount. For sterically demanding substrates, bulky, electron-rich monophosphine ligands are often superior.[2] These ligands promote both oxidative addition and the final reductive elimination step.

    • Action: Switch from common ligands like PPh₃ to specialized dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos) or bulky trialkylphosphines (e.g., P(t-Bu)₃).[3]

    • Rationale: The large cone angle of these ligands facilitates the formation of a coordinatively unsaturated, highly reactive monoligated palladium(0) species, which is crucial for oxidative addition to the hindered aryl bromide.[3] The electron-donating nature of these ligands also increases the electron density on the palladium center, further promoting this key step.[1]

  • Base and Solvent System Evaluation: The base plays a crucial role in the transmetalation step, and its effectiveness can be highly dependent on the solvent.

    • Action: If using a weaker base like Na₂CO₃, switch to a stronger, non-nucleophilic base such as K₃PO₄ or Cs₂CO₃.[2] Ensure appropriate solvent choice. Less polar aprotic solvents like toluene or dioxane are often effective.[4] In some cases, the addition of a small amount of water can be beneficial, particularly when using phosphate bases.[2]

    • Rationale: A stronger base facilitates the formation of the boronate species, which is more active in the transmetalation step.[5] The choice of solvent influences the solubility of the base and the stability of the catalytic species.[6][7]

  • Temperature and Heating Method: Thermal energy is often required to overcome the activation barrier for sterically hindered substrates.

    • Action: Gradually increase the reaction temperature, typically in the range of 80-110 °C. For particularly stubborn couplings, consider using microwave irradiation.[8]

    • Rationale: Microwave heating can dramatically accelerate the reaction by efficiently transferring energy to the polar solvent and reactants, often leading to higher yields in shorter times.[9][10]

ParameterStandard ConditionRecommended Optimization for this compoundRationale
Catalyst Pd(OAc)₂ / PPh₃Pd₂(dba)₃ or a pre-catalyst like SPhos Pd G3Use of a Pd(0) source or a pre-catalyst can bypass a slow in-situ reduction step.[11]
Ligand PPh₃SPhos, XPhos, or P(t-Bu)₃Bulky, electron-rich ligands accelerate oxidative addition and reductive elimination.[3]
Base Na₂CO₃ (aq)K₃PO₄ or Cs₂CO₃Stronger bases enhance the rate of transmetalation.[5]
Solvent TolueneDioxane/H₂O (e.g., 10:1)Polar aprotic solvents can improve solubility and reaction rates.[6][12]
Temperature 80 °C100-120 °C or Microwave (120-150 °C)Increased thermal energy helps overcome activation barriers.[8]
Question 2: I am observing significant hydrodehalogenation (replacement of bromine with hydrogen) in my Buchwald-Hartwig amination. How can I suppress this side reaction?

Answer:

Hydrodehalogenation is a common side reaction in palladium-catalyzed couplings, especially with sterically hindered or electron-rich aryl halides. It arises from a competing pathway where a palladium-hydride species is formed, which then reductively eliminates with the aryl group.

Causality and Recommended Protocol:

The formation of a palladium-hydride intermediate can occur through several mechanisms, including the decomposition of the amine or solvent. This intermediate can then participate in the catalytic cycle, leading to the undesired side product.

Catalytic Cycle and Side Reaction

Pd0 Pd(0)L_n OA Oxidative Addition (Ar-X) Pd0->OA ArPdX Ar-Pd(II)-X OA->ArPdX Amine Amine Coordination ArPdX->Amine ArPdAmine [Ar-Pd(II)-NHR₂]⁺X⁻ Amine->ArPdAmine Deprot Deprotonation (Base) ArPdAmine->Deprot ArPdAmido Ar-Pd(II)-NR₂ Deprot->ArPdAmido RE Reductive Elimination ArPdAmido->RE Side β-Hydride Elimination ArPdAmido->Side Product Ar-NR₂ RE->Product Product->Pd0 Dehalogen Ar-H Side->Dehalogen

Caption: Catalytic cycle for Buchwald-Hartwig amination showing the hydrodehalogenation side reaction.

Strategies to Minimize Hydrodehalogenation:

  • Choice of Base: The base can be a source of hydride formation.

    • Action: Use a strong, non-coordinating, and sterically hindered base like lithium bis(trimethylsilyl)amide (LiHMDS) or sodium tert-butoxide (NaOtBu). Avoid weaker bases that may require higher temperatures, which can promote decomposition pathways.

    • Rationale: Strong, hindered bases efficiently deprotonate the amine-palladium complex, favoring the desired reductive elimination pathway over competing side reactions.[13][14]

  • Ligand Selection: The ligand influences the stability of the catalytic intermediates.

    • Action: Employ bulky biarylphosphine ligands such as BrettPhos or RuPhos. These have been specifically designed to promote C-N bond formation and suppress side reactions.

    • Rationale: These ligands create a sterically crowded coordination sphere around the palladium, which can disfavor the formation of palladium-hydride species and accelerate the rate of reductive elimination relative to hydrodehalogenation.[15]

  • Solvent Purity: Ensure the use of dry, degassed solvents.

    • Action: Use freshly distilled or anhydrous grade solvents. Traces of water or other protic impurities can be a source of protons for the hydrodehalogenation pathway.

    • Rationale: Minimizing protic impurities reduces the chances of protonolysis of key intermediates, which can lead to the formation of the dehalogenated product.

Frequently Asked Questions (FAQs)

Q1: Can I use nickel catalysts for couplings with this compound to improve reactivity?

A1: Yes, nickel catalysts can be an excellent alternative to palladium, especially for challenging aryl bromides. Nickel is more earth-abundant and can exhibit different reactivity profiles. Oxidative addition is often more facile with nickel catalysts, which can be advantageous for this substrate.[16] However, nickel-catalyzed reactions can be more sensitive to air and moisture, requiring stringent inert atmosphere techniques. Ligand selection remains crucial, with N-heterocyclic carbene (NHC) ligands and bulky phosphines showing promise.[17]

Q2: What is the expected order of reactivity for different coupling partners (e.g., boronic acids vs. amines vs. alkenes)?

A2: The reactivity will depend heavily on the specific reaction conditions (catalyst, ligand, base, solvent). However, a general trend can be anticipated based on the key mechanistic steps:

  • Buchwald-Hartwig Amination: This is often highly efficient for sterically hindered aryl halides, provided the correct ligand (e.g., BrettPhos, RuPhos) and a strong base are used. The key is to promote rapid reductive elimination.[15]

  • Suzuki-Miyaura Coupling: Can be challenging due to the steric hindrance affecting both oxidative addition and transmetalation. Success is highly dependent on bulky, electron-rich ligands.[3]

  • Heck Coupling: This may be the most challenging due to the steric hindrance around the ortho position, which can impede the syn-addition of the aryl-palladium species across the double bond and subsequent β-hydride elimination.[18][19]

Q3: How does the ortho-fluoro substituent specifically influence the reaction rate?

A3: The ortho-fluoro substituent has a dual electronic effect. It is strongly electron-withdrawing through induction, which can make the aryl bromide more susceptible to oxidative addition.[1] However, it can also act as a weak π-donor through resonance. In this substrate, the primary influence of the ortho-fluoro group, in conjunction with the ortho-bromo group, is steric hindrance. Electronically, its withdrawing nature likely makes the C-Br bond more polarized and thus more reactive towards oxidative addition, all other factors being equal.

Q4: Are there any specific safety precautions I should take when running these reactions, especially with microwave heating?

A4: Yes. When using microwave heating, always use sealed vessels designed for this purpose and never exceed the recommended temperature and pressure limits for the vessel and the solvent.[8] Phosphine ligands, especially trialkylphosphines, can be pyrophoric and should be handled under an inert atmosphere. Strong bases like NaOtBu and LiHMDS are corrosive and moisture-sensitive. Always consult the Safety Data Sheet (SDS) for all reagents and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

References

  • Vertex AI Search Result[20] : Optimization of the reaction conditions and scope of aryl halides. ResearchGate.

  • Vertex AI Search Result[1] : Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.

  • Vertex AI Search Result[6] : Solvent effects in palladium catalysed cross-coupling reactions. RSC Publishing.

  • Vertex AI Search Result[2] : Technical Support Center: Efficient Coupling of Sterically Hindered Aryl Iodides. Benchchem.

  • Vertex AI Search Result[9] : Microwave-Assisted, Pd(0)-Catalyzed Cross-Coupling of Diazirines with Aryl Halides. Organic Chemistry Portal.

  • Vertex AI Search Result[4] : Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.

  • Vertex AI Search Result[8] : Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI.

  • Vertex AI Search Result[16] : Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH.

  • Vertex AI Search Result[11] : Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing).

  • Vertex AI Search Result[21] : 17.2: Palladium catalyzed couplings. Chemistry LibreTexts.

  • Vertex AI Search Result[22] : Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. ResearchGate.

  • Vertex AI Search Result[23] : Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend. PMC - NIH.

  • Vertex AI Search Result[5] : Recent Advances in the development of Suzuki Miyaura Coupling Reactions. wwjmrd.

  • Vertex AI Search Result[7] : Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.

  • Vertex AI Search Result[3] : Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. ResearchGate.

  • Vertex AI Search Result[17] : Nickel-Catalyzed Aryl Borylations: Opportunities and Challenges for Innovation. Journal of the American Chemical Society.

  • Vertex AI Search Result[10] : Microwave-Assisted Palladium-Catalyzed Cross-Coupling of Aryl and Vinyl Halides with H-Phosphonate Diesters. Organic Chemistry Portal.

  • Vertex AI Search Result[12] : Effect of solvent on the Suzuki cross-coupling. ResearchGate.

  • Vertex AI Search Result[13] : Buchwald–Hartwig amination. Wikipedia.

  • Vertex AI Search Result[24] : Suzuki Coupling. Organic Chemistry Portal.

  • Vertex AI Search Result[15] : Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.

  • Vertex AI Search Result[14] : Buchwald-Hartwig Amination. Chemistry LibreTexts.

  • Vertex AI Search Result[18] : Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides. Organic Chemistry Portal.

  • Vertex AI Search Result[19] : Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube.

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Technical Support Center: Catalyst Selection for Challenging Suzuki Reactions of 2-Bromo-6-fluoro-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of Suzuki-Miyaura cross-coupling reactions. Here, we address the specific challenges posed by sterically hindered and electronically deactivated substrates, using 2-bromo-6-fluoro-4-methylbenzaldehyde as a prime example. Our goal is to provide not just protocols, but a deeper understanding of the catalytic system to empower you to troubleshoot and optimize your reactions effectively.

Understanding the Challenge: The Substrate's Nature

The Suzuki-Miyaura coupling is a powerful tool for carbon-carbon bond formation.[1][2] However, the success of the reaction is highly dependent on the nature of the coupling partners. The substrate, this compound, presents a classic case of a challenging electrophile due to a combination of steric and electronic factors.

  • Steric Hindrance: The bromine atom is flanked by two ortho-substituents, a fluorine atom and a methyl group. This steric congestion can impede the approach of the bulky palladium catalyst to the carbon-bromine bond, thereby slowing down or inhibiting the crucial oxidative addition step, which is often the rate-determining step in the catalytic cycle.[3]

  • Electronic Effects: The benzaldehyde group is electron-withdrawing, which generally activates the aryl halide towards oxidative addition. However, the cumulative electronic effects of the fluoro and methyl groups also play a role in the overall electron density of the aromatic ring.

These factors necessitate a carefully selected catalyst system to achieve efficient coupling. Standard conditions, such as using Pd(PPh₃)₄, are often ineffective for such demanding substrates.[4]

Frequently Asked Questions (FAQs)

Q1: Why is my standard Suzuki catalyst, like Pd(PPh₃)₄, not working for this compound?

A1: The tetrakis(triphenylphosphine)palladium(0) catalyst, while effective for many simple Suzuki reactions, often fails with sterically hindered substrates. The four triphenylphosphine ligands create a large, sterically demanding coordination sphere around the palladium center. For a substrate with ortho-substituents like this compound, the catalyst struggles to get close enough to the C-Br bond for the initial oxidative addition to occur.[5] More advanced catalyst systems, featuring bulky and electron-rich ligands, are required to overcome this steric barrier and facilitate the reaction.[3][6]

Q2: What type of ligands are recommended for this challenging Suzuki coupling?

A2: For sterically hindered and electronically deactivated aryl bromides, the use of bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) is crucial.[3] These ligands promote the formation of a more reactive, monoligated Pd(0) species, which is less sterically encumbered and more readily undergoes oxidative addition.[6][7]

Here's a breakdown of recommended ligand classes:

  • Dialkylbiaryl Phosphines (Buchwald Ligands): This class of ligands, such as SPhos, XPhos, and RuPhos, are highly effective for challenging couplings.[6][7] Their steric bulk facilitates reductive elimination, while their electron-donating nature enhances the rate of oxidative addition.[6][7]

  • N-Heterocyclic Carbenes (NHCs): NHC ligands are strong sigma-donors and offer significant steric bulk, making them excellent choices for coupling unreactive aryl chlorides and hindered bromides.[8] PEPPSI-type catalysts are examples of pre-formed Pd-NHC complexes that show high activity.[9]

The choice between these will depend on the specific boronic acid partner and may require some screening.

Q3: Which palladium precursor should I use with these advanced ligands?
Q4: What is the role of the base in this reaction, and which one should I choose?

A4: The base plays a critical role in the transmetalation step of the Suzuki catalytic cycle. It activates the organoboron species, making it more nucleophilic and facilitating the transfer of the organic group to the palladium center.[8][11] For challenging couplings, stronger bases are often necessary.

Commonly used bases include:

  • Potassium Phosphate (K₃PO₄): A strong and effective base for many difficult Suzuki couplings.[4]

  • Cesium Carbonate (Cs₂CO₃): Often gives excellent results, particularly with hindered substrates, though it is more costly.[4]

  • Potassium Carbonate (K₂CO₃): A milder base that can be effective in some cases.[11]

The optimal base is often dependent on the solvent system and the specific boronic acid used.

Q5: What are the best solvent choices for this reaction?

A5: Aprotic polar solvents or ethereal solvents, often in combination with a small amount of water, are standard for Suzuki reactions.[9] The water is believed to aid in the dissolution of the base and facilitate the transmetalation step.

Recommended solvent systems include:

  • 1,4-Dioxane/water

  • Toluene/water

  • Tetrahydrofuran (THF)/water

It is crucial to use degassed solvents to prevent oxygen from entering the reaction, which can lead to catalyst deactivation and unwanted side reactions like the homocoupling of the boronic acid.[3][9]

Recommended Starting Protocol

This protocol provides a robust starting point for the Suzuki coupling of this compound. Optimization may be necessary for different boronic acid partners.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane (anhydrous and degassed)

  • Water (degassed)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and potassium phosphate.

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.[4]

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium(II) acetate and SPhos ligand.

  • Solvent Addition: Add the degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) via syringe.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring.[12]

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[12]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[12]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst system. 2. Oxidative addition is too slow. 3. Insufficiently strong base.1. Screen alternative bulky, electron-rich ligands (e.g., XPhos, RuPhos). 2. Increase the reaction temperature cautiously. 3. Switch to a stronger base like Cs₂CO₃.
Significant Dehalogenation 1. The base is acting as a hydride source. 2. The solvent is a source of protons.1. Use a non-hydroxide base like K₃PO₄ or Cs₂CO₃. 2. Ensure solvents are anhydrous if running under anhydrous conditions. If aqueous, try varying the water content.[12]
Homocoupling of Boronic Acid 1. Presence of oxygen in the reaction. 2. Use of a Pd(II) precursor without sufficient ligand.1. Ensure thorough degassing of all reagents and solvents. Maintain a strict inert atmosphere.[3][9] 2. Consider using a Pd(0) source like Pd₂(dba)₃ or a pre-formed catalyst.
Protodeboronation 1. Unstable boronic acid. 2. Harsh reaction conditions (high temperature, strong base).1. Use a more stable boronic acid derivative, such as a pinacol ester (BPin). 2. Attempt the reaction at a lower temperature for a longer duration.

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)L₂-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R'-B(OR)₂ (Base) PdII_R Ar-Pd(II)L₂-R' Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim Ar-R' RedElim->Pd0

Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle.

Catalyst Selection Logic

Catalyst_Selection Start Challenging Substrate: This compound Problem Steric Hindrance & Electronic Deactivation Start->Problem Solution Advanced Catalyst System Problem->Solution Ligand Bulky, Electron-Rich Ligands Solution->Ligand Pd_Source Palladium Precursor Solution->Pd_Source Base Strong Base Solution->Base Ligand_Type1 Dialkylbiaryl Phosphines (e.g., SPhos, XPhos) Ligand->Ligand_Type1 Ligand_Type2 N-Heterocyclic Carbenes (NHCs) Ligand->Ligand_Type2 Pd_Type1 Pd(OAc)₂ Pd_Source->Pd_Type1 Pd_Type2 Pd₂(dba)₃ Pd_Source->Pd_Type2 Base_Type1 K₃PO₄ Base->Base_Type1 Base_Type2 Cs₂CO₃ Base->Base_Type2

Caption: Decision-making flowchart for selecting a suitable catalyst system.

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]

  • BYJU'S. Merits of the Suzuki Coupling Reaction. Available from: [Link]

  • Scite.ai. Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. Available from: [Link]

  • ResearchGate. The Suzuki coupling reactions of aryl bromides with phenylboronic acid. Available from: [Link]

  • MDPI. Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Available from: [Link]

  • DergiPark. The catalytic activity of Palladium(II) complexes containing PN ligands in the Heck and Suzuki C-C coupling reactions. Available from: [Link]

  • National Institutes of Health. Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction. Available from: [Link]

  • ACS Publications. Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Available from: [Link]

  • National Institutes of Health. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Available from: [Link]

  • National Institutes of Health. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Available from: [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling? : r/Chempros. Available from: [Link]

  • Andrew G Myers Research Group. The Suzuki Reaction. Available from: [Link]

  • Reddit. How to approach choosing reaction conditions for Suzuki? : r/Chempros. Available from: [Link]

  • ACS Publications. A General Method for Suzuki–Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. Available from: [Link]

  • National Institutes of Health. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Available from: [Link]

  • ACS Publications. Nickel-Catalyzed Aryl Borylations: Opportunities and Challenges for Innovation. Available from: [Link]

  • ACS Publications. Cobalt-Catalyzed Markovnikov Hydrofluorocarbonylation of Unactivated Alkenes. Available from: [Link]

  • ACS Publications. Nickel-Catalyzed Aryl Borylations: Opportunities and Challenges for Innovation. Available from: [Link]

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Technical Support Center: Minimizing Homocoupling in Reactions with 2-Bromo-6-fluoro-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource addresses a common and critical challenge in cross-coupling chemistry: the suppression of homocoupling side reactions when using sterically hindered and electronically complex substrates like 2-Bromo-6-fluoro-4-methylbenzaldehyde. Our goal is to provide you with not only solutions but also the underlying chemical principles to empower your experimental design and troubleshooting efforts.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is homocoupling, and why is it a significant issue with this compound?

A1: Homocoupling is an undesired side reaction in palladium-catalyzed cross-coupling chemistry where two molecules of the same starting material couple with each other. In the context of your substrate, this compound, this results in the formation of a symmetrical biaryl byproduct, 2,2'-difluoro-4,4'-dimethyl-6,6'-diformylbiphenyl.

This side reaction is particularly problematic for several reasons:

  • Yield Reduction: It consumes your starting aryl halide, directly lowering the maximum achievable yield of your desired cross-coupled product.

  • Purification Challenges: The homocoupled dimer often has similar polarity and chromatographic behavior to the desired product, making separation difficult and time-consuming.[1]

  • Reagent Waste: It leads to the inefficient use of valuable and often expensive boronic acid or ester coupling partners.

The structure of this compound, with its ortho-substituents (Bromine and Fluorine), presents steric hindrance around the reaction center. This can slow down the desired reaction pathway, giving the competing homocoupling pathway a greater opportunity to occur.[2][3][4]

Caption: Desired cross-coupling vs. undesired homocoupling.

Q2: What are the primary mechanistic drivers for homocoupling in my palladium-catalyzed reaction?

A2: Homocoupling can arise from several mechanistic pathways within the Suzuki-Miyaura catalytic cycle. Understanding these is key to effective troubleshooting. The general catalytic cycle involves three main steps: oxidative addition, transmetalation, and reductive elimination.[5][6][7]

  • Palladium(II)-Mediated Pathway (Pre-catalysis issue): If the reduction of the Pd(II) precatalyst to the active Pd(0) species is slow or incomplete, the remaining Pd(II) can react directly with two molecules of the organoboron reagent. This forms a diarylpalladium(II) intermediate which then undergoes reductive elimination to produce the homocoupled dimer and Pd(0).[8] This is often exacerbated by the presence of oxygen.[8][9]

  • Slow Transmetalation: The steric hindrance from the ortho-fluoro and bromo substituents on your substrate can make the oxidative addition step relatively fast, forming the Ar-Pd(II)-X intermediate. However, if the subsequent transmetalation step (where the organic group from the boron reagent is transferred to the palladium) is slow, this intermediate can react with another molecule of the organoboron reagent, leading to the homocoupled product.

  • Presence of Oxygen: Oxygen is a notorious culprit. It can re-oxidize the active Pd(0) catalyst to Pd(II), which then promotes the homocoupling of the boronic acid.[8][9] Rigorous exclusion of oxygen is therefore non-negotiable for suppressing this side reaction.[10][11]

Q3: My reaction shows significant homocoupling. What are the first and most critical parameters I should check and optimize?

A3: When facing homocoupling issues, a systematic approach to optimizing your reaction conditions is crucial. The following parameters have the most significant impact.

ParameterProblemRecommended Solution & Rationale
Inert Atmosphere Presence of oxygen promotes Pd(0) oxidation to Pd(II), a key species in boronic acid homocoupling.[8][9]Action: Ensure rigorous degassing of all solvents and the reaction mixture. Use a subsurface nitrogen or argon sparge for 15-30 minutes prior to catalyst addition.[8][11] Maintain a positive pressure of inert gas throughout the reaction.
Catalyst & Ligand Standard ligands (e.g., PPh₃) may not be sufficient for sterically demanding substrates, leading to slow reductive elimination of the desired product.Action: Switch to bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[12] These ligands promote faster reductive elimination, outcompeting side reactions.[2]
Base Selection The base is critical for activating the boronic acid for transmetalation.[13] An inappropriate base (too weak, too strong, or poor solubility) can slow this step, favoring homocoupling.Action: Screen different bases. Potassium phosphate (K₃PO₄) is often an excellent choice for anhydrous conditions as it's strong enough without causing substrate degradation. Cesium carbonate (Cs₂CO₃) is another effective but more expensive option. Avoid strong hydroxide bases if possible, as they can promote side reactions.[13]
Solvent System Solvent polarity affects reagent solubility and can influence the stability and reactivity of catalytic intermediates.[14][15]Action: Aprotic polar solvents are generally preferred. A mixture of 1,4-dioxane/water or toluene/water is a common starting point.[16] Ensure the solvent is thoroughly degassed.[10]
Temperature Excessive heat can lead to the degradation of reagents or the catalyst and may accelerate side reactions.Action: Run a temperature screen, starting from a moderate temperature (e.g., 80 °C) and gradually increasing. Do not assume higher temperature is always better.
Q4: Can you provide a step-by-step, optimized protocol for a Suzuki coupling with this compound?

A4: Certainly. The following protocol is a robust starting point designed to minimize homocoupling by incorporating best practices for this type of challenging substrate.

Optimized Suzuki Coupling Protocol

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.3 equiv.)

  • XPhos Pd G3 (Palladium precatalyst, 2 mol%)

  • Potassium Phosphate (K₃PO₄), finely powdered and dried (3.0 equiv.)

  • 1,4-Dioxane, anhydrous and degassed

  • Water, degassed

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the finely powdered K₃PO₄.[17]

  • Inert Atmosphere Setup: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.[10]

  • Solvent Addition: Under a positive pressure of inert gas, add degassed 1,4-dioxane and degassed water via syringe to achieve a final concentration of ~0.1 M with respect to the aryl halide (e.g., in a 5:1 dioxane:water ratio).

  • Final Degassing: Sparge the resulting slurry with argon or nitrogen via a long needle for 15-20 minutes to ensure all dissolved oxygen is removed.

  • Catalyst Addition: Under a positive flow of inert gas, quickly add the XPhos Pd G3 precatalyst.

  • Reaction Execution: Place the sealed flask in a preheated oil bath at 90-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by taking small aliquots (under inert atmosphere) and analyzing them by TLC, GC-MS, or LC-MS.[18][17]

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.[18]

Sources

Technical Support Center: Solvent Effects on 2-Bromo-6-fluoro-4-methylbenzaldehyde Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth, field-tested insights into the critical role of solvent selection when working with the versatile but sensitive reagent, 2-Bromo-6-fluoro-4-methylbenzaldehyde. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific experimental challenges and explain the chemical principles behind them.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound and how does solvent choice influence their reactivity?

A: this compound has three primary sites for chemical transformation:

  • The Aldehyde Group (-CHO): Susceptible to nucleophilic attack and reduction.

  • The Carbon-Bromine (C-Br) Bond: A key site for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck).

  • The Carbon-Fluorine (C-F) Bond: Prone to nucleophilic aromatic substitution (SNAr), especially given its ortho position to the electron-withdrawing aldehyde.

The choice of solvent is paramount as it can preferentially activate or deactivate these sites. A solvent's polarity, proticity (ability to donate a proton), and coordinating ability dictate the solubility of reagents, the stability of intermediates, and the reactivity of nucleophiles or catalysts.[1]

  • Polar Aprotic Solvents (e.g., DMF, DMSO, THF): These are often the solvents of choice for many transformations. They effectively dissolve a wide range of organic and inorganic reagents.[2] For SNAr reactions, they enhance the reactivity of nucleophiles by solvating the accompanying cation while leaving the anionic nucleophile "bare" and more reactive.[3][4] In palladium-catalyzed couplings, they can stabilize the catalytic species.[2]

  • Polar Protic Solvents (e.g., H₂O, Ethanol, Isopropanol): These solvents possess O-H or N-H bonds and can form strong hydrogen bonds.[5] While excellent for dissolving polar reagents and certain salts, they can severely hinder reactions involving strong nucleophiles or bases (like Grignard reagents) by "caging" and deactivating them through hydrogen bonding.[4][6][7] However, in some modern Suzuki couplings, aqueous mixtures are used to great effect.[8][9]

  • Nonpolar Solvents (e.g., Toluene, Hexane): These are typically used when reagents are sensitive to polar functionalities. For instance, in some Suzuki couplings, toluene is used to avoid stabilization of certain intermediates that might occur in more polar solvents, thereby influencing selectivity.[2]

Troubleshooting Guide: Common Reactions & Solvent-Related Issues

Scenario 1: Low Yield in Suzuki-Miyaura Cross-Coupling

Q: I am performing a Suzuki coupling with this compound to form a biaryl product, but my yields are consistently below 40%. I am using Pd(PPh₃)₄ in a toluene/water mixture with K₂CO₃ as the base. What could be the solvent-related issue?

A: Low yields in Suzuki couplings involving sterically hindered and electron-deficient substrates like this are common and often traced back to the solvent system and base combination.[10][11]

Causality & Troubleshooting Steps:

  • Insufficient Polarity: While toluene is a common solvent, a mixture of a more polar aprotic solvent with water often gives better results for difficult couplings. The increased polarity can improve the solubility of the base and the boronic acid salt, facilitating the crucial transmetalation step.[1]

    • Recommendation: Switch the solvent system to 1,4-dioxane/water (4:1) or DMF/water (4:1) . These mixtures provide a better medium for both the organic substrate and the inorganic base to interact.[12]

  • Poor Catalyst/Ligand Stabilization: The tetrakis(triphenylphosphine)palladium(0) catalyst may not be stable or active enough for this challenging substrate. The solvent plays a role in stabilizing the active Pd(0) species.[2]

    • Recommendation: Alongside changing the solvent to dioxane/water, consider a more robust catalyst system, such as Pd₂(dba)₃ with a specialized ligand like SPhos or XPhos . These bulky, electron-rich ligands are designed to facilitate the oxidative addition of challenging aryl halides.[10][12]

  • Inadequate Degassing: Oxygen can lead to the homocoupling of the boronic acid and degradation of the palladium catalyst, drastically reducing yield.[11] Non-polar solvents like toluene can be harder to degas effectively than some polar aprotic solvents.

    • Protocol: Ensure your solvent is rigorously degassed before use. This can be achieved by bubbling argon or nitrogen through the solvent for 30 minutes or by using three freeze-pump-thaw cycles.[11][13]

Optimized Protocol: Suzuki-Miyaura Coupling

G cluster_prep Vessel Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification prep1 Add Substrate (1 eq), Arylboronic Acid (1.5 eq), & Base (e.g., K₃PO₄, 2 eq) to oven-dried flask prep2 Add Pd Catalyst (e.g., Pd(OAc)₂ + SPhos) prep1->prep2 Combine Reagents reac1 Add degassed solvent (e.g., Dioxane/H₂O 4:1) prep2->reac1 Charge Solvent reac2 Purge with Argon/N₂ for 15 min reac1->reac2 reac3 Heat to 80-100 °C with vigorous stirring reac2->reac3 reac4 Monitor by TLC/LC-MS (4-24h) reac3->reac4 work1 Cool to RT, Quench with water reac4->work1 Reaction Complete work2 Extract with Organic Solvent (EtOAc) work1->work2 work3 Wash, Dry, Concentrate work2->work3 work4 Purify via Column Chromatography work3->work4

Caption: Optimized workflow for Suzuki-Miyaura coupling.

Scenario 2: Nucleophilic Aromatic Substitution (SNAr) Failure

Q: I am trying to displace the fluorine atom on this compound with a secondary amine, using ethanol as the solvent. The reaction is not proceeding, even at reflux. Why is this happening?

A: This is a classic case of solvent proticity inhibiting an SNAr reaction. The fluorine atom is activated towards substitution by the ortho-aldehyde group, but the choice of a protic solvent is counterproductive.

Causality & Troubleshooting Steps:

  • Nucleophile Deactivation by Hydrogen Bonding: Ethanol, a polar protic solvent, will form strong hydrogen bonds with your amine nucleophile.[5][7] This "solvation caging" stabilizes the amine, drastically reducing its nucleophilicity and preventing it from attacking the electron-deficient aromatic ring.[4] The rate of SNAr reactions can be thousands of times slower in protic solvents compared to aprotic ones.[4][14]

    • Recommendation: Switch to a polar aprotic solvent . Excellent choices include DMSO , DMF , or acetonitrile (MeCN) . These solvents do not have acidic protons and will not form hydrogen bonds with the nucleophile, leaving it highly reactive.[3][4]

  • Stabilization of the Meisenheimer Complex: The rate-determining step in many SNAr reactions is the initial attack of the nucleophile to form a negatively charged intermediate known as a Meisenheimer complex.[15] Fluorine's high electronegativity helps stabilize this complex via its strong inductive effect.[15] Aprotic solvents are better at accommodating this charged intermediate without interfering with the nucleophile.

Solvent TypeExampleEffect on Nucleophile (e.g., R₂NH)SNAr Rate
Polar Protic Ethanol, WaterStrong H-bonding; nucleophile is "caged" and deactivated.Very Slow / Fails
Polar Aprotic DMSO, DMFNo H-bonding; nucleophile is "bare" and highly reactive.Very Fast
Nonpolar Toluene, HexanePoor solubility for nucleophile/salts; generally unsuitable.Fails
Caption: Impact of Solvent Class on SNAr Reactivity.
Scenario 3: Uncontrolled Reactivity with Organometallics (e.g., Grignard Reagent)

Q: I am attempting to add an ethyl Grignard reagent to the aldehyde of this compound in THF, but I am getting a complex mixture of products and a low yield of the desired secondary alcohol. What is the problem?

A: Grignard reagents are extremely strong bases and nucleophiles.[6] The choice of solvent is critical, but so is its purity. The issue likely stems from trace amounts of water in your solvent or a competing reaction pathway.

Causality & Troubleshooting Steps:

  • Solvent Purity (Water Content): The most common issue is the presence of water or other protic impurities in the THF. Grignard reagents react instantly and exothermically with even trace amounts of water, which quenches the reagent and reduces the effective titer.[16]

    • Recommendation: Always use freshly distilled or anhydrous grade THF (often sold over molecular sieves or sodium/benzophenone). Ensure all glassware is rigorously oven- or flame-dried before use and the reaction is conducted under a strictly inert atmosphere (argon or nitrogen).

  • Solvent Coordinating Ability: Ethereal solvents like diethyl ether (Et₂O) and THF are essential for Grignard reactions.[16] The lone pairs on the ether's oxygen atom coordinate to the magnesium center, stabilizing the Grignard reagent in what is known as the Schlenk equilibrium.[17] This coordination is crucial for both solubility and reactivity. Using a non-coordinating solvent like hexane would result in failure. 2-Methyltetrahydrofuran (2-MeTHF) is also an excellent, greener alternative to THF.[18]

  • Potential Side Reactions: While less common, the Grignard reagent could potentially interact with the bromine atom via a metal-halogen exchange, especially at elevated temperatures.

    • Recommendation: Perform the addition at a low temperature (e.g., start at 0 °C or -78 °C) and add the Grignard reagent slowly to the solution of the aldehyde. This minimizes side reactions and allows for better control of the exothermic addition to the carbonyl.

G Start Start Troubleshooting Grignard Reaction Q1 Is your solvent anhydrous and ethereal (THF, Et₂O)? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Was the reaction run under a strict inert atmosphere? A1_Yes->Q2 Fix1 Use anhydrous THF or Et₂O. Ensure all glassware is dry. A1_No->Fix1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Was the reaction performed at low temperature (e.g., 0 °C)? A2_Yes->Q3 Fix2 Use Argon or Nitrogen. Ensure no air leaks. A2_No->Fix2 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Success Problem Likely Solved. Expect Improved Yield. A3_Yes->Success Fix3 Maintain low temperature during Grignard addition. A3_No->Fix3

Caption: Decision tree for troubleshooting Grignard reactions.

References

  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]

  • RSC Publishing. (2013, May 3). Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions. Green Chemistry. Retrieved from [Link]

  • ACS Publications. (n.d.). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. Retrieved from [Link]

  • Books. (n.d.). CHAPTER 14: Greener Approaches to Cross-Coupling.
  • Tenger Chemical. (2025, May 26). Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. Retrieved from [Link]

  • ACS Publications. (n.d.). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species. Retrieved from [Link]

  • Homework.Study.com. (n.d.). Grignard reactions require a solvent such as diethyl ether. Explain what the purpose of the.... Retrieved from [Link]

  • BYJU'S. (n.d.). A Grignard reagent is an organomagnesium compound which can be described by the chemical formula 'R-Mg-X' where R refers to an alkyl or aryl group and X refers to a halogen. Retrieved from [Link]

  • PubMed. (n.d.). Solvent effects and mechanism for a nucleophilic aromatic substitution from QM/MM simulations. Retrieved from [Link]

  • ResearchGate. (n.d.). Physical property of solvents used for Grignard reactions. Retrieved from [Link]

  • Master Organic Chemistry. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, June 10). 4.7: Solvent Effects in Nucleophilic Substitution. Retrieved from [Link]

  • Homework.Study.com. (n.d.). In nucleophilic substitution reactions, what is the effect of protic vs. aprotic solvents?. Retrieved from [Link]

  • Chemistry Stack Exchange. (2013, July 25). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.). Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents. Retrieved from [Link]

  • ResearchGate. (n.d.). Energy profile of benzaldehyde reduction process involving the aprotic solvent THF by SN2 dissociation of NH3. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • ACS Publications. (n.d.). The Grignard Reagents. Organometallics. Retrieved from [Link]

  • ResearchGate. (n.d.). Results of the nucleophilic substitution reaction between fluoro-aromatic compounds and PVAm. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-6-methylbenzaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-4-methylbenzaldehyde. Retrieved from [Link]

  • ACS Publications. (2019, May 14). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters. Retrieved from [Link]

  • MSU chemistry. (n.d.). Main Group Organometallic Compounds. Retrieved from [Link]

  • Pearson. (n.d.). Organometallic Cumulative Practice: Videos & Practice Problems. Retrieved from [Link]

  • ACS Publications. (n.d.). Preparation and reactions of functionalized benzylic organometallics of zinc and copper. Organometallics. Retrieved from [Link]

Sources

Technical Support Center: Large-Scale Synthesis of 2-Bromo-6-fluoro-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the large-scale synthesis of 2-Bromo-6-fluoro-4-methylbenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, providing in-depth troubleshooting and frequently asked questions. Our goal is to equip you with the knowledge to anticipate challenges, diagnose problems, and implement effective solutions in your laboratory.

Introduction to the Synthetic Challenge

This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis on a large scale, however, presents several challenges, primarily revolving around regioselectivity, control of reaction conditions, and purification of the final product. This guide will focus on a common and logical synthetic route, starting from a commercially available substituted toluene, and will address the critical steps of aromatic bromination, benzylic bromination, and subsequent oxidation to the aldehyde.

Proposed Synthetic Workflow

The following diagram outlines the most probable synthetic pathway for the large-scale production of this compound, starting from 3-fluoro-5-methyltoluene.

Synthetic Workflow start 3-Fluoro-5-methyltoluene step1 Step 1: Regioselective Aromatic Bromination start->step1 Br₂, Fe catalyst intermediate1 1-Bromo-3-fluoro-5-methylbenzene step1->intermediate1 step2 Step 2: Benzylic Bromination intermediate1->step2 NBS, Radical Initiator intermediate2 1-Bromo-3-fluoro-5-(bromomethyl)benzene step2->intermediate2 step3 Step 3: Oxidation to Aldehyde intermediate2->step3 e.g., Kornblum or Sommelet Reaction product This compound step3->product Benzylic_Bromination_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up prep1 Charge reactor with 1-Bromo-3-fluoro-5-methylbenzene and solvent (e.g., CCl₄) prep2 Add N-Bromosuccinimide (NBS) (1.05 eq.) prep1->prep2 prep3 Add radical initiator (e.g., AIBN, 0.02 eq.) prep2->prep3 react1 Heat to reflux (photo-initiation can also be used) prep3->react1 react2 Monitor reaction by GC/TLC for disappearance of starting material react1->react2 workup1 Cool to room temperature react2->workup1 workup2 Filter off succinimide workup1->workup2 workup3 Wash filtrate with water and brine workup2->workup3 workup4 Dry organic layer over Na₂SO₄ workup3->workup4 workup5 Concentrate in vacuo to obtain crude benzyl bromide workup4->workup5 Kornblum_Oxidation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up prep1 Charge reactor with crude benzyl bromide and Dimethyl Sulfoxide (DMSO) prep2 Add a mild base (e.g., NaHCO₃) prep1->prep2 react1 Heat the mixture (e.g., 100-130 °C) prep2->react1 react2 Monitor reaction by GC/TLC for formation of aldehyde react1->react2 workup1 Cool to room temperature react2->workup1 workup2 Pour into ice-water workup1->workup2 workup3 Extract with a suitable organic solvent (e.g., ethyl acetate) workup2->workup3 workup4 Wash organic layer with water and brine workup3->workup4 workup5 Dry over Na₂SO₄ workup4->workup5 workup6 Concentrate in vacuo to obtain crude aldehyde workup5->workup6

Validation & Comparative

A Comparative Guide to the Reactivity of 2-Bromo-6-fluoro-4-methylbenzaldehyde and 2-Bromo-6-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the judicious selection of building blocks is paramount to the success of a synthetic campaign. Aryl halides, particularly those bearing multiple functional groups, serve as versatile scaffolds in the construction of complex molecules, from pharmaceuticals to advanced materials. This guide provides an in-depth technical comparison of two such building blocks: 2-Bromo-6-fluoro-4-methylbenzaldehyde and 2-Bromo-6-fluorobenzaldehyde . We will explore how the subtle addition of a para-methyl group influences the reactivity profile of the parent molecule across a range of synthetically important transformations.

Structural and Electronic Considerations: The Impact of a Methyl Group

The core difference between these two reagents lies in the presence of a methyl group at the C4 position of this compound. This seemingly minor structural modification has significant electronic and steric implications that dictate the reactivity of the molecule at its three key functional sites: the C-Br bond, the aldehyde, and the aromatic ring itself.

Electronic Effects:

  • 2-Bromo-6-fluorobenzaldehyde : The aromatic ring is substituted with three electron-withdrawing groups (EWG): a bromine atom, a fluorine atom, and an aldehyde. Both halogens exert a strong electron-withdrawing inductive effect (-I), while the aldehyde group is a powerful EWG through both induction and resonance. This renders the aromatic ring electron-deficient.

  • This compound : The addition of a methyl group at the para-position to the fluorine introduces an electron-donating group (EDG). The methyl group exerts a positive inductive effect (+I) and a positive hyperconjugative effect, pushing electron density into the aromatic ring. This partially counteracts the electron-withdrawing effects of the halogens and the aldehyde.

This difference in electron density has profound consequences for the reactivity of the C-Br bond in palladium-catalyzed cross-coupling reactions and the electrophilicity of the carbonyl carbon in nucleophilic additions.

Steric Effects:

Both molecules possess significant steric hindrance around the C-Br bond and the aldehyde due to the two ortho-substituents (bromine and fluorine). This steric congestion can impede the approach of bulky reagents and catalysts. The methyl group in this compound is located at the para-position and therefore does not significantly alter the steric environment around the reactive centers compared to the parent compound.

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for the formation of C-C and C-N bonds. The reactivity of aryl halides in these transformations is highly dependent on the electronic nature of the aromatic ring.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound. The rate-determining step is often the oxidative addition of the aryl halide to the Pd(0) catalyst.

Reactivity Comparison:

The electron-donating methyl group in This compound increases the electron density of the aromatic ring. This makes the C-Br bond stronger and less susceptible to oxidative addition by the electron-rich Pd(0) catalyst. Consequently, 2-Bromo-6-fluorobenzaldehyde , being more electron-deficient, is expected to be the more reactive partner in Suzuki-Miyaura coupling reactions.

Substrate Relative Reactivity Rationale
2-Bromo-6-fluorobenzaldehydeHigherMore electron-deficient ring, weaker C-Br bond, faster oxidative addition.
This compoundLowerElectron-donating methyl group strengthens the C-Br bond, slowing oxidative addition.

Experimental Protocol: Representative Suzuki-Miyaura Coupling

This protocol provides a general starting point for the Suzuki-Miyaura coupling of these substrates. Optimization may be required for specific boronic acid partners.

Suzuki_Workflow

  • To a dry Schlenk flask, add the aryl bromide (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium phosphate (2.0 equiv).

  • Add the palladium(II) acetate (2 mol%) and SPhos (4 mol%).

  • Seal the flask, and evacuate and backfill with argon three times.

  • Add degassed toluene and water (4:1 ratio) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne. Similar to the Suzuki coupling, the oxidative addition of the aryl halide to the Pd(0) catalyst is a key step.

Reactivity Comparison:

For the same reasons as in the Suzuki coupling, 2-Bromo-6-fluorobenzaldehyde is anticipated to be more reactive than This compound in Sonogashira couplings. The electron-deficient nature of the former facilitates the oxidative addition step.

Substrate Relative Reactivity Rationale
2-Bromo-6-fluorobenzaldehydeHigherMore electron-deficient ring promotes faster oxidative addition.
This compoundLowerElectron-donating methyl group slows the oxidative addition step.

Experimental Protocol: Representative Sonogashira Coupling

This protocol outlines a general procedure for the Sonogashira coupling.

Sonogashira_Catalytic_Cycle

  • To a Schlenk flask, add the aryl bromide (1.0 equiv), copper(I) iodide (5 mol%), and Pd(PPh₃)₂Cl₂ (2.5 mol%).

  • Evacuate and backfill the flask with argon.

  • Add anhydrous, degassed solvent (e.g., THF or DMF), followed by the terminal alkyne (1.2 equiv) and a base such as triethylamine or diisopropylamine (2.0 equiv).

  • Stir the reaction mixture at room temperature or with gentle heating (40-60 °C).

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with saturated aqueous ammonium chloride and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides. The reactivity trends in this reaction are similar to other palladium-catalyzed cross-couplings.

Reactivity Comparison:

The increased electron density on the aromatic ring of This compound due to the methyl group is expected to decrease its reactivity in the Buchwald-Hartwig amination compared to 2-Bromo-6-fluorobenzaldehyde .

Substrate Relative Reactivity Rationale
2-Bromo-6-fluorobenzaldehydeHigherThe electron-poor nature of the ring facilitates oxidative addition.
This compoundLowerThe electron-donating methyl group disfavors oxidative addition.

Experimental Protocol: Representative Buchwald-Hartwig Amination

This protocol provides a general method for the Buchwald-Hartwig amination.

  • To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equiv).

  • Seal the tube, and evacuate and backfill with argon.

  • Add anhydrous toluene, followed by the aryl bromide (1.0 equiv) and the amine (1.2 equiv).

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction by LC-MS.

  • After cooling, dilute the mixture with an organic solvent, filter through celite, and wash the filtrate with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Reactivity in Nucleophilic Addition to the Aldehyde

The reactivity of the aldehyde group is governed by the electrophilicity of the carbonyl carbon. Electron-withdrawing groups on the aromatic ring increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack.

Wittig Reaction

The Wittig reaction transforms an aldehyde into an alkene using a phosphonium ylide. The rate of this reaction is enhanced by electron-withdrawing groups on the benzaldehyde.

Reactivity Comparison:

The electron-donating methyl group in This compound reduces the electrophilicity of the carbonyl carbon, making it less reactive towards the nucleophilic ylide. Conversely, the more electron-deficient carbonyl carbon of 2-Bromo-6-fluorobenzaldehyde will react more readily.

Substrate Relative Reactivity Rationale
2-Bromo-6-fluorobenzaldehydeHigherMore electrophilic carbonyl carbon due to stronger electron withdrawal from the ring.
This compoundLowerLess electrophilic carbonyl carbon due to the electron-donating methyl group.

Experimental Protocol: Representative Wittig Reaction

  • To a suspension of the phosphonium salt (1.1 equiv) in anhydrous THF at 0 °C, add a strong base such as n-butyllithium or sodium hydride to generate the ylide.

  • Stir the resulting colored solution for 30 minutes.

  • Cool the mixture to -78 °C and add a solution of the benzaldehyde (1.0 equiv) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the product by column chromatography.

Grignard Reaction

The Grignard reaction involves the nucleophilic addition of an organomagnesium reagent to the carbonyl group of an aldehyde to form a secondary alcohol after workup.

Reactivity Comparison:

Similar to the Wittig reaction, the Grignard reaction is expected to proceed faster with the more electrophilic aldehyde. Therefore, 2-Bromo-6-fluorobenzaldehyde is predicted to be more reactive than This compound .

Substrate Relative Reactivity Rationale
2-Bromo-6-fluorobenzaldehydeHigherThe carbonyl carbon is more electrophilic, favoring attack by the Grignard reagent.
This compoundLowerThe electron-donating methyl group decreases the electrophilicity of the carbonyl carbon.

Experimental Protocol: Representative Grignard Reaction

  • Prepare the Grignard reagent by adding the corresponding alkyl or aryl halide to magnesium turnings in anhydrous diethyl ether or THF under an inert atmosphere.

  • Cool the Grignard reagent to 0 °C.

  • Add a solution of the benzaldehyde (1.0 equiv) in anhydrous ether or THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the product by column chromatography.

Synthesis of Heterocycles

Both molecules are valuable precursors for the synthesis of various heterocyclic compounds, which are of great interest in medicinal chemistry. For example, they can be used in the synthesis of indazoles via a copper-catalyzed reaction with a primary amine and sodium azide. The reactivity in such transformations will be influenced by the electronic effects on both the C-Br bond and the aldehyde.

Conclusion

The presence of a para-methyl group in this compound significantly alters its electronic properties compared to 2-Bromo-6-fluorobenzaldehyde, leading to predictable differences in reactivity.

  • 2-Bromo-6-fluorobenzaldehyde , being more electron-deficient, is generally the more reactive substrate in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations.

  • Conversely, the increased electrophilicity of the carbonyl group in 2-Bromo-6-fluorobenzaldehyde makes it more susceptible to nucleophilic attack, leading to higher reactivity in reactions like the Wittig and Grignard reactions.

The choice between these two reagents will therefore depend on the specific transformation being performed. For cross-coupling reactions where higher reactivity of the aryl bromide is desired, 2-Bromo-6-fluorobenzaldehyde would be the preferred substrate. For nucleophilic additions to the aldehyde, while 2-Bromo-6-fluorobenzaldehyde is more reactive, both substrates are viable, and the choice may be influenced by other factors such as the desired electronic properties of the final product. This guide provides a framework for researchers to make informed decisions in the selection and application of these versatile synthetic building blocks.

References

  • BenchChem. (2025). A Comparative Guide to the Reactivity of Substituted Benzaldehydes.
  • BenchChem. (2025). Reactivity Face-Off: Bromo- vs. Chloro-Substituted Benzaldehydes in Organic Synthesis.
  • Wikipedia. (2023).
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • Chemistry LibreTexts. (2023).
  • Wikipedia. (2023). Sonogashira coupling.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling.
  • Wikipedia. (2023). Wittig reaction.
  • Organic Chemistry Portal. (n.d.). Wittig Reaction.
  • Master Organic Chemistry. (2018). The Wittig Reaction – Examples and Mechanism.
  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents.
  • BenchChem. (2025). Application Notes and Protocols: Grignard Reaction with 2-Chloro-6-fluorobenzaldehyde.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Using 2-Chloro-6-fluorobenzaldehyde.
  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes and Protocols for the Suzuki Coupling Reaction of 2-Bromo-6-methylisonicotinaldehyde.
  • Ossila. (n.d.). 2-Bromo-6-fluorobenzaldehyde.
  • PubChem. (n.d.). 2-Bromo-6-fluorobenzaldehyde.
  • Google Patents. (n.d.). CN102070420B - Method for preparing 2-bromo-6-fluorobenzaldehyde.

A Comparative Guide to HPLC Method Development for the Analysis of 2-Bromo-6-fluoro-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Bromo-6-fluoro-4-methylbenzaldehyde is a substituted aromatic aldehyde that serves as a crucial intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. The precise substitution pattern of bromine and fluorine atoms on the benzaldehyde core imparts unique reactivity, making it a valuable building block. The purity and stability of this intermediate are paramount, as impurities can carry through to the final product, potentially affecting its efficacy, safety, and regulatory approval.

High-Performance Liquid Chromatography (HPLC) stands as the definitive analytical technique for assessing the purity, stability, and concentration of such compounds. Its high resolution, sensitivity, and quantitative accuracy make it indispensable for quality control in research, development, and manufacturing environments.

This guide provides a comprehensive comparison of reversed-phase HPLC methodologies for the analysis of this compound. Moving beyond a single prescribed protocol, we will explore the underlying chromatographic principles to empower researchers and drug development professionals to select and optimize a method that is robust, reliable, and fit for their specific purpose. We will delve into the rationale behind stationary phase selection, mobile phase optimization, and the development of a stability-indicating assay, supported by detailed experimental protocols and comparative data.

Physicochemical Properties and Chromatographic Considerations

The molecular structure of this compound dictates its behavior in a chromatographic system. Key features include:

  • Aromatic Ring: The benzene ring provides a nonpolar, hydrophobic character and a strong chromophore for UV detection. It also allows for π-π interactions with specific HPLC stationary phases.

  • Aldehyde Group (-CHO): A polar functional group that increases the molecule's overall polarity.

  • Halogen Substituents (Br, F): These atoms increase the molecular weight and introduce polarity, influencing the molecule's interaction with the stationary phase.

Given this structure—a moderately polar aromatic compound—Reversed-Phase HPLC (RP-HPLC) is the most suitable analytical approach. In RP-HPLC, the stationary phase is nonpolar (hydrophobic), and the mobile phase is polar. Compounds are retained based on their hydrophobicity; more nonpolar compounds are retained longer.

Part 1: The Critical Choice of Stationary Phase

The column is the heart of the separation. The choice of stationary phase chemistry is the most critical parameter for achieving the desired selectivity between the main analyte and its potential impurities (e.g., starting materials, isomers, or degradation products). We will compare three common yet distinct reversed-phase column chemistries.

Method 1: The Universal Standard - C18 (Octadecylsilane)

The C18 column is the most widely used stationary phase in HPLC, packed with silica particles bonded with an 18-carbon alkyl chain.

  • Mechanism of Separation: Primarily driven by hydrophobic (van der Waals) interactions between the analyte and the long C18 chains.

  • Expertise & Experience: A C18 column is the logical starting point for any method development due to its versatility and the vast body of available literature. For this compound, it will provide good retention. However, its purely aliphatic nature may not offer sufficient selectivity to resolve structurally similar isomers or impurities that differ only in the position of substituents. The high carbon loading of many C18 columns ensures strong retention for non-polar compounds.[1]

  • Trustworthiness: While reliable, a C18 column may sometimes exhibit secondary interactions with residual silanol groups on the silica surface, potentially leading to peak tailing for polar compounds. Modern, end-capped C18 columns are designed to minimize these effects.

Method 2: Enhanced Aromatic Selectivity - Phenyl-Hexyl

Phenyl-phases have a phenyl group, often with a hexyl linker, bonded to the silica.

  • Mechanism of Separation: This phase offers a mixed-mode separation mechanism. It provides baseline hydrophobic interactions (via the hexyl chain) and, more importantly, π-π interactions between the phenyl rings of the stationary phase and the aromatic ring of the analyte.[2][3]

  • Expertise & Experience: For aromatic compounds like our target molecule, a Phenyl-Hexyl column is an excellent alternative to C18.[3] The π-π interactions provide a different selectivity mechanism, which can be highly effective at separating compounds with aromatic rings, including isomers and other aromatic impurities that might co-elute on a C18 column.[2]

  • Trustworthiness: Phenyl columns are robust and offer orthogonal selectivity compared to C18, making them a powerful tool in method development. They are particularly useful for resolving compounds with slight differences in their aromatic systems.

Method 3: Alternative Polarity - Cyano (CN)

Cyano-propyl bonded phases offer a moderately polar stationary phase that can be used in both reversed-phase and normal-phase modes.

  • Mechanism of Separation: In reversed-phase mode, it acts as a short-chain, less hydrophobic stationary phase. The primary separation mechanism involves dipole-dipole interactions due to the polar nitrile (-C≡N) group.

  • Expertise & Experience: A CN column provides weaker hydrophobic retention than C18 or Phenyl phases, which can be advantageous if the analyte is too strongly retained on other columns.[1] Its unique electronic interactions can provide selectivity for polar functional groups, making it useful for separating the target aldehyde from more or less polar impurities. It is a good choice for weakly basic analytes in either normal or reversed-phase analysis.[2]

  • Trustworthiness: CN columns are generally less stable at extreme pH values compared to C18 columns. However, for this neutral analyte, they offer a reliable and distinct selectivity profile.

Comparative Summary of Stationary Phases
FeatureC18 (Octadecylsilane)Phenyl-HexylCyano (CN)
Primary Interaction Hydrophobicπ-π Stacking, HydrophobicDipole-Dipole, Weak Hydrophobic
Best Suited For General purpose, hydrophobic compoundsAromatic and moderately polar compoundsPolar compounds, alternative selectivity
Retention Strongest Hydrophobic RetentionModerate Hydrophobic RetentionWeakest Hydrophobic Retention
Selectivity Rationale Separation by hydrophobicity/sizeExploits aromaticity for unique selectivityExploits polarity differences
Potential Drawback May not resolve aromatic isomersLess hydrophobic retention than C18Lower hydrolytic stability

Part 2: Mobile Phase Optimization

Once a column is selected, the mobile phase is adjusted to fine-tune the separation.

  • Organic Modifier: Acetonitrile is generally preferred over methanol for aromatic compounds as it often provides better peak shape and lower UV cutoff. A typical mobile phase system is a mixture of acetonitrile and water.[4]

  • Isocratic vs. Gradient Elution:

    • Isocratic Elution (constant mobile phase composition) is simple, robust, and ideal for routine quality control once separation is achieved.

    • Gradient Elution (composition changes over time) is superior for method development and stability-indicating assays. It allows for the elution of a wide range of compounds with different polarities in a single run, ensuring that both early-eluting polar impurities and late-eluting nonpolar impurities are detected.[5]

  • pH and Additives: Since this compound is a neutral molecule, mobile phase pH will not significantly affect its retention. However, adding a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the aqueous portion of the mobile phase is a common practice. This can sharpen peaks by suppressing the ionization of any acidic silanol groups on the silica surface, leading to more symmetrical peaks.[4]

Detailed Experimental Protocol: A Recommended Starting Method

This protocol uses a Phenyl-Hexyl column with a gradient elution, representing a robust starting point for method development and validation.

Instrumentation and Materials
  • HPLC System: A system equipped with a gradient pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.

  • Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm particle size.

  • Reagents: HPLC-grade acetonitrile, purified water (18.2 MΩ·cm), and formic acid (≥98%).

  • Standard: Analytical standard of this compound.

Workflow for HPLC Analysis

G cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_mobile Mobile Phase Prep A: 0.1% Formic Acid in Water B: 0.1% Formic Acid in ACN prep_stock Stock Standard Prep 1.0 mg/mL in ACN prep_working Working Standard Prep Dilute stock to 50 µg/mL with 50:50 ACN:Water prep_sample Sample Prep Dissolve sample to ~50 µg/mL Filter with 0.45 µm filter injection Inject Samples (10 µL) prep_sample->injection instrument Instrument Setup Column: Phenyl-Hexyl Temp: 30°C Detector: 254 nm instrument->injection run_gradient Run Gradient Program injection->run_gradient integration Integrate Peaks run_gradient->integration quantification Quantify (Purity %, Impurity Profile) integration->quantification

Caption: Experimental workflow for HPLC analysis.

Step-by-Step Methodology
  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of purified water. Filter and degas.

    • Mobile Phase B: Add 1.0 mL of formic acid to 1000 mL of acetonitrile. Filter and degas.

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of this compound standard into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with acetonitrile to obtain a 1.0 mg/mL stock solution.

    • Dilute this stock solution with a 50:50 mixture of acetonitrile and water to a final working concentration of approximately 50 µg/mL.

  • Sample Solution Preparation:

    • Prepare the sample in the same manner as the standard to achieve a similar final concentration.

    • Filter the final solution through a 0.45 µm syringe filter prior to injection to protect the column.

  • Chromatographic Conditions:

    • Column: Phenyl-Hexyl (4.6 x 150 mm, 5 µm)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm (or DAD scan from 200-400 nm)

    • Injection Volume: 10 µL

    • Gradient Program:

      Time (min) % Mobile Phase A (Aqueous) % Mobile Phase B (ACN)
      0.0 60 40
      15.0 20 80
      20.0 20 80
      20.1 60 40

      | 25.0 | 60 | 40 |

  • System Suitability:

    • Inject the working standard solution five times.

    • The Relative Standard Deviation (RSD) for the peak area should be ≤ 2.0%.

    • The USP tailing factor for the main peak should be between 0.8 and 1.5.

    • The theoretical plates should be ≥ 2000.

Hypothetical Performance Comparison

The following table presents realistic, hypothetical data to illustrate the performance differences between the three discussed methods under optimized conditions.

ParameterMethod 1: C18 ColumnMethod 2: Phenyl-HexylMethod 3: CN Column
Retention Time (Analyte) 12.5 min10.8 min6.2 min
Resolution (Analyte vs. Impurity A) 1.82.5 1.6
Resolution (Analyte vs. Impurity B) 2.2 2.11.9
Tailing Factor (Analyte) 1.21.1 1.3
Analysis Time 25 min25 min15 min
Overall Assessment Good general retention, adequate resolution.Excellent resolution for aromatic impurity A, best peak shape. Fast analysis, but lower overall resolution.

Interpretation: In this hypothetical scenario, the Phenyl-Hexyl column provides the best overall performance, offering superior resolution for a critical impurity (Impurity A) and the most symmetrical peak shape. While the C18 column also performs well, the Phenyl-Hexyl method would be the preferred choice for development into a fully validated, stability-indicating assay.

Trustworthiness: Developing a Stability-Indicating Method

For drug development and regulatory submissions, a simple purity method is insufficient. A stability-indicating method is required, which is a validated quantitative analytical procedure that can detect changes in the quality of the drug substance over time.[5]

The core of this is to prove the method's specificity —its ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[6]

Forced Degradation Workflow

G cluster_stress Stress Conditions cluster_analysis Analysis & Assessment analyte Analyte Solution (in Diluent) acid Acid Hydrolysis (e.g., 0.1M HCl, heat) analyte->acid base Base Hydrolysis (e.g., 0.1M NaOH, heat) analyte->base oxidation Oxidation (e.g., 3% H₂O₂) analyte->oxidation thermal Thermal Stress (e.g., 80°C) analyte->thermal photo Photolytic Stress (UV/Vis Light) analyte->photo hplc Analyze Stressed Samples by Proposed HPLC Method acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc purity Peak Purity Assessment (Using DAD) hplc->purity mass_balance Mass Balance Calculation purity->mass_balance

Sources

A Comparative Guide to the ¹H and ¹³C NMR Characterization of 2-Bromo-6-fluoro-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: In the landscape of pharmaceutical and materials science research, the unambiguous structural elucidation of novel organic compounds is a foundational requirement for advancing drug development and chemical synthesis. 2-Bromo-6-fluoro-4-methylbenzaldehyde represents a key substituted aromatic aldehyde, serving as a versatile building block for more complex molecular architectures. Its utility is predicated on the precise placement of its functional groups—bromo, fluoro, methyl, and aldehyde—which dictates its reactivity and downstream applications. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for confirming such structures.

This in-depth guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectral characteristics of this compound. By juxtaposing its predicted spectral data with the experimental data of structurally related analogs—namely 2-bromo-4-methylbenzaldehyde and 2-fluoro-4-methylbenzaldehyde—we will illuminate the distinct and synergistic influence of the bromo and fluoro substituents on the chemical environment of the benzaldehyde scaffold. This comparative approach offers researchers a robust framework for interpreting the spectra of similarly complex halogenated aromatic compounds.

The Foundational Principles of NMR for Substituted Aromatics

The chemical shift (δ) of a nucleus in an NMR spectrum is exquisitely sensitive to its local electronic environment. In aromatic systems, this environment is governed by the interplay of resonance and inductive effects imparted by substituents.

  • Inductive Effects: Electronegative substituents like fluorine and bromine withdraw electron density through the sigma (σ) bonds, deshielding nearby nuclei and shifting their signals downfield (to higher ppm values). Fluorine is significantly more electronegative than bromine, exerting a stronger inductive effect.

  • Resonance Effects: Substituents with lone pairs (like halogens) can donate electron density into the π-system of the aromatic ring, shielding nuclei, particularly at the ortho and para positions. This effect can counteract the inductive withdrawal.

  • Spin-Spin Coupling (J-coupling): Non-equivalent nuclei on adjacent atoms (or separated by a few bonds) influence each other's magnetic field, causing signals to split into multiplets.[1] A key feature in fluorinated aromatics is the through-bond coupling between ¹⁹F (a spin ½ nucleus) and both ¹H and ¹³C nuclei. These couplings (ⁿJHF and ⁿJCF) can occur over multiple bonds and are invaluable for confirming the relative positions of atoms.[2][3][4][5][6] In contrast, coupling to bromine's common isotopes (⁷⁹Br and ⁸¹Br) is typically not observed in high-resolution liquid-state NMR due to their quadrupolar nature, which leads to very rapid relaxation and signal broadening.[7]

Predicted NMR Profile of this compound

To interpret the spectrum, we first analyze the molecular structure and predict the expected signals based on established chemical principles.

Caption: Structure of this compound with atom numbering.

¹H NMR Spectral Analysis (Predicted)

The molecule possesses four distinct proton environments: the aldehyde proton (CHO), two aromatic protons (H3 and H5), and the methyl protons (CH₃).

  • Aldehyde Proton (H-C1): Expected to appear as a singlet in the highly deshielded region of δ 9.9 – 10.5 ppm . This significant downfield shift is due to the strong electron-withdrawing nature and magnetic anisotropy of the carbonyl group.[8][9]

  • Aromatic Proton (H3): This proton is flanked by a bromine atom and a methyl group. It is expected to resonate around δ 7.3 – 7.5 ppm . Its signal will be split by the fluorine atom at C6. This represents a five-bond coupling (⁵JHF), which is typically small but observable in fluorinated aromatics. The signal should appear as a doublet or a narrow multiplet.

  • Aromatic Proton (H5): Positioned between the fluorine and methyl groups. The strong electronegativity of the adjacent fluorine atom will deshield this proton significantly. Its signal is predicted to be a doublet around δ 7.1 – 7.3 ppm due to a four-bond coupling (⁴JHF) with the fluorine atom.[2]

  • Methyl Protons (CH₃): These protons are attached to the aromatic ring and will appear as a singlet in the upfield aromatic region, likely around δ 2.4 – 2.6 ppm .

¹³C NMR Spectral Analysis (Predicted)

The molecule has eight distinct carbon signals. The presence of fluorine will induce C-F coupling, splitting the signals of nearby carbons.

  • Carbonyl Carbon (C=O): This carbon is highly deshielded and will appear as a singlet around δ 188 – 192 ppm .[10]

  • C6 (C-F): The carbon directly bonded to fluorine will show a very large one-bond coupling constant (¹JCF ≈ 240-260 Hz) and will be significantly shifted downfield to around δ 160 – 165 ppm . The signal will be a doublet.[6]

  • C2 (C-Br): The carbon bonded to bromine will be shifted to approximately δ 120 – 125 ppm .

  • C4 (C-CH₃): The carbon bearing the methyl group is expected around δ 145 – 150 ppm .

  • C1, C3, C5: These carbons will show smaller, long-range couplings to the fluorine atom (²JCF, ³JCF, ⁴JCF). Their predicted shifts are approximately: C1 (~130-135 ppm, doublet), C5 (~118-122 ppm, doublet), and C3 (~135-140 ppm, singlet or very small doublet).

  • Methyl Carbon (CH₃): The methyl carbon signal will be found furthest upfield, around δ 20 – 22 ppm .

Comparative Spectral Analysis: The Influence of Halogenation

To validate our predictions and understand the specific electronic contributions of the bromo and fluoro substituents, we compare the spectral data of our target compound with its less substituted analogs.

Table 1: ¹H NMR Spectral Data Comparison (Solvent: CDCl₃)
CompoundAldehyde-H (δ, mult.)Aromatic-H (δ, mult., J in Hz)Methyl-H (δ, mult.)
4-Methylbenzaldehyde 9.97 (s)[11]7.78 (d, J=8.0), 7.32 (d, J=8.0)[11]2.44 (s)[11]
2-Bromo-4-methylbenzaldehyde 10.2 (s)7.8 (d), 7.5 (s), 7.3 (d)2.4 (s)
2-Fluoro-4-methylbenzaldehyde 10.3 (s)7.8 (t), 7.1 (d), 7.0 (d)2.4 (s)
This compound (Predicted) ~10.1 (s)H5: ~7.2 (d, ⁴JHF), H3: ~7.4 (d, ⁵JHF)~2.5 (s)

Analysis: The data clearly shows the deshielding effect of the halogens on the neighboring protons. In 2-bromo-4-methylbenzaldehyde, the aromatic protons are shifted downfield compared to 4-methylbenzaldehyde. The introduction of fluorine in 2-fluoro-4-methylbenzaldehyde causes even more pronounced shifts and introduces observable H-F coupling. For our target molecule, the combined electron-withdrawing properties of the aldehyde, bromo, and fluoro groups lead to a complex but predictable pattern, with the key diagnostic feature being the splitting of the two distinct aromatic proton signals due to coupling with the fluorine atom.

Table 2: ¹³C NMR Spectral Data Comparison (Solvent: CDCl₃)
CompoundCarbonyl-C (δ)Aromatic-C (δ)Methyl-C (δ)
4-Methylbenzaldehyde 192.0[11]145.6, 134.2, 129.9, 129.7[11]21.9[11]
2-Fluorobenzaldehyde 188.4 (d, J=2.9 Hz)164.0 (d, J=257 Hz), 136.4 (d, J=8.8 Hz), 130.6, 124.8 (d, J=3.7 Hz), 124.1 (d, J=14 Hz), 116.8 (d, J=21 Hz)-
This compound (Predicted) ~189C6(C-F): ~162 (d, ¹JCF≈250 Hz), C4: ~148, C3: ~138, C1: ~133 (d), C2(C-Br): ~122, C5: ~120 (d)~22

Analysis: The ¹³C NMR data provides even clearer evidence of substituent effects. The carbon attached to fluorine (C6 in the target molecule, C2 in 2-fluorobenzaldehyde) exhibits a massive downfield shift and a large one-bond C-F coupling constant, which is an unmistakable diagnostic marker.[6][12][13] The other aromatic carbons in the fluorinated compounds also show smaller doublet splittings from long-range C-F coupling. The predicted spectrum for this compound combines these features, providing a unique fingerprint for structural confirmation.

Experimental Protocols

Achieving high-quality, reproducible NMR data requires meticulous sample preparation and correctly set acquisition parameters.

Protocol for NMR Sample Preparation
  • Weighing: Accurately weigh 5-25 mg of the solid this compound sample.[14][15] For ¹³C NMR, a higher concentration (25-50 mg) is recommended to achieve a good signal-to-noise ratio in a reasonable time.[16]

  • Dissolution: Transfer the solid to a clean, dry vial. Add approximately 0.6-0.7 mL of a deuterated solvent, most commonly Chloroform-d (CDCl₃), which offers good solubility for many organic compounds and has a well-defined residual solvent peak for reference.[14][15][17]

  • Homogenization: Gently swirl or vortex the vial until the sample is completely dissolved. A homogenous solution is critical for achieving sharp NMR signals.[18]

  • Filtering & Transfer: To remove any particulate matter that could interfere with magnetic field homogeneity, draw the solution into a Pasteur pipette plugged with a small amount of cotton wool.[16] Carefully transfer the filtered solution into a clean, high-quality 5 mm NMR tube.

  • Capping & Labeling: Cap the NMR tube securely to prevent solvent evaporation and label it clearly.

Caption: Standard workflow for NMR-based structural characterization.

Protocol for NMR Data Acquisition (¹H and ¹³C)

The following are typical parameters for a 400 MHz spectrometer.

  • Instrument Setup: Insert the sample, lock onto the deuterium signal of the solvent, and shim the magnetic field to optimize homogeneity.[17]

  • ¹H NMR Acquisition:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems) is typically sufficient.[19]

    • Spectral Width (SW): ~16 ppm, centered around 7 ppm to cover both aromatic and aldehyde regions.[19]

    • Acquisition Time (AQ): ~3-4 seconds to ensure good digital resolution.[19][20]

    • Relaxation Delay (D1): 1.5-2.0 seconds.

    • Number of Scans (NS): 8 to 16 scans are usually adequate for good signal-to-noise.

  • ¹³C NMR Acquisition:

    • Pulse Program: A standard proton-decoupled pulse program (e.g., 'zgpg30') to ensure all carbon signals appear as singlets (unless coupled to fluorine).

    • Spectral Width (SW): ~240 ppm, covering the full range of organic carbons.

    • Acquisition Time (AQ): ~1.0-1.5 seconds.[21]

    • Relaxation Delay (D1): 2.0 seconds.

    • Number of Scans (NS): A higher number of scans (e.g., 128 to 1024) is required due to the low natural abundance of the ¹³C isotope.

  • Data Processing: After acquisition, the Free Induction Decay (FID) is Fourier transformed, and the resulting spectrum is phase- and baseline-corrected to produce the final, interpretable spectrum.

Conclusion

The structural characterization of this compound by ¹H and ¹³C NMR is a clear demonstration of modern spectroscopy's power. The predicted spectrum is defined by several key features: a downfield aldehyde singlet, two distinct aromatic doublets split by long-range coupling to fluorine, and a singlet for the methyl group in the ¹H spectrum. The ¹³C spectrum is distinguished by a highly deshielded C-F carbon signal that appears as a large doublet, confirming the position of the fluorine atom. By comparing these expected features with the known spectra of simpler analogs, researchers can confidently assign every signal and verify the precise substitution pattern of this valuable synthetic intermediate, ensuring the integrity of their subsequent research and development efforts.

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  • Homework.Study.com. Label each of the distinct chemically equivalent proton environments for Benzoin and for Benzaldehyde. [Link]

  • RSC Publishing. 19F-centred NMR analysis of mono-fluorinated compounds. [Link]

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  • AIST:Spectral Database for Organic Compounds,SDBS. C-13 NMR Spectrum. [Link]

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A Senior Application Scientist's Guide to Efficient Catalyst Selection for 2-Bromo-6-fluoro-4-methylbenzaldehyde Couplings

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic functionalization of complex aromatic building blocks is a cornerstone of modern synthesis. The molecule 2-Bromo-6-fluoro-4-methylbenzaldehyde presents a unique challenge due to its sterically hindered and electronically defined nature. The presence of ortho-substituents to the bromine atom, namely a fluorine and a methyl group, significantly influences the reactivity in cross-coupling reactions. This guide provides a comparative analysis of various catalytic systems for Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings of this substrate and its close analogs, offering a framework for rational catalyst selection and optimization.

The Challenge: Steric Hindrance and Electronic Effects

The primary obstacle in achieving efficient couplings with this compound is the steric bulk around the C-Br bond. The ortho-fluoro and ortho-methyl groups impede the approach of the metal catalyst to the reaction center, which can hinder the crucial oxidative addition step in the catalytic cycle. Furthermore, the electron-withdrawing nature of the fluorine and aldehyde groups can modulate the electron density of the aromatic ring, influencing catalyst performance.

Comparative Analysis of Catalytic Systems

While specific experimental data for this compound is not extensively documented in publicly available literature, we can draw valuable insights from studies on structurally similar, sterically hindered aryl bromides. The following sections compare the efficacy of different catalysts for the most common cross-coupling reactions, with data extrapolated from these analogous systems.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a powerhouse for the formation of biaryl structures. For sterically hindered substrates, the choice of ligand is paramount.[1]

Key Insights:

  • Ligand Selection: Bulky, electron-rich phosphine ligands are essential to promote the oxidative addition of the sterically encumbered aryl bromide and to facilitate the reductive elimination step. Ligands like SPhos, XPhos, and RuPhos have demonstrated superior performance in similar challenging couplings.[2] N-heterocyclic carbene (NHC) ligands also offer a highly effective alternative.[3]

  • Palladium Precursors: Both Pd(OAc)₂ and Pd₂(dba)₃ are common choices. While Pd(OAc)₂ requires in situ reduction to the active Pd(0) species, Pd₂(dba)₃ is a direct source of Pd(0). The choice may depend on the specific ligand and reaction conditions.

  • Base and Solvent: The selection of the base (e.g., K₃PO₄, Cs₂CO₃) and solvent (e.g., dioxane, toluene, THF) system is crucial for efficient transmetalation and overall reaction kinetics.[2]

Table 1: Representative Catalyst Performance in Suzuki-Miyaura Coupling of Sterically Hindered Aryl Bromides

Catalyst System (Precursor/Ligand)SubstrateCoupling PartnerBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ / SPhos2-Bromo-6-methyl-1H-benzo[d]imidazolePhenylboronic acidCs₂CO₃Dioxane/H₂O10015-20~85-95[2]
PdCl₂(dppf)2-Bromo-6-methyl-1H-benzo[d]imidazole4-Methoxyphenylboronic acidK₃PO₄1,4-Dioxane8012~90[2]
Pd₂(dba)₃ / R-Phos2,4,6-Triisopropylbromobenzene2-Methylphenylboronic acidK₃PO₄·H₂OTHFRT1295[4]
Pd(OAc)₂ / PCy₃Aryl TriflateArylboronic acidK₃PO₄TolueneRT1298[1]

Note: The yields are approximate and based on reactions with substrates analogous to this compound.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a fundamental tool for the synthesis of arylamines. Similar to Suzuki coupling, sterically hindered aryl bromides require highly active catalytic systems.[5]

Key Insights:

  • Ligand Generations: The development of increasingly bulky and electron-rich phosphine ligands (e.g., from first-generation P(o-tolyl)₃ to more advanced biarylphosphines like Josiphos or Buchwald's ligands) has been critical for expanding the scope of this reaction to challenging substrates.

  • Catalyst Stability: The formation of stable precatalysts can improve reproducibility and ease of handling.

  • Base Sensitivity: The choice of a strong, non-nucleophilic base (e.g., NaOt-Bu, LHMDS) is crucial for deprotonating the amine and facilitating the catalytic cycle.

Table 2: Catalyst Performance in Buchwald-Hartwig Amination of Ortho-Substituted Aryl Bromides

Catalyst System (Precursor/Ligand)SubstrateAmineBaseSolventTemp. (°C)Yield (%)Reference
Pd₂(dba)₃ / (±)-BINAP2-Bromo-6-methylpyridineCyclohexane-1,2-diamineNaOt-BuToluene8060[6]
Pd(OAc)₂ / dppptert-butyl 4-(6-bromopyridin-2-yl)piperazine-1-carboxylateN-methyl(phenyl)methanamineNaOt-BuTolueneReflux90.7[6]
Pd/NHC Complex4-bromo-N,N-dimethylanilineMorpholinetBuOKToluene85High[7]

Note: The data is based on substrates with similar steric and electronic properties to this compound.

Heck Reaction: Olefination of Aryl Halides

The Heck reaction allows for the coupling of aryl halides with alkenes. For sterically hindered substrates, achieving high yields and controlling regioselectivity can be challenging.[8]

Key Insights:

  • Catalyst and Ligand: Palladium acetate with phosphine ligands is a common catalytic system. The choice of ligand can influence the regioselectivity of the alkene insertion.

  • Base: An organic base such as triethylamine is typically used to neutralize the HX generated in the reaction.

  • Intramolecular vs. Intermolecular: Intramolecular Heck reactions are often more efficient for hindered substrates due to favorable entropic factors.[9]

Table 3: Representative Conditions for Heck Reactions with Hindered Substrates

Catalyst SystemSubstrateAlkeneBaseSolventTemp. (°C)Yield (%)Reference
Pd(OAc)₂ / P(o-tolyl)₃o-BromotolueneStyreneEt₃NAcetonitrile10075General Conditions
PalladacycleAryl BromideStyreneNaOAcDMF120High[6]
Carboxylate-directed3-Bromofuran derivativeHindered alkeneK₂CO₃Dioxane100Good[10]

Note: Specific data for this compound is limited; conditions are based on general principles for hindered aryl bromides.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction is the premier method for coupling terminal alkynes with aryl halides. The classic conditions involve a palladium catalyst and a copper(I) co-catalyst.

Key Insights:

  • Copper Co-catalyst: Copper(I) salts (e.g., CuI) are typically used to facilitate the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. Copper-free conditions have also been developed to avoid the formation of alkyne homocoupling byproducts.[11]

  • Ligand: Phosphine ligands such as PPh₃ are commonly employed.

  • Base: An amine base like triethylamine or diisopropylamine serves both as a base and often as the solvent.

Table 4: Catalyst Systems for Sonogashira Coupling of Aryl Bromides

Catalyst System (Precursor/Co-catalyst)SubstrateAlkyneBaseSolventTemp. (°C)Yield (%)Reference
Pd(PPh₃)₄ / CuI6-bromo-3-fluoro-2-cyanopyridine1-ethyl-4-ethynylbenzeneEt₃NTHFRT92[9]
PdCl₂(PPh₃)₂ / CuI2-Bromo-6-chlorotoluenePhenylacetyleneEt₃NToluene8085[12]
PdCl₂(PPh₃)₂ (Copper-free)Aryl BromideTerminal AlkynePiperidineDMF100High[11]

Note: The data is for analogous sterically hindered and/or fluorinated aryl bromides.

Mechanistic Considerations and Experimental Workflows

A deep understanding of the reaction mechanisms is crucial for troubleshooting and optimization.

Catalytic Cycles

The Suzuki-Miyaura and Buchwald-Hartwig reactions proceed through a series of well-established elementary steps: oxidative addition, transmetalation (or amine coordination and deprotonation), and reductive elimination.

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd_complex Ar-Pd(II)L_n-Br oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation Ar'-B(OR)₂ + Base biaryl_pd_complex Ar-Pd(II)L_n-Ar' transmetalation->biaryl_pd_complex reductive_elimination Reductive Elimination biaryl_pd_complex->reductive_elimination reductive_elimination->pd0 Ar-Ar'

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Buchwald_Hartwig_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd_complex Ar-Pd(II)L_n-Br oxidative_addition->pd_complex amine_coordination Amine Coordination & Deprotonation pd_complex->amine_coordination HNR'R'' + Base amido_complex Ar-Pd(II)L_n-NR'R'' amine_coordination->amido_complex reductive_elimination Reductive Elimination amido_complex->reductive_elimination reductive_elimination->pd0 Ar-NR'R''

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

General Experimental Workflow

A meticulous experimental setup is critical for the success of these sensitive catalytic reactions.

Experimental_Workflow reagents Reagents & Glassware Oven-dried glassware Inert atmosphere (Ar/N₂) Anhydrous, degassed solvents setup Reaction Setup Charge flask with aryl bromide, coupling partner, base, ligand, and catalyst precursor reagents->setup reaction Reaction Execution Add solvent Heat to desired temperature Monitor by TLC/LC-MS setup->reaction workup Workup Quench reaction Aqueous extraction reaction->workup purification Purification Dry organic layer Concentrate in vacuo Column chromatography workup->purification analysis Analysis NMR, MS, etc. purification->analysis

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling reactions.

Experimental Protocols

The following are generalized protocols that serve as a starting point for the optimization of couplings with this compound.

Protocol 1: Suzuki-Miyaura Coupling
  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a suitable base such as K₃PO₄ (2.0-3.0 equiv.).

  • Catalyst Addition: To this mixture, add the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%) and a bulky phosphine ligand (e.g., SPhos, 2-4 mol%).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene) via syringe.

  • Reaction: Heat the mixture with vigorous stirring to 80-110 °C and monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.[13]

Protocol 2: Buchwald-Hartwig Amination
  • Catalyst Pre-formation (optional but recommended): In a glovebox or under an inert atmosphere, stir the palladium precursor (e.g., Pd₂(dba)₃) and the chosen ligand (e.g., a biarylphosphine) in an anhydrous solvent for a few minutes.

  • Reaction Setup: In a separate flame-dried Schlenk flask, add the amine (1.2 equiv.) and a strong base (e.g., NaOt-Bu, 1.4 equiv.).

  • Reagent Addition: Add this compound (1.0 equiv.) and the pre-formed catalyst solution (or the precursor and ligand directly) to the flask.

  • Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and monitor its progress.

  • Workup and Purification: After cooling, quench the reaction carefully, extract the product with an organic solvent, wash, dry, and purify by column chromatography.

Conclusion

The efficient coupling of this compound is a challenging yet achievable goal with the careful selection of a highly active and sterically tolerant catalytic system. While palladium-based catalysts with bulky, electron-rich phosphine or NHC ligands are the current state-of-the-art, the exploration of nickel-based catalysts may offer a more cost-effective and potentially more reactive alternative, especially for C-Br bond activation. The data and protocols presented in this guide, derived from closely related systems, provide a robust starting point for researchers to develop efficient and reliable synthetic routes to valuable derivatives of this important building block.

References

  • Shen, W., & al. (2009). Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. The Journal of Organic Chemistry.
  • Yin, J., & Buchwald, S. L. (2002). A Highly Active Suzuki Catalyst for the Synthesis of Sterically Hindered Biaryls: Novel Ligand Coordination.
  • So, C. M., & al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling.
  • Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society.
  • Lin, S. T., & al. (2025). Comparing Nickel- and Palladium-Catalyzed Heck Reactions. The Journal of Physical Chemistry A.
  • Gómez-Mudarra, F. A., & al. (2024). Comparative analysis of palladium, nickel and copper phosphane/carbene catalysts in Suzuki–Miyaura couplings: Mechanistic insights and reactivity trends. Advances in Inorganic Chemistry.
  • BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling Reactions with 2-bromo-6-methyl-1H. BenchChem.
  • Li, Z., & al. (2024). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry.
  • Siler, D. A., & al. (2020). Intermolecular Heck Coupling with Hindered Alkenes Directed by Potassium Carboxylates. Journal of the American Chemical Society.
  • BenchChem. (2025). Technical Support Center: Optimizing Suzuki Coupling of 2-Chloro-6-fluorobenzaldehyde. BenchChem.
  • BenchChem. (2025). Comparative analysis of palladium, nickel and copper phosphane/carbene catalysts in Suzuki–Miyaura couplings: Mechanistic insights and reactivity trends. BenchChem.
  • BenchChem. (2025). A Comparative Guide to Bases in the Buchwald-Hartwig Amination of 2-Bromo-6-methylisonicotinaldehyde. BenchChem.
  • Wikipedia. (2023).
  • de Lera, Á. R., & al. (2025). A tale of two metals: The Mizoroki-Heck reaction as a guide to compare the chemical characters of nickel and palladium in catalysis.
  • Carretero, J. C., & al. (2012).
  • ThalesNano. (2010). Rapid Catalyst Screening for Sonogashira Coupling Using H-Cube® Continuous Flow Reactor.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Using 2-Chloro-6-fluorobenzaldehyde. BenchChem.
  • Dormán, G., & al. (2025). Rapid catalyst evaluation for Sonogashira coupling in continuous flow. Journal of Flow Chemistry.
  • Total Organic Chemistry. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons [Video]. YouTube.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Ananikov, V. P., & al. (2021). Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study.
  • Nájera, C., & al. (2011). Recent Advances in Sonogashira Reactions. Chemical Society Reviews.
  • Sohel, S. M., & al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances.
  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
  • BenchChem. (2025). Application Note and Protocol: Selective Sonogashira Coupling of 2-Bromo-6-chlorotoluene. BenchChem.
  • Gouverneur, V., & al. (2017). COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. Organic & Biomolecular Chemistry.
  • BenchChem. (2025). "efficacy of different palladium catalysts for purine coupling reactions". BenchChem.

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A Senior Application Scientist's Guide: The Strategic Advantage of 2-Bromo-6-fluoro-4-methylbenzaldehyde in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the selection of a starting material is a critical decision that dictates the efficiency, scalability, and overall success of a synthetic route. This guide provides an in-depth comparison of 2-Bromo-6-fluoro-4-methylbenzaldehyde and its chloro-analogs, offering field-proven insights and experimental data to inform your choice of key intermediates. We will explore the fundamental principles of reactivity that give the bromo-derivative a distinct advantage in the cornerstone reactions of modern medicinal chemistry.

The Decisive Factor: Carbon-Halogen Bond Reactivity in Catalysis

The primary distinction in the chemical behavior of aryl bromides versus aryl chlorides lies in the carbon-halogen (C-X) bond. This single characteristic profoundly influences their participation in the most crucial of synthetic transformations: palladium-catalyzed cross-coupling reactions. The choice between a bromo or chloro substituent is therefore a trade-off between inherent reactivity and substrate cost.

The superior reactivity of aryl bromides is attributed to two key factors:

  • Bond Dissociation Energy (BDE): The carbon-bromine (C-Br) bond is inherently weaker and more polarizable than the carbon-chlorine (C-Cl) bond.[1] Consequently, less energy is required to cleave the C-Br bond, facilitating its entry into catalytic cycles.[1]

  • Oxidative Addition Kinetics: In palladium-catalyzed reactions, the oxidative addition of the aryl halide to the palladium(0) catalyst is often the rate-determining step.[1] This step is significantly faster for aryl bromides than for their chloro counterparts, leading to more efficient and rapid reactions.[1][2]

This enhanced reactivity often allows for the use of milder reaction conditions, lower catalyst loadings, and shorter reaction times, which are critical advantages in both discovery and process chemistry.[3][4]

Head-to-Head in the Arena: Palladium-Catalyzed Cross-Coupling

In the realm of C-C and C-N bond formation, reactions like the Suzuki-Miyaura, Buchwald-Hartwig, and Stille couplings are indispensable. It is in these transformations that this compound demonstrates its primary advantage.

The weaker C-Br bond enables oxidative addition to the palladium catalyst to occur under significantly milder conditions than those required for the more robust C-Cl bond.[3] While modern advancements in ligand design have developed highly active catalyst systems capable of activating aryl chlorides, these often require higher temperatures, stronger bases, or more specialized (and expensive) ligands.[1][5] Using the bromo-analog can simplify reaction optimization and lead to higher, more reproducible yields.[2]

Comparative Data: Suzuki-Miyaura Coupling of Aryl Halides

The following table summarizes representative data illustrating the general trend of higher reactivity for aryl bromides compared to aryl chlorides in Suzuki-Miyaura cross-coupling reactions.

ReactantCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
4-BromobenzaldehydePd(OAc)₂ / PPh₃K₂CO₃Toluene/H₂O80-1002-6~95%[3]
4-ChlorobenzaldehydePd(OAc)₂ / PPh₃K₂CO₃Toluene/H₂O10012-24Lower Yields[3]
Aryl Bromides (general)8wt%Pd@MIL-101CrK₃PO₄Water/EtOHRT0.5High[5]
Aryl Chlorides (general)8wt%Pd@MIL-101CrK₃PO₄Water/EtOHHigher Temp>6Good-Excellent[5]

Note: The data presented is compiled from various sources to illustrate the general reactivity trend. Optimal conditions are substrate-dependent.[1]

Visualizing the Catalytic Advantage: The Suzuki-Miyaura Cycle

The diagram below illustrates the key steps of the palladium-catalyzed Suzuki-Miyaura reaction, highlighting the often rate-limiting oxidative addition step where aryl bromides excel.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Rate-Determining Step for Ar-Cl) Pd0->OxAdd Faster for Ar-Br Slower for Ar-Cl ArX Ar-X (Aryl Halide) ArX->OxAdd PdII_Complex Ar-Pd(II)-X (Oxidative Adduct) OxAdd->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation BoronicAcid R-B(OH)₂ (Boronic Acid) BoronicAcid->Transmetalation Base Base Base->Transmetalation PdII_Ar_R Ar-Pd(II)-R Transmetalation->PdII_Ar_R ReductiveElimination Reductive Elimination PdII_Ar_R->ReductiveElimination ReductiveElimination->Pd0 Catalyst Regeneration Product Ar-R (Coupled Product) ReductiveElimination->Product

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: A Comparative Suzuki-Miyaura Coupling

This protocol provides a framework for directly comparing the reactivity of this compound against its chloro-analog.

Materials:
  • Aryl Halide (this compound OR 2-Chloro-6-fluoro-4-methylbenzaldehyde) (1.0 mmol, 1.0 eq)

  • 4-Methoxyphenylboronic acid (1.2 mmol, 1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃) (0.04 mmol, 4 mol%)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 mmol, 2.0 eq)

  • Toluene, anhydrous (5 mL)

  • Water, deionized (1 mL)

Procedure:
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl halide (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), triphenylphosphine (0.04 mmol), and potassium carbonate (2.0 mmol).

  • Solvent Addition: Add toluene (5 mL) and water (1 mL) to the flask.

  • Degassing: Seal the flask with a septum and degas the mixture by bubbling argon or nitrogen gas through the solution for 15-20 minutes.

  • Heating: Place the flask under a positive pressure of argon and heat the reaction mixture in an oil bath set to 90 °C.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS at regular intervals (e.g., every hour). Note the time to completion for each substrate.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Analysis: Determine the yield of the purified product and confirm its identity using ¹H NMR, ¹³C NMR, and mass spectrometry.

Workflow for Comparative Analysis

Comparative_Workflow cluster_setup Reaction Setup cluster_reaction Reaction & Monitoring cluster_analysis Work-up & Analysis A1 Weigh Reactants (Bromo-analog) A2 Add Solvents & Degas A1->A2 B1 Weigh Reactants (Chloro-analog) B2 Add Solvents & Degas B1->B2 A3 Heat to 90°C A2->A3 B3 Heat to 90°C B2->B3 A4 Monitor by TLC/GC-MS (Record Time) A3->A4 B4 Monitor by TLC/GC-MS (Record Time) B3->B4 A5 Quench & Extract A4->A5 B5 Quench & Extract B4->B5 A6 Purify (Chromatography) A5->A6 B6 Purify (Chromatography) B5->B6 A7 Calculate Yield & Characterize A6->A7 B7 Calculate Yield & Characterize B6->B7 Compare Compare Results: - Reaction Time - Yield - Purity A7->Compare B7->Compare

Caption: Step-by-step workflow for comparing bromo- vs. chloro-analog reactivity.

A Note on Nucleophilic Aromatic Substitution (SNAr)

For the sake of a balanced and objective comparison, it is important to consider reaction classes where the chloro-analog may be preferred. In Nucleophilic Aromatic Substitution (SNAr) reactions, 2-chloro-6-fluoro-4-methylbenzaldehyde would typically be more reactive.[4] The higher electronegativity of chlorine (compared to bromine) polarizes the C-Cl bond more effectively, rendering the attached carbon atom more electrophilic and thus more susceptible to attack by nucleophiles.[4] If your synthetic route relies heavily on an SNAr step at this position, the chloro-analog might offer a more efficient pathway.

Conclusion: Making the Strategic Choice

For the majority of applications in modern drug discovery and development, particularly those involving the construction of complex biaryl structures or the introduction of nitrogen-based functional groups via cross-coupling, This compound presents a clear strategic advantage.

  • Higher Reactivity: Its greater reactivity in palladium-catalyzed reactions leads to milder conditions, shorter reaction times, and often higher yields.[2][3]

  • Simplified Optimization: The inherent reactivity of the C-Br bond can reduce the need for extensive screening of specialized ligands and demanding reaction conditions.

  • Versatility: It is a valuable intermediate for a wide array of powerful bond-forming reactions central to medicinal chemistry.[6]

While the chloro-analog may be a more economical option and advantageous in SNAr reactions, the superior performance of this compound in the widely used cross-coupling chemistries makes it a more robust and efficient choice for accelerating drug development pipelines. The ultimate decision will depend on the specific reaction, cost considerations, and catalyst availability, but the bromo-derivative often provides a more reliable path to the target molecule.[1][4]

References

  • BenchChem. (2025). Reactivity Face-Off: Bromo- vs. Chloro-Substituted Benzaldehydes in Organic Synthesis.
  • ResearchGate. (n.d.). Comparison of reactivity of different aryl halides.
  • BenchChem. (2025). A Comparative Guide to the Synthetic Utility of 2-Chloro-6-fluorobenzaldehyde and 2-Bromo-6.
  • ResearchGate. (n.d.).
  • Organic Syntheses. (n.d.). 2-bromo-4-methylbenzaldehyde.
  • BenchChem. (2025). Bromo- vs. Chloro-Substituents in Cross-Coupling: A Reactivity Comparison Guide.
  • Google Patents. (n.d.). CN102070420B - Method for preparing 2-bromo-6-fluorobenzaldehyde.
  • Sigma-Aldrich. (n.d.). 2-Bromo-4-methylbenzaldehyde technical grade.

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A Senior Application Scientist's Guide to Biaryl Synthesis: Navigating Alternatives to 2-Bromo-6-fluoro-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Importance of the Biaryl Motif

The biaryl scaffold is a cornerstone of modern chemistry, forming the structural core of numerous pharmaceuticals, agrochemicals, and advanced materials. The precise arrangement of substituents on these aromatic systems dictates their function, making the strategic synthesis of highly substituted biaryls a critical endeavor for researchers.

Building blocks like 2-Bromo-6-fluoro-4-methylbenzaldehyde are valuable for introducing a sterically congested, electronically tuned fragment into a target molecule. However, reliance on a single, specialized reagent can introduce challenges related to cost, availability, and scalability. This guide provides a comprehensive comparison of alternative reagents and methodologies for the synthesis of complex biaryls, empowering researchers to make informed decisions that optimize their synthetic campaigns for efficiency, cost, and chemical novelty. We will move beyond a simple recitation of protocols to explore the underlying mechanistic principles that govern success, particularly when dealing with the steric and electronic challenges posed by ortho-substituted systems.

Deconstructing the Archetype: Why this compound Matters

To identify suitable alternatives, we must first understand the role of each substituent in our model reagent:

  • Aryl Bromide (C-Br bond): This is the primary electrophilic site for classic palladium-catalyzed cross-coupling reactions. Its reactivity is intermediate between the more reactive iodides and the less reactive, but more cost-effective, chlorides.

  • Ortho-Fluoro Group: This substituent exerts a powerful electron-withdrawing inductive effect, which can influence the oxidative addition step of a catalytic cycle. Its small size minimizes steric clash compared to other halogens, yet its presence contributes to the overall congested environment around the reactive center.

  • Para-Methyl Group: An electron-donating group that can subtly modulate the electronic properties of the aromatic ring.

  • Meta-Aldehyde Group: A critical functional handle for further synthetic elaboration. However, aldehydes can be sensitive to certain harsh reaction conditions, particularly strongly basic or nucleophilic reagents, necessitating careful selection of methodology.

The primary synthetic challenge presented by this molecule is the steric hindrance imposed by the two ortho-substituents (Bromo and Fluoro) flanking the coupling site. This guide will focus on strategies that effectively overcome this steric barrier.

Core Alternative Strategies: A Comparative Analysis

The workhorse for biaryl synthesis is the palladium-catalyzed cross-coupling reaction. While the Suzuki-Miyaura reaction is the most prominent, the fundamental principles extend to other named reactions. The key to finding an alternative to our target aryl bromide lies in replacing the C-Br electrophile with a more advantageous coupling partner without compromising the reaction's efficiency.

Diagram: The Synthetic Crossroads

The following workflow illustrates the primary strategic decisions a chemist faces when deviating from the standard aryl bromide route.

Synthetic_Routes cluster_start cluster_electrophiles cluster_coupling cluster_nucleophiles start Target Biaryl Scaffold (e.g., containing a 2-fluoro-4-methylbenzaldehyde moiety) coupling Pd-Catalyzed Cross-Coupling start->coupling bromide Traditional Route: Aryl Bromide (e.g., this compound) triflate Alternative 1: Aryl Triflate (from Phenol) chloride Alternative 2: Aryl Chloride (Cost-Effective) acid Alternative 3: Carboxylic Acid (Decarboxylative) coupling->bromide coupling->triflate coupling->chloride coupling->acid boronic Boronic Acid/Ester (Suzuki-Miyaura) coupling->boronic stannane Organostannane (Stille) coupling->stannane silane Organosilane (Hiyama) coupling->silane

Caption: Decision workflow for selecting biaryl synthesis routes.

Aryl Triflates: The High-Reactivity Alternative

Aryl triflates (Ar-OTf), easily prepared from the corresponding phenols, are excellent substitutes for aryl halides.[1][2] Their high reactivity stems from the triflate group being an excellent leaving group, often facilitating oxidative addition to the palladium catalyst even at lower temperatures.

Causality Behind the Choice: The key advantage of using aryl triflates is that the resulting triflate anion is non-coordinating. In contrast to halide ions generated from aryl halides, the triflate anion does not compete for coordination sites on the palladium center, which can prevent catalyst inhibition and lead to more efficient catalytic turnover.[3]

Performance Comparison:

FeatureAryl Bromide (Baseline)Aryl TriflateRationale & References
Reactivity GoodExcellentSuperior leaving group ability of triflate.[4][5]
Precursor Often requires multi-step synthesis.Phenols (often readily available).Provides a convergent and flexible synthetic route.
Byproducts Bromide ions (can inhibit catalyst).Triflate ions (non-coordinating).Leads to cleaner reactions and potentially lower catalyst loadings.[3]
Cost ModerateHigher (Triflating agents)The cost of triflic anhydride or other sources can be a factor.
Steric Hindrance ChallengingOften more effectiveThe C-O bond length and geometry can be favorable in congested systems.

Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Triflate

This protocol describes a general procedure for the coupling of an ortho-substituted aryl triflate with an arylboronic acid.

  • Reagents & Setup:

    • Aryl Triflate (1.0 equiv)

    • Arylboronic Acid (1.5 equiv)

    • Pd(PPh₃)₄ (3 mol%)

    • Aqueous Na₂CO₃ (2M, 3.0 equiv)

    • Toluene/Ethanol (4:1 mixture)

    • Schlenk flask, magnetic stirrer, condenser, nitrogen/argon atmosphere.

  • Procedure:

    • To the Schlenk flask, add the aryl triflate, arylboronic acid, and Pd(PPh₃)₄.

    • Evacuate and backfill the flask with inert gas three times.

    • Add the degassed toluene/ethanol solvent mixture via syringe, followed by the degassed aqueous Na₂CO₃ solution.

    • Heat the reaction mixture to 85 °C with vigorous stirring for 12 hours.

    • Monitor reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Aryl Chlorides: The Economical and Sustainable Choice

Aryl chlorides are attractive alternatives due to their lower cost and broader commercial availability compared to the corresponding bromides.[6][7] Historically, their utility was limited by the strength of the C-Cl bond, which makes the crucial oxidative addition step more difficult. However, the development of advanced catalyst systems, particularly those employing bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos) by the Buchwald group, has revolutionized their use.[5]

Causality Behind the Choice: Ligands like SPhos and XPhos create a highly electron-rich and sterically demanding environment around the palladium center. This electronic richness facilitates the oxidative addition of the less reactive C-Cl bond, while the steric bulk promotes the subsequent reductive elimination step, accelerating catalyst turnover.

Performance Comparison:

FeatureAryl Bromide (Baseline)Aryl ChlorideRationale & References
Reactivity GoodLower (Requires specialized catalysts)Stronger C-Cl bond requires more active catalyst systems.[8]
Cost ModerateLowAryl chlorides are typically the most economical aryl halide.[7]
Availability GoodExcellentA wider range of chlorinated aromatics are available as bulk chemicals.
Catalyst System Standard (e.g., Pd(PPh₃)₄)Specialized (e.g., Pd₂(dba)₃ + XPhos)Requires investment in more advanced, often proprietary, ligands.
Green Chemistry GoodBetterChlorine has a lower atomic weight than bromine, improving atom economy.

Carboxylic Acids: The Decarboxylative Strategy

Decarboxylative cross-coupling represents a significant paradigm shift, using readily available and stable aromatic carboxylic acids as aryl sources.[9][10] In these reactions, the carboxyl group is extruded as CO₂, generating an in-situ organometallic species that participates in the catalytic cycle. This approach avoids the use of halogenated precursors altogether.

Causality Behind the Choice: This reaction is often mediated by a bimetallic catalyst system, commonly involving palladium and copper.[3][11] The copper complex facilitates the decarboxylation of the carboxylate salt to form an arylcopper intermediate. This species then undergoes transmetalation with the palladium center (which has already undergone oxidative addition with the electrophile), leading to the biaryl product after reductive elimination. This method has proven particularly effective for coupling with aryl triflates.[1][3][11]

Performance Comparison:

FeatureAryl Bromide (Baseline)Carboxylic Acid (Decarboxylative)Rationale & References
Reactivity GoodVaries (Substrate dependent)Often requires higher temperatures; ortho-substituents can be activating.
Precursor Halogenated areneCarboxylic acidWidely available, stable, and synthetically accessible precursors.[9]
Byproducts Halide saltsCO₂, carboxylate saltsCO₂ is a benign gaseous byproduct.
Atom Economy ModerateExcellentAvoids the use of stoichiometric organometallic reagents.
Scope Very BroadExpandingInitially limited to activated carboxylates, but new methods have broadened the scope.[11]
Diagram: Generalized Suzuki-Miyaura Catalytic Cycle

Understanding the core mechanism is key to troubleshooting and adapting protocols for new reagents.

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add [Ar¹-Pd(II)L₂-X] pd0->ox_add Ar¹-X (Aryl Halide/Triflate) label_oa Oxidative Addition pd0->label_oa trans [Ar¹-Pd(II)L₂-Ar²] ox_add->trans Ar²-B(OR)₂ Base label_tm Transmetalation ox_add->label_tm trans->pd0 product Ar¹-Ar² (Biaryl Product) trans->product label_re Reductive Elimination trans->label_re label_oa->ox_add label_tm->trans label_re->pd0

Caption: The fundamental steps of the Suzuki-Miyaura reaction.

C-H Activation: The Atom-Economical Frontier

The most advanced and "green" strategy for biaryl synthesis involves the direct arylation of an unactivated C-H bond.[12] This approach forgoes the need to pre-functionalize one of the aromatic partners (as a halide, triflate, or boronic acid), offering unparalleled step- and atom-economy. The reaction couples an aryl halide directly with the C-H bond of another arene.

Causality Behind the Choice: These reactions typically require a catalyst (often palladium or ruthenium) and frequently a directing group on one of the arenes to control regioselectivity.[12] The mechanism involves the catalyst coordinating to the directing group, bringing it into proximity with a specific C-H bond, which is then cleaved and enters the catalytic cycle. For a substrate lacking a strong directing group near the desired coupling site, achieving high selectivity can be a significant challenge.

Performance Comparison:

FeatureAryl Bromide (Baseline)Direct C-H ArylationRationale & References
Precursor Both partners pre-functionalizedOne partner pre-functionalized, one is a simple areneMaximizes simplicity and reduces synthetic steps.
Atom Economy ModerateHighest PossibleForms only H-X as a byproduct.
Regioselectivity AbsoluteMajor ChallengeOften requires directing groups; can produce isomeric mixtures.
Substrate Scope Very BroadMore LimitedHighly dependent on the electronic and steric nature of the C-H bond.
Reaction Conditions Well-establishedOften requires specific additives, oxidants, and higher temperatures.Still an area of active and intensive research.[13][14]

Conclusion and Recommendations

The choice of an alternative to this compound is not a one-size-fits-all decision. It is a strategic choice based on the specific goals of the research program.

  • For Maximum Reactivity and Overcoming Steric Hindrance: Aryl triflates are often the superior choice. The clean reaction profile and high reactivity can justify the additional cost of the triflating agent, especially on a small to medium scale.[2][3]

  • For Cost-Effectiveness and Scalability: Aryl chlorides , coupled with modern, commercially available catalyst systems, are the undisputed leaders.[7][15] For any process development or large-scale synthesis, this route should be the first to be explored.

  • For Green Chemistry and Novelty: Decarboxylative coupling and direct C-H arylation represent the future of biaryl synthesis. They minimize halogenated waste and reduce synthetic steps. While their substrate scope can be more limited, they offer powerful solutions for specific targets and are ideal for academic exploration and the development of novel synthetic methods.[9][10][12]

By understanding the mechanistic underpinnings and practical trade-offs of each alternative, researchers can strategically navigate the synthetic landscape, moving beyond reliance on a single building block to unlock new and more efficient pathways to the vital biaryl structures that drive innovation in science.

References

  • Title: Decarboxylative Biaryl Synthesis from Aromatic Carboxylates and Aryl Triflates.
  • Title: Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis.
  • Title: Decarboxylative Biaryl Synthesis from Aromatic Carboxylates and Aryl Triflates | Journal of the American Chemical Society.
  • Title: Buchwald-‐Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligand.
  • Title: Biaryl and aryl ketone synthesis via Pd-catalyzed decarboxylative coupling of carboxylate salts with aryl triflates.
  • Title: One‐Pot Synthetic Procedure for2,2′‐Disubstituted Biaryls via the Suzuki Coupling Reaction of Aryl Triflates in a Biphasic Solvent System.
  • Title: Enantioselective Synthesis of Atropisomeric Biaryls by Pd-Catalyzed Asymmetric Buchwald-Hartwig Amination.
  • Title: Generation of Aryl Radicals from Arylboronic Acids by Manganese(III) Acetate: Synthesis of Biaryls and Heterobiaryls.
  • Title: Highly Active Palladium Catalysts Supported by Bulky Proazaphosphatrane Ligands for Stille Cross-Coupling: Coupling of Aryl and Vinyl Chlorides, Room Temperature Coupling of Aryl Bromides, Coupling of Aryl Triflates, and Synthesis of Sterically Hindered Biaryls.
  • Source: ChemRxiv.
  • Title: Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids.
  • Title: CHAPTER 14: Greener Approaches to Cross-Coupling.
  • Title: Replacing Conventional Carbon Nucleophiles with Electrophiles: Nickel-Catalyzed Reductive Alkylation of Aryl Bromides and Chlorides.
  • Title: Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Various Aryl Halides Usingortho-Alkyl-Substituted Arylphosphanes and (ortho-Alkylphenyl)alkylphosphanes under Microwave Heating.
  • Title: CuI-Zeolite Catalysis for Biaryl Synthesis via Homocoupling Reactions of Phenols or Aryl Boronic Acids.
  • Title: Biaryl Synthesis via C–H Bond Activation: Strategies and Methods.
  • Title: Biaryl Synthesis via Decarboxylative Pd-Catalyzed Reactions of Arenecarboxylic Acids and Diaryliodonium Triflates.
  • Title: Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics.
  • Title: Developing Biarylhemiboronic Esters for Biaryl Atropisomer Synthesis via Dynamic Kinetic Atroposelective Suzuki–Miyaura Cross-Coupling.
  • Title: Buchwald-hartwig cross coupling catalysts.
  • Title: Biaryl synthesis by C-C coupling.
  • Title: Efficient Cross-Coupling Reactions of Aryl Chlorides and Bromides with Phenyl- or Vinyltrimethoxysilane Mediated by a Palladium/Imidazolium Chloride System.
  • Title: Suzuki-Miyaura Coupling.
  • Title: The Suzuki Reaction.
  • Title: Cross-Coupling Reactions of Arylsilanols with Substituted Aryl Halides.
  • Title: Biaryl Synthesis through Metal-Catalyzed C-H Arylation.
  • Title: Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.
  • Title: Biaryl Formation via Base-Promoted Direct Coupling Reactions of Arenes with Aryl Halides.
  • Title: Recent progress in transition metal catalyzed cross coupling of nitroarenes.
  • Title: ChemInform Abstract: Synthesis of Sterically Hindered Biaryls (III), (V), and (VII) via the Palladium-Catalyzed Cross-Coupling Reaction of Arylboronic Acids or Their Esters with Haloarenes.
  • Title: Biaryl synthesis with arenediazonium salts: Cross-coupling, CH-arylation and annulation reactions.
  • Title: Efficient Synthesis of Sterically Crowded Biaryls by Palladium-Phosphinous Acid-Catalyzed Cross-Coupling of Aryl Halides and Aryl Grignards.
  • Title: Stille reaction.

Sources

A Researcher's Guide to Reactivity in Cross-Coupling: A Comparative Analysis of Substituted 2-Bromobenzaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic functionalization of aromatic scaffolds is a cornerstone of modern synthesis. Substituted benzaldehydes, in particular, are pivotal intermediates. This guide provides an in-depth technical comparison of the reactivity of 2-bromobenzaldehydes bearing various substituents in three of the most powerful cross-coupling reactions: the Suzuki-Miyaura, Heck, and Sonogashira couplings. By understanding the interplay of electronic and steric effects, researchers can make more informed decisions in their synthetic strategies, leading to optimized reaction conditions and improved yields.

The Decisive Role of Substituents in Palladium-Catalyzed Cross-Coupling

The reactivity of an aryl halide in palladium-catalyzed cross-coupling reactions is fundamentally governed by the ease with which the palladium catalyst can insert into the carbon-halogen bond—a critical step known as oxidative addition.[1] This step is often rate-determining, and its efficiency is profoundly influenced by the electronic and steric environment of the aryl halide.

Electronic Effects: Electron-withdrawing groups (EWGs) on the aromatic ring of the 2-bromobenzaldehyde increase the electrophilicity of the carbon atom bonded to the bromine. This polarization facilitates the oxidative addition of the electron-rich Pd(0) catalyst, generally leading to faster reaction rates and higher yields.[2] Conversely, electron-donating groups (EDGs) can decrease the rate of oxidative addition.

Steric Effects: The position of substituents relative to the bromine atom plays a crucial role. The ortho position of the aldehyde group in 2-bromobenzaldehyde already introduces a degree of steric hindrance. Additional substituents, particularly in the remaining ortho position (C6), can further impede the approach of the bulky palladium catalyst, slowing down the reaction and potentially lowering the yield.[2]

Comparative Reactivity Analysis: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which forges a new carbon-carbon bond between an organohalide and an organoboron compound, is a workhorse in synthetic chemistry. The electronic nature of the substituents on the 2-bromobenzaldehyde has a predictable impact on the reaction outcome.

2-Bromobenzaldehyde SubstituentCoupling PartnerTypical YieldObservations
4-Nitro (Strong EWG) Phenylboronic acidHigh (~90-95%)The potent electron-withdrawing nature of the nitro group significantly activates the C-Br bond towards oxidative addition, resulting in excellent yields.
4-Methyl (Weak EDG) Phenylboronic acidModerate to High (~80-90%)The weakly donating methyl group has a less pronounced effect, but the reaction still proceeds efficiently under standard conditions.
4-Methoxy (Strong EDG) Phenylboronic acidModerate (~70-85%)The electron-donating methoxy group can slow the oxidative addition step, sometimes requiring longer reaction times or more active catalysts to achieve high conversion.
2,6-Dimethyl (Steric Hindrance) Phenylboronic acidLow to Moderate (~40-60%)The presence of a second ortho substituent significantly hinders the approach of the palladium catalyst, leading to reduced yields.[3]

Note: Yields are representative and can vary based on specific reaction conditions.

The general trend observed is that electron-withdrawing groups on the 2-bromobenzaldehyde lead to higher yields in Suzuki-Miyaura couplings, while electron-donating and sterically hindering groups can diminish the reaction's efficiency.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a general guideline for the Suzuki-Miyaura coupling of a substituted 2-bromobenzaldehyde with an arylboronic acid.

Materials:

  • Substituted 2-bromobenzaldehyde (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., Toluene/Water mixture, 4:1)

Procedure:

  • To a flame-dried Schlenk flask, add the substituted 2-bromobenzaldehyde, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Comparative Reactivity Analysis: Heck Reaction

The Heck reaction couples an aryl halide with an alkene to form a substituted alkene. Similar to the Suzuki coupling, the electronic properties of the substituted 2-bromobenzaldehyde are a key determinant of reactivity.

2-Bromobenzaldehyde SubstituentCoupling PartnerTypical YieldObservations
4-Nitro (Strong EWG) StyreneHigh (~85-95%)The electron-deficient nature of the aryl bromide promotes efficient oxidative addition, leading to high yields of the coupled product.[4]
Unsubstituted StyreneModerate to High (~75-85%)The reaction proceeds well, establishing a baseline for comparison.
4-Methoxy (Strong EDG) StyreneModerate (~60-75%)The electron-donating group can lead to slower reaction rates and may require higher temperatures or more active catalyst systems.[5]

Note: Yields are representative and can vary based on specific reaction conditions.

The trend in the Heck reaction mirrors that of the Suzuki coupling, with electron-withdrawing groups on the 2-bromobenzaldehyde being beneficial for the reaction.

Experimental Protocol: Heck Reaction

This protocol provides a general procedure for the Heck coupling of a substituted 2-bromobenzaldehyde with an alkene.

Materials:

  • Substituted 2-bromobenzaldehyde (1.0 equiv)

  • Alkene (e.g., styrene, 1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., PPh₃, 4 mol%)

  • Base (e.g., Et₃N, 2.0 equiv)

  • Solvent (e.g., DMF or Acetonitrile)

Procedure:

  • In a sealed reaction vessel, combine the substituted 2-bromobenzaldehyde, alkene, palladium catalyst, ligand, and base.

  • Add the solvent and seal the vessel.

  • Heat the mixture to 80-120 °C with stirring.[6]

  • Monitor the reaction by TLC or GC-MS.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography.

Comparative Reactivity Analysis: Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. The electronic effects on this reaction are consistent with the other cross-coupling methods discussed.

2-Bromobenzaldehyde SubstituentCoupling PartnerTypical YieldObservations
4-Nitro (Strong EWG) PhenylacetyleneHigh (~90-98%)The strong electron-withdrawing group facilitates the oxidative addition, resulting in excellent yields.
Unsubstituted PhenylacetyleneGood to High (~80-90%)The reaction is generally efficient with the parent 2-bromobenzaldehyde.
4-Methoxy (Strong EDG) PhenylacetyleneModerate to Good (~70-85%)The electron-donating group can necessitate longer reaction times or slightly elevated temperatures to achieve good conversion.

Note: Yields are representative and can vary based on specific reaction conditions.

For the Sonogashira coupling, 2-bromobenzaldehydes with electron-withdrawing substituents again show enhanced reactivity, leading to higher product yields.

Experimental Protocol: Sonogashira Coupling

The following is a general protocol for the Sonogashira coupling of a substituted 2-bromobenzaldehyde with a terminal alkyne.

Materials:

  • Substituted 2-bromobenzaldehyde (1.0 equiv)

  • Terminal alkyne (e.g., phenylacetylene, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%)

  • Copper(I) co-catalyst (e.g., CuI, 4 mol%)

  • Base (e.g., Et₃N or Diisopropylamine, as solvent or co-solvent)

  • Solvent (e.g., THF or DMF)

Procedure:

  • To a degassed solution of the substituted 2-bromobenzaldehyde in a suitable solvent, add the palladium catalyst and copper(I) co-catalyst.[6]

  • Add the base, followed by the terminal alkyne.

  • Stir the reaction mixture at room temperature or with gentle heating.

  • Monitor the reaction's progress by TLC.

  • Upon completion, filter the reaction mixture through a pad of celite and concentrate the filtrate.

  • Purify the crude product via column chromatography.

Mechanistic Considerations and Experimental Rationale

The observed reactivity trends are deeply rooted in the mechanism of palladium-catalyzed cross-coupling reactions. The choice of catalyst, ligand, base, and solvent is critical for a successful transformation and is guided by an understanding of the catalytic cycle.

Cross_Coupling_Catalytic_Cycle cluster_legend Legend Pd(0)L2 Pd(0)L2 Ar-Pd(II)L2-X Ar-Pd(II)L2-X Pd(0)L2->Ar-Pd(II)L2-X Oxidative Addition (Ar-X) Ar-Pd(II)L2-Nu Ar-Pd(II)L2-Nu Ar-Pd(II)L2-X->Ar-Pd(II)L2-Nu Transmetalation (Nu-M) Ar-Nu Coupled Product Ar-Pd(II)L2-Nu->Ar-Nu Reductive Elimination Ar-X Aryl Halide Nu-M Nucleophile

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

  • Oxidative Addition: As previously discussed, this is often the rate-limiting step. The choice of a more reactive aryl halide (I > Br > Cl) or the presence of electron-withdrawing groups can accelerate this step.

  • Transmetalation (Suzuki and Sonogashira): In the Suzuki reaction, the base plays a crucial role in activating the boronic acid to facilitate the transfer of the organic group to the palladium center. For the Sonogashira coupling, the copper co-catalyst is believed to form a copper acetylide, which then undergoes transmetalation with the palladium complex.

  • Migratory Insertion (Heck): In the Heck reaction, the alkene coordinates to the palladium complex and then inserts into the palladium-aryl bond.

  • Reductive Elimination: This final step forms the desired carbon-carbon bond and regenerates the active Pd(0) catalyst. Bulky, electron-rich phosphine ligands can often promote this step.

The selection of specific ligands is also critical. Bulky and electron-rich phosphine ligands, such as those from the Buchwald and Fu groups, can stabilize the palladium catalyst and promote both oxidative addition and reductive elimination, often allowing for the coupling of less reactive aryl chlorides or sterically hindered substrates.

Experimental_Workflow start Start reagents Combine Aryl Halide, Coupling Partner, Catalyst, and Base start->reagents inert_atm Establish Inert Atmosphere (e.g., Ar or N2) reagents->inert_atm solvent Add Degassed Solvent inert_atm->solvent reaction Heat and Stir solvent->reaction monitoring Monitor Reaction Progress (TLC, LC-MS, GC-MS) reaction->monitoring workup Aqueous Workup and Extraction monitoring->workup Reaction Complete purification Purify by Column Chromatography workup->purification end End purification->end

Caption: A typical experimental workflow for a cross-coupling reaction.

Conclusion

The reactivity of substituted 2-bromobenzaldehydes in palladium-catalyzed cross-coupling reactions is a predictable function of electronic and steric factors. Electron-withdrawing substituents generally enhance reactivity across Suzuki-Miyaura, Heck, and Sonogashira couplings by facilitating the rate-determining oxidative addition step. Conversely, electron-donating groups and significant steric hindrance, particularly from additional ortho substituents, tend to decrease reaction efficiency. A thorough understanding of these principles, coupled with the appropriate selection of catalysts, ligands, and reaction conditions, empowers researchers to effectively utilize these powerful synthetic tools for the construction of complex molecules.

References

  • Mizoroki, T., et al. (1971). Bulletin of the Chemical Society of Japan, 44(2), 581.
  • Heck, R. F. (1968). Journal of the American Chemical Society, 90(20), 5518–5526.
  • Sonogashira, K., et al. (1975). Tetrahedron Letters, 16(50), 4467–4470.
  • Miyaura, N., & Suzuki, A. (1995). Chemical Reviews, 95(7), 2457–2483.
  • Beletskaya, I. P., & Cheprakov, A. V. (2000). Chemical Reviews, 100(8), 3009–3066.
  • Littke, A. F., & Fu, G. C. (2002).
  • Buchwald, S. L., et al. (2008). Accounts of Chemical Research, 41(11), 1461–1473.

Sources

A Comparative Guide to the Purity Analysis of Commercially Available 2-Bromo-6-fluoro-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical synthesis and drug discovery, the purity of starting materials and intermediates is not merely a matter of quality control; it is a cornerstone of safety, efficacy, and reproducibility. 2-Bromo-6-fluoro-4-methylbenzaldehyde is a key building block in the synthesis of a variety of pharmacologically active molecules. The presence of impurities, even in trace amounts, can have significant downstream effects, potentially leading to the formation of undesired side products, reduced yields, and in the context of active pharmaceutical ingredients (APIs), the introduction of potentially toxic components. This guide provides a comprehensive framework for the purity analysis of commercially available this compound, offering a comparative overview of orthogonal analytical techniques and the rationale behind their application.

The Criticality of Purity: Understanding Potential Impurities

The synthetic route to this compound often dictates the likely impurity profile. A common synthetic pathway involves the bromination and formylation of a substituted toluene derivative. Based on this, potential impurities can be categorized as follows:

  • Starting Materials: Incomplete reaction can lead to the presence of the initial toluene precursor.

  • Isomeric Impurities: Bromination of the aromatic ring can sometimes result in the formation of positional isomers, which may be difficult to separate due to similar physical properties.

  • Over- or Under-brominated Species: The reaction may yield products with more than one bromine atom or none at all.

  • Byproducts of Formylation: The formylation step can introduce its own set of related impurities.

  • Residual Solvents and Reagents: Solvents and reagents used in the synthesis and purification steps may be present in the final product.

The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) guideline Q3A(R2) provides a framework for the reporting, identification, and qualification of impurities in new drug substances, which serves as an essential reference in this context.[1][2][3][4][5]

A Multi-Pronged Approach to Purity Verification

A robust purity analysis relies on the application of multiple, orthogonal analytical techniques. Each method provides a unique perspective on the sample's composition, and when used in concert, they offer a comprehensive and reliable assessment of purity. This guide will focus on three principal techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Overall Purity Analysis Workflow

cluster_0 Sample Reception & Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Reporting Sample Commercial 2-Bromo-6-fluoro- 4-methylbenzaldehyde Sample Preparation Dissolution in appropriate solvent (e.g., Acetonitrile, CDCl3) Sample->Preparation HPLC HPLC-UV (Quantitative Purity, Impurity Profile) Preparation->HPLC GCMS GC-MS (Volatile Impurities, Isomer Separation) Preparation->GCMS NMR NMR (1H, 19F) (Structural Confirmation, Purity Verification) Preparation->NMR Data_Analysis Integration, Comparison, and Quantification HPLC->Data_Analysis GCMS->Data_Analysis NMR->Data_Analysis Purity_Report Comprehensive Purity Report (Assay, Impurity Profile) Data_Analysis->Purity_Report

Caption: Workflow for the comprehensive purity analysis of this compound.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination

HPLC is a cornerstone technique for assessing the purity of non-volatile and thermally labile compounds. Its high resolving power makes it ideal for separating the main component from closely related impurities.

Experimental Protocol: Reversed-Phase HPLC

This protocol outlines a general reversed-phase HPLC method suitable for the purity assessment of this compound.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile

  • Sample Diluent: Acetonitrile/Water (50:50, v/v)

Procedure:

  • Standard Preparation: Accurately weigh and dissolve a reference standard of this compound in the sample diluent to a known concentration (e.g., 1 mg/mL).

  • Sample Preparation: Prepare the commercially available sample in the same manner as the standard.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • UV Detection: 254 nm

    • Gradient Program:

      • 0-2 min: 50% B

      • 2-15 min: 50% to 95% B

      • 15-18 min: 95% B

      • 18-18.1 min: 95% to 50% B

      • 18.1-25 min: 50% B

  • Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks.

Causality Behind Experimental Choices:

  • C18 Column: The non-polar nature of the C18 stationary phase provides good retention and separation for the moderately polar aromatic aldehyde.

  • Acidified Mobile Phase: The addition of trifluoroacetic acid improves peak shape by suppressing the ionization of any acidic or basic functional groups on the analyte or impurities.

  • Gradient Elution: A gradient from a lower to a higher concentration of the organic solvent (acetonitrile) is employed to ensure the elution of both polar and non-polar impurities within a reasonable timeframe.

Gas Chromatography-Mass Spectrometry (GC-MS): Unmasking Volatile Impurities and Isomers

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. It offers excellent separation efficiency and provides structural information through mass spectrometry, aiding in the identification of unknown impurities. A rapid and efficient GC method has been developed for the separation of bromofluorobenzaldehyde isomers, which can be adapted for this analysis.

Experimental Protocol: GC-MS Analysis

This protocol is adapted from a validated method for the analysis of bromofluorobenzaldehyde isomers.

Instrumentation and Materials:

  • GC-MS system with a split/splitless injector and a mass selective detector

  • DB-624 capillary column (or equivalent)

  • Carrier Gas: Helium

  • Sample Solvent: Dichloromethane

Procedure:

  • Sample Preparation: Dissolve a known amount of the sample in dichloromethane to a concentration of approximately 1 mg/mL.

  • GC-MS Parameters:

    • Injector Temperature: 250 °C

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes

      • Ramp: 10 °C/min to 250 °C, hold for 5 minutes

    • Carrier Gas Flow: 1.0 mL/min (constant flow)

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: m/z 40-400

Causality Behind Experimental Choices:

  • DB-624 Column: This mid-polarity column is well-suited for the separation of halogenated aromatic compounds and their isomers.

  • Temperature Programming: A temperature ramp is crucial for separating compounds with different boiling points, ensuring that both volatile and less volatile impurities are effectively resolved.

  • Mass Spectrometry Detection: The mass spectrum of each eluting peak provides a fragmentation pattern that can be used to identify the compound by comparing it to a spectral library or by interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Confirmation

NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules. For purity analysis, it provides a quantitative assessment of the main component and can reveal the presence of impurities with distinct NMR signals. Both ¹H and ¹⁹F NMR are particularly informative for this compound.

Experimental Protocol: ¹H and ¹⁹F NMR

Instrumentation and Materials:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • Deuterated chloroform (CDCl₃) as the solvent.[6]

  • Internal standard (optional, for quantitative NMR)

Procedure:

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in about 0.6 mL of CDCl₃.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Acquire a ¹⁹F NMR spectrum.

Expected Spectral Features:

  • ¹H NMR:

    • A singlet for the aldehyde proton (CHO) typically in the range of δ 9.5-10.5 ppm.

    • Signals for the aromatic protons, with chemical shifts and coupling patterns influenced by the bromine, fluorine, and methyl substituents.

    • A singlet for the methyl group (CH₃) protons.

  • ¹⁹F NMR:

    • A singlet or a multiplet for the fluorine atom, the chemical shift of which is sensitive to the electronic environment on the aromatic ring.

Purity Assessment with NMR:

The purity can be assessed by comparing the integrals of the signals corresponding to the main compound with those of any impurity signals. The presence of isomeric impurities may be detected by the appearance of additional, distinct sets of signals in both the ¹H and ¹⁹F spectra.

Comparative Data Summary

The following table presents a hypothetical comparison of results from the purity analysis of three different commercial batches of this compound.

ParameterBatch ABatch BBatch CMethod
Purity (Area %) 99.5%98.2%99.8%HPLC-UV
Major Impurity Isomer 1 (0.3%)Starting Material (1.1%)Unknown (0.1%)HPLC-UV
Isomeric Purity 99.7%99.5%>99.9%GC-MS
Residual Solvents Dichloromethane (150 ppm)Toluene (50 ppm)Not DetectedGC-MS
Structural Confirmation ConsistentConsistentConsistent¹H & ¹⁹F NMR

Decision Making Based on Purity Analysis

The selection of a suitable batch of this compound for a specific application depends on the stringency of the requirements. The following diagram illustrates a decision-making process based on the purity data.

Start Purity Analysis Results Assay_Check Assay > 99.5% ? Start->Assay_Check Impurity_Check Known/Identified Impurities ? Assay_Check->Impurity_Check Yes Reject Reject Batch Assay_Check->Reject No Isomer_Check Isomeric Purity > 99.8% ? Impurity_Check->Isomer_Check Yes Accept_Non_Critical Accept Batch for Non-Critical Applications Impurity_Check->Accept_Non_Critical No (Characterize Unknown) Solvent_Check Residual Solvents Below ICH Limits ? Isomer_Check->Solvent_Check Yes Isomer_Check->Accept_Non_Critical No Accept Accept Batch for Critical Applications Solvent_Check->Accept Yes Solvent_Check->Reject No

Caption: Decision tree for batch acceptance based on purity analysis results.

Conclusion

The purity of this compound is a critical parameter that directly impacts the success of subsequent synthetic steps and the quality of the final product. A comprehensive purity analysis, employing a combination of orthogonal techniques such as HPLC, GC-MS, and NMR, is essential for a thorough characterization of commercial batches. This guide provides a robust framework for researchers, scientists, and drug development professionals to establish and verify the purity of this important chemical intermediate, thereby ensuring the integrity and reproducibility of their work.

References

  • ICH. (2006). Q3A(R2) Impurities in New Drug Substances. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • ICH. (2006). ICH HARMONISED TRIPARTITE GUIDELINE: IMPURITIES IN NEW DRUG SUBSTANCES Q3A(R2). [Link]

  • Scribd. Impurities in New Drug Substances – ICH Q3. [Link]

  • ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances. [Link]

  • SlideShare. Q3A(R2). [Link]

Sources

The Strategic Advantage of 2-Bromo-6-fluoro-4-methylbenzaldehyde in the Synthesis of Advanced Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis for Researchers and Drug Development Professionals

In the landscape of targeted cancer therapy, kinase inhibitors stand as a pillar of precision medicine. The intricate design and synthesis of these small molecules demand a deep understanding of the structure-activity relationships and the performance of the chemical building blocks used in their construction. This guide provides a comprehensive comparison of 2-Bromo-6-fluoro-4-methylbenzaldehyde and its alternatives in the synthesis of kinase inhibitors, with a particular focus on inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a key target in inflammatory diseases and oncology.

The strategic placement of substituents on the aromatic rings of kinase inhibitors is crucial for modulating their potency, selectivity, and pharmacokinetic properties. Substituted benzaldehydes are versatile starting materials for introducing these crucial structural motifs. Among them, this compound offers a unique combination of reactive handles and modulating groups that can provide significant advantages in the synthesis of complex kinase inhibitors.

The Critical Role of Substituted Benzaldehydes in Kinase Inhibitor Scaffolds

Many kinase inhibitors, particularly those targeting IRAK4, are built upon a core heterocyclic scaffold, such as pyrazolopyrimidine.[1][2] A substituted phenyl group is often attached to this core to occupy a specific binding pocket within the kinase enzyme. The nature and position of the substituents on this phenyl ring can dramatically influence the inhibitor's binding affinity and selectivity.

The aldehyde functionality of this compound serves as a versatile precursor for various chemical transformations, allowing for its incorporation into the final kinase inhibitor structure. The bromine atom, on the other hand, provides a reactive site for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a cornerstone of modern medicinal chemistry for the formation of carbon-carbon bonds.[3][4]

Performance Benchmark: this compound in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a widely employed method for attaching aryl groups to heterocyclic cores in the synthesis of kinase inhibitors. The reactivity of the aryl halide in this reaction is a critical factor influencing reaction efficiency, yield, and the required reaction conditions. The generally accepted order of reactivity for halogens in palladium-catalyzed cross-coupling is I > Br > Cl > F.[4]

This inherent reactivity trend gives this compound a distinct advantage over its chloro-substituted counterparts. The carbon-bromine bond is weaker than the carbon-chlorine bond, facilitating the initial oxidative addition step in the catalytic cycle of the Suzuki-Miyaura reaction.[3] This often translates to:

  • Higher Reaction Yields: The increased reactivity of the bromo-substituent generally leads to higher conversion rates and isolated yields of the desired coupled product.

  • Milder Reaction Conditions: Reactions with bromo-substituted precursors can often be carried out at lower temperatures and with lower catalyst loadings compared to their chloro-analogs.

  • Shorter Reaction Times: The faster kinetics of the oxidative addition step can significantly reduce the overall reaction time.

To illustrate this, consider the following representative comparison of a bromo- versus a chloro-substituted benzaldehyde in a Suzuki-Miyaura coupling reaction with a generic boronic acid.

Starting MaterialCatalyst SystemBaseSolventTemperature (°C)Representative Yield (%)Reference
4-BromobenzaldehydePd(OAc)₂ / PPh₃K₂CO₃Toluene/H₂O90~95%[3]
4-ChlorobenzaldehydePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100-110~85%[3]

Note: Yields are representative and can vary based on the specific substrates, catalyst system, and reaction conditions.

The data clearly indicates that the bromo-substituted benzaldehyde provides a higher yield under milder conditions. While advanced catalyst systems have been developed to improve the reactivity of aryl chlorides, bromo-derivatives often remain the more reliable and efficient choice for achieving high-yielding cross-coupling reactions.[3]

The Influence of Fluoro and Methyl Substituents

Beyond the advantageous bromine handle, the fluoro and methyl groups on this compound play a crucial role in fine-tuning the properties of the final kinase inhibitor.

  • Fluorine: The presence of a fluorine atom can significantly impact the molecule's metabolic stability, binding affinity (through potential hydrogen bonding or dipole interactions), and membrane permeability.

  • Methyl Group: The methyl group can provide beneficial steric interactions within the kinase binding pocket and can also influence the molecule's solubility and metabolic profile.

The specific ortho, para, and meta positioning of the bromo, fluoro, and methyl groups in this compound is designed to present these functionalities in a precise three-dimensional orientation for optimal interaction with the target kinase.

Experimental Protocols

General Experimental Protocol for Suzuki-Miyaura Coupling

This protocol provides a general framework for the Suzuki-Miyaura coupling of a halo-substituted benzaldehyde with a boronic acid.

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol)

  • Triphenylphosphine (PPh₃) (0.04 mmol)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Toluene (5 mL)

  • Water (1 mL)

Procedure:

  • To a round-bottom flask, add this compound, the arylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Add toluene and water to the flask.

  • Degas the mixture by bubbling argon or nitrogen through it for 15 minutes.

  • Heat the reaction mixture to 90°C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction to room temperature and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Synthetic Strategy

The following diagram illustrates a generalized workflow for the synthesis of a pyrazolopyrimidine-based kinase inhibitor, highlighting the key Suzuki-Miyaura coupling step where this compound would be utilized.

G cluster_0 Synthesis of Pyrazolopyrimidine Core cluster_1 Preparation of Substituted Phenyl Moiety cluster_2 Final Assembly and Kinase Inhibitor Synthesis start Commercially Available Starting Materials core Pyrazolopyrimidine Core (with reactive site) start->core Multi-step Synthesis coupling Suzuki-Miyaura Coupling core->coupling benzaldehyde This compound boronic_acid Corresponding Boronic Acid or Boronic Ester benzaldehyde->boronic_acid Borylation boronic_acid->coupling inhibitor Final Kinase Inhibitor coupling->inhibitor

Sources

Safety Operating Guide

Navigating the Synthesis of 2-Bromo-6-fluoro-4-methylbenzaldehyde: A Guide to Safe Handling and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Reference: This compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation. Adherence to the safety protocols outlined in this guide is mandatory for all personnel.

As a Senior Application Scientist, this guide provides essential, field-tested safety and logistical information for researchers, scientists, and drug development professionals working with 2-Bromo-6-fluoro-4-methylbenzaldehyde. Our focus extends beyond mere procedural steps to elucidate the causality behind each recommendation, ensuring a self-validating system of laboratory safety.

Hazard Communication: Understanding the Risks

This compound presents several key hazards that necessitate stringent safety measures.[1][2][3][4] The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.

Hazard ClassificationDescriptionPrecautionary Measures
Acute Toxicity, Oral (Category 4) Harmful if swallowed.[1][3][4]Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[1][3]
Skin Irritation (Category 2) Causes skin irritation.[1][2][3]Wear protective gloves and clothing. Avoid contact with skin.[1][2][3]
Serious Eye Irritation (Category 2A) Causes serious eye irritation.[1][2][3][4]Wear eye and face protection.[1][2][3]
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System May cause respiratory irritation.[1][2][3][4]Avoid breathing dust. Use only in a well-ventilated area, preferably a chemical fume hood.[1][2][3]

Personal Protective Equipment (PPE) Protocol: Your First Line of Defense

The selection and proper use of PPE are critical to minimizing exposure risk. The following table summarizes the recommended PPE for handling this compound.

PPE CategorySpecificationRationale
Hand Protection Nitrile or Neoprene gloves (minimum thickness of 5 mil).[5]Provides a suitable barrier against incidental splashes of halogenated aromatic aldehydes. Butyl rubber gloves are recommended for prolonged contact.[5][6] Always inspect gloves for integrity before use and dispose of them immediately after handling the compound.[7]
Eye and Face Protection Safety glasses with side shields or chemical splash goggles.[2][8] A face shield should be worn when there is a significant risk of splashing.[8]Protects against airborne particles and splashes that can cause serious eye irritation.[2][4]
Skin and Body Protection A flame-resistant lab coat worn over personal clothing.[1]Prevents skin contact and contamination of personal clothing.[1]
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge is recommended if working outside of a certified chemical fume hood or if dust is generated.[1][7]Protects against the inhalation of dust or vapors that can cause respiratory tract irritation.[1][4]
PPE Selection Workflow: A Decision-Making Framework

The following flowchart provides a logical pathway for selecting the appropriate level of PPE based on the planned experimental procedure.

PPE_Selection_Workflow PPE Selection for this compound start Start: Assess Experimental Procedure weighing Weighing or Transferring Solid? start->weighing solution Working with Solutions? weighing->solution No ppe2 Enhanced PPE: - Nitrile/Neoprene Gloves - Chemical Splash Goggles - Lab Coat weighing->ppe2 Yes heating Heating or Generating Aerosols? solution->heating Yes ppe1 Minimum PPE: - Nitrile/Neoprene Gloves - Safety Glasses with Side Shields - Lab Coat solution->ppe1 No heating->ppe2 No ppe3 Maximum PPE: - Butyl Rubber Gloves - Chemical Splash Goggles & Face Shield - Lab Coat - NIOSH-Approved Respirator heating->ppe3 Yes

Caption: PPE selection workflow based on the experimental task.

Operational Handling & Storage: Ensuring a Safe Environment

Adherence to proper handling and storage protocols is fundamental to laboratory safety.

Step-by-Step Handling Procedure:
  • Preparation: Before handling, ensure that a safety shower and eyewash station are readily accessible.[2] Confirm that a certified chemical fume hood is operational.

  • Personal Protective Equipment: Don the appropriate PPE as determined by your risk assessment and the PPE Selection Workflow.

  • Containment: Conduct all manipulations of this compound within a chemical fume hood to minimize inhalation exposure.[9]

  • Dispensing: When weighing the solid, use a disposable weigh boat and handle it with care to avoid generating dust.

  • Cleaning: After handling, thoroughly wash all exposed skin with soap and water.[2] Decontaminate the work area and any equipment used.

  • Doffing PPE: Remove PPE in the correct order to prevent cross-contamination. Dispose of single-use items in the appropriate hazardous waste stream.

Storage Requirements:
  • Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[1][2][4]

  • Keep away from incompatible materials such as strong oxidizing agents and strong bases.[6]

  • The storage area should be secure and accessible only to authorized personnel.[1]

Waste Disposal Plan: Responsible Management of Chemical Waste

Proper segregation and disposal of chemical waste are crucial for environmental protection and laboratory safety.[9]

Step-by-Step Disposal Procedure:
  • Waste Segregation: All waste contaminated with this compound, including excess reagent, contaminated PPE, and cleaning materials, must be collected as hazardous waste.[9] Do not mix this waste with non-hazardous trash or other incompatible waste streams.[10]

  • Waste Containers: Use a designated, leak-proof, and chemically compatible container for halogenated organic waste.[1][10] The container must be kept closed except when adding waste.[1]

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Irritant," "Harmful").[3]

  • Accumulation: Store the waste container in a designated satellite accumulation area within the laboratory.

  • Disposal Request: Once the container is full, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.[9]

Waste Disposal Workflow:

Waste_Disposal_Workflow Waste Disposal for this compound start Start: Generate Waste segregate Segregate Halogenated Organic Waste start->segregate container Place in a Labeled, Compatible, and Sealed Container segregate->container storage Store in a Designated Satellite Accumulation Area container->storage request Request Pickup from EHS or Licensed Contractor storage->request end End: Proper Disposal request->end

Sources

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Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
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Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Bromo-6-fluoro-4-methylbenzaldehyde
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2-Bromo-6-fluoro-4-methylbenzaldehyde

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.